molecular formula C6H6N2O3 B1173359 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-85-1

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1173359
CAS No.: 14160-85-1
M. Wt: 154.12 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSBYJDLSIFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis protocol for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Executive Summary

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of this compound. This pyrimidine derivative is a high-value intermediate, most notably serving as a crucial building block in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in cancer therapy[1]. The synthetic strategy centers on the Vilsmeier-Haack reaction, a robust and efficient method for the formylation of electron-rich heterocyclic systems. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and offers insights grounded in established chemical principles to ensure reproducibility and high yield. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and pharmaceutical synthesis.

Introduction and Strategic Importance

This compound (Molecular Formula: C₆H₆N₂O₃) is a multifunctional heterocyclic compound.[2] Its structure, featuring a pyrimidine core decorated with two hydroxyl groups, a methyl group, and a reactive carbaldehyde function, makes it a versatile precursor for the elaboration of more complex molecular architectures.[2]

The primary driver for its synthesis is its role as a key intermediate in the production of Dasatinib, a medication approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Beyond this, pyrimidine derivatives are actively investigated for a wide range of biological activities, including potential applications in neurodegenerative diseases like Alzheimer's and as antimicrobial agents.[2] The efficient and scalable synthesis of this carbaldehyde is therefore a critical objective in medicinal and process chemistry.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule points to the formylation of the C5 position of the pyrimidine ring. The most effective and widely adopted method for introducing a formyl group onto an electron-rich heterocycle is the Vilsmeier-Haack reaction.[3][4] This approach utilizes a pre-formed or in situ-generated Vilsmeier reagent as the electrophilic formylating agent.

The overall synthetic pathway begins with the construction of the pyrimidine ring, followed by the crucial formylation step.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Strategy Target 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde Precursor 4,6-Dihydroxy-2- methylpyrimidine Target->Precursor C-C Disconnection (Formylation) Reagents Formyl Group Source Target->Reagents Start Acetamidine + Diethyl Malonate Step1 Ring Cyclization Start->Step1 Product1 4,6-Dihydroxy-2- methylpyrimidine Step1->Product1 Step2 Vilsmeier-Haack Formylation Product1->Step2 FinalProduct Target Molecule Step2->FinalProduct

Caption: Overall Synthetic Strategy for the Target Molecule.

The Vilsmeier-Haack Reaction: Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylating activated aromatic and heterocyclic compounds.[4][5] Its efficacy stems from the generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[4][6]

3.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate leaving group, generating the highly electrophilic chloroiminium cation (the Vilsmeier reagent). This step is highly exothermic, necessitating careful temperature control (e.g., cooling in an ice bath) to prevent uncontrolled side reactions.

3.2. Electrophilic Aromatic Substitution

The pyrimidine ring of 2-methylpyrimidine-4,6-diol is electron-rich due to the electron-donating effect of the two hydroxyl groups and the nitrogen atoms, making it susceptible to electrophilic attack. The Vilsmeier reagent attacks the C5 position, which is activated by both hydroxyl groups. This forms a resonance-stabilized cationic intermediate (a sigma complex).

3.3. Hydrolysis and Product Formation

The subsequent reaction intermediate is then hydrolyzed during the aqueous workup phase. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[4]

A critical consideration is the potential for the hydroxyl groups to be substituted by chlorine atoms when using excess POCl₃ at high temperatures, which would yield 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde as an intermediate.[1] However, studies have shown that using an equivalent ratio of the Vilsmeier reagent to the pyrimidine substrate leads directly to the desired 4,6-dihydroxy product without substitution of the hydroxyl groups.[3] This highlights the importance of precise stoichiometric control.

G cluster_mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Pyrimidine 4,6-Dihydroxy-2- methylpyrimidine Pyrimidine->Intermediate + Vilsmeier Reagent Product Target Aldehyde Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Simplified Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This section is divided into two parts: the synthesis of the starting material and the final formylation step.

4.1. Synthesis of Starting Material: 4,6-Dihydroxy-2-methylpyrimidine

This procedure is adapted from established methods involving the condensation of an amidine with a malonic ester derivative.[7][8]

  • Step 1: Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add metallic sodium (1.1 eq) in portions to anhydrous methanol under an inert atmosphere (N₂ or Ar). The reaction is exothermic; maintain the temperature below 40°C using a water bath. Stir until all the sodium has dissolved.

  • Step 2: Condensation: To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (1.0 eq) followed by diethyl malonate (1.05 eq).

  • Step 3: Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Isolation: After cooling to room temperature, filter the resulting solid precipitate. Dissolve the solid in cold water and acidify to pH ~2 with concentrated hydrochloric acid.

  • Step 5: Purification: The white precipitate of 4,6-dihydroxy-2-methylpyrimidine is filtered, washed with cold water, and then cold methanol to remove impurities. Dry under vacuum to obtain the final product.

4.2. Synthesis of this compound

This protocol is optimized based on comparative studies of the Vilsmeier-Haack reaction.[1][3]

ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Molar Ratio
4,6-Dihydroxy-2-methylpyrimidine1194-22-5126.1179.31.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.336528.2
N,N-Dimethylformamide (DMF)68-12-273.0939.260.5

Note: The high molar ratio of POCl₃ to substrate is reported in some literature[1]; however, for direct formylation without chlorination, a ratio closer to 1:1 for the Vilsmeier reagent to substrate is recommended[3]. The protocol below follows a common literature procedure, and optimization of the reagent ratio may be necessary.

G cluster_workflow Experimental Workflow start Start: Assemble Glassware (Inert Atmosphere) step1 Charge DMF into Flask Cool to 0°C (Ice Bath) start->step1 step2 Add POCl₃ Dropwise (Maintain 0-5°C) step1->step2 step3 Stir for 30 min (Vilsmeier Reagent Formation) step2->step3 step4 Add Pyrimidine Substrate in Portions step3->step4 step5 Heat Reaction Mixture to 120°C for 3h step4->step5 step6 Cool to Room Temp Pour onto Crushed Ice step5->step6 step7 Neutralize with NaHCO₃ (pH 7-8) step6->step7 step8 Extract with Ethyl Acetate (3x) step7->step8 step9 Dry Organic Layer (Na₂SO₄) Filter and Concentrate step8->step9 end_node Purify by Recrystallization or Chromatography step9->end_node

Caption: Step-by-Step Experimental Workflow for Formylation.

Procedure:

  • Step 1: Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.

  • Step 2: POCl₃ Addition: Add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF via an addition funnel over 30-45 minutes. Ensure the internal temperature does not rise above 10°C. A thick, white slurry may form.

  • Step 3: Substrate Addition: After the addition is complete, stir the mixture at 0°C for another 20-30 minutes. Then, add the 4,6-dihydroxy-2-methylpyrimidine substrate in small portions, ensuring it is well-dispersed.

  • Step 4: Reaction: Slowly warm the mixture to room temperature and then heat to 120°C. Maintain this temperature for 3 hours, monitoring the reaction by TLC (e.g., using a 1:9 methanol/dichloromethane system).[3]

  • Step 5: Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Step 6: Neutralization & Extraction: Cautiously neutralize the acidic solution to pH 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer multiple times with ethyl acetate.

  • Step 7: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Step 8: Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure this compound.

Critical Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters.

ParameterRecommended ConditionRationale / Causality
Solvent N,N-Dimethylformamide (DMF)Acts as both a reagent for Vilsmeier formation and the reaction solvent. Using DMF as the solvent leads to higher yields and shorter reaction times compared to non-participating solvents like benzene or o-xylene.[3]
Temperature Control 0-10°C for reagent formation; 120°C for reactionThe formation of the Vilsmeier reagent is exothermic and requires cooling to prevent degradation. Subsequent heating is necessary to overcome the activation energy for the electrophilic substitution on the pyrimidine ring.[1]
Stoichiometry Near 1:1 (Reagent:Substrate)Using a significant excess of POCl₃ can promote the undesired side reaction of converting hydroxyl groups to chlorides.[1] An equivalent ratio favors direct formylation.[3]
Moisture Anhydrous conditionsThe Vilsmeier reagent is highly reactive towards water. All reagents and glassware must be thoroughly dried to prevent quenching of the reagent and to ensure maximum yield.
Workup pH Neutralization to pH 7-8Ensures the product is in its neutral form for efficient extraction into an organic solvent and prevents acid-catalyzed side reactions during workup.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and direct pathway for the synthesis of this compound from its corresponding pyrimidine diol precursor. This guide has detailed a robust protocol, grounded in a thorough understanding of the reaction mechanism and critical process variables. By carefully controlling stoichiometry, temperature, and moisture, researchers can achieve high yields of this valuable pharmaceutical intermediate. The provided step-by-step methodology serves as a self-validating system, designed to deliver consistent and reproducible results for professionals in drug development and organic synthesis.

References

  • Benchchem. (n.d.). This compound.
  • Smolecule. (2023, August 15). This compound.
  • Koval, I. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Doležal, M., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(7), 7561-7583. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Pyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a cornerstone of nucleic acids, has perennially captured the attention of medicinal chemists.[1] Its inherent bio-compatibility and versatile scaffold make it a privileged structure in drug discovery.[2] This technical guide delves into a specific, highly reactive, and synthetically valuable class of pyrimidines: the pyrimidine-5-carbaldehyde derivatives. We will explore the synthetic avenues to this key intermediate, its derivatization into novel chemical entities, and the expansive landscape of their biological activities. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable experimental protocols and an in-depth analysis of the structure-activity relationships that govern the therapeutic potential of these compounds.

The Synthetic Keystone: Accessing Pyrimidine-5-carbaldehyde

The strategic introduction of a formyl group at the C5 position of the pyrimidine ring unlocks a gateway for extensive chemical modifications. This aldehyde functionality serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably Schiff bases, which have demonstrated a wide spectrum of pharmacological activities.[3] Two principal methods for the synthesis of pyrimidine-5-carbaldehyde are the Vilsmeier-Haack reaction and the oxidation of a 5-hydroxymethyl precursor.

The Vilsmeier-Haack Reaction: A Direct Approach to Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrimidine ring.[5]

Causality of Experimental Choices: The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich C5 position of many pyrimidine precursors.[5] Careful control of reaction conditions is paramount to prevent unwanted side reactions, such as chlorination of hydroxyl groups on the pyrimidine ring.[5] The aqueous workup is a critical step to hydrolyze the intermediate iminium salt to the desired aldehyde.

Experimental Protocol: Synthesis of a 5-Formylpyrimidine via the Vilsmeier-Haack Reaction [6]

  • Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (1.2 equivalents) dropwise to an ice-cooled solution of N,N-dimethylformamide (3 equivalents). Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add the substituted pyrimidine precursor (1 equivalent) portion-wise, ensuring the temperature remains below 10°C.

  • Heating: After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Oxidation of 5-Hydroxymethylpyrimidine: A Two-Step Strategy

An alternative route to pyrimidine-5-carbaldehyde involves the initial synthesis of a 5-hydroxymethylpyrimidine intermediate, followed by its oxidation to the aldehyde. This method offers a milder alternative to the Vilsmeier-Haack reaction, particularly for substrates sensitive to acidic and high-temperature conditions.

Causality of Experimental Choices: The selection of an oxidizing agent is critical for the selective conversion of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane are often preferred for their high selectivity and efficiency under neutral conditions.

Experimental Protocol: Oxidation of 5-Hydroxymethylpyrimidine to Pyrimidine-5-carbaldehyde [7][8]

  • Reaction Setup: Dissolve the 5-hydroxymethylpyrimidine derivative (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add a selective oxidizing agent, such as activated manganese dioxide (5-10 equivalents) or Dess-Martin periodinane (1.5 equivalents), to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Workup (for MnO₂): Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with the reaction solvent.

  • Workup (for Dess-Martin periodinane): Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes, then separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrimidine-5-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Oxidation Oxidation Route pyrimidine Pyrimidine Precursor vilsmeier_reagent POCl3 + DMF (Vilsmeier Reagent) pyrimidine->vilsmeier_reagent Formylation iminium_salt Iminium Salt Intermediate vilsmeier_reagent->iminium_salt hydrolysis Aqueous Workup (Hydrolysis) iminium_salt->hydrolysis pyrimidine_5_carbaldehyde Pyrimidine-5-carbaldehyde hydrolysis->pyrimidine_5_carbaldehyde hydroxymethyl_pyrimidine 5-Hydroxymethylpyrimidine oxidant Selective Oxidant (e.g., MnO2) hydroxymethyl_pyrimidine->oxidant Oxidation pyrimidine_5_carbaldehyde2 Pyrimidine-5-carbaldehyde oxidant->pyrimidine_5_carbaldehyde2 Signaling_Pathway cluster_EGFR EGFR Signaling Pathway cluster_COX Prostaglandin Synthesis Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine_Derivative Pyrimidine-5-carbaldehyde Derivative Pyrimidine_Derivative->EGFR Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Derivative2 Pyrimidine-5-carbaldehyde Derivative Pyrimidine_Derivative2->COX2 Inhibition

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The specific molecule, 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one, with CAS number 14160-85-1, appears to be a novel compound, as extensive literature searches did not yield specific data for this structure. The provided CAS number is predominantly associated with 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde. Therefore, this guide presents a comprehensive, albeit prospective, approach to the synthesis and characterization of the title isoindolinone derivative. The methodologies outlined are based on established and well-documented procedures for analogous substituted isoindolinones.[1][2][3]

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][4] These derivatives have shown promise as anticancer, anti-inflammatory, and central nervous system-acting agents.[4][5] The hypothetical molecule, 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one, incorporates several key pharmacophoric features: a chiral center at the 3-position, a phenyl group, and a methylpiperazine moiety, suggesting its potential for diverse biological activities. This guide provides a detailed roadmap for its synthesis, purification, and comprehensive characterization.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of the target molecule is presented below. These values are calculated based on its chemical structure and can guide experimental design.

PropertyValue
Molecular Formula C20H23N3O
Molecular Weight 321.42 g/mol
LogP (predicted) 3.2
Topological Polar Surface Area 32.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Part 1: Synthesis

A plausible synthetic route to the target compound involves a multi-step process, beginning with the formation of the isoindolinone core, followed by the introduction of the methylpiperazine substituent.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Benzoylbenzoic acid C N-Methyl-2-benzoylbenzamide A->C Amidation B Methylamine B->C E 3-Hydroxy-3-phenyl-2-methylisoindolin-1-one C->E Cyclization D Grignard Reagent (e.g., Phenylmagnesium bromide) D->E G 3-Chloro-3-phenyl-2-methylisoindolin-1-one E->G Chlorination F Thionyl Chloride F->G I 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one G->I Nucleophilic Substitution H 1-Methylpiperazine H->I

Caption: Proposed synthetic pathway for the target isoindolinone.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Methyl-2-benzoylbenzamide

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Hydroxy-3-phenyl-2-methylisoindolin-1-one

  • Prepare a Grignard reagent from bromobenzene (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of N-methyl-2-benzoylbenzamide (1.0 eq) in anhydrous THF dropwise to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Step 3: Synthesis of 3-Chloro-3-phenyl-2-methylisoindolin-1-one

  • To a solution of 3-hydroxy-3-phenyl-2-methylisoindolin-1-one (1.0 eq) in DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and use the crude product directly in the next step.

Step 4: Synthesis of 3-Methyl-1-(4-methyl-1-piperazinyl)-1-phenyl-1,3-dihydro-2H-isoindol-2-one

  • To a solution of the crude 3-chloro-3-phenyl-2-methylisoindolin-1-one (1.0 eq) in acetonitrile, add 1-methylpiperazine (2.0 eq) and potassium carbonate (3.0 eq).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Part 2: Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound TLC Thin-Layer Chromatography (TLC) - Monitor reaction progress - Assess purity Start->TLC Purification Column Chromatography - Isolate the pure compound TLC->Purification NMR Nuclear Magnetic Resonance (NMR) - 1H NMR for proton environment - 13C NMR for carbon skeleton Purification->NMR MS Mass Spectrometry (MS) - Determine molecular weight - Confirm molecular formula Purification->MS HPLC High-Performance Liquid Chromatography (HPLC) - Assess purity (>95%) - Method development for future analysis Purification->HPLC Final Characterized Compound NMR->Final MS->Final HPLC->Final

Caption: A typical workflow for the characterization of the synthesized isoindolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.20m9HAromatic protons
4.50s1HCH-N (isoindolinone)
3.00s3HN-CH₃ (isoindolinone)
2.80 - 2.40m8HPiperazine protons
2.30s3HN-CH₃ (piperazine)

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
168.0C=O (amide)
145.0 - 125.0Aromatic carbons
70.0C-N (isoindolinone)
55.0Piperazine carbons
46.0N-CH₃ (piperazine)
30.0N-CH₃ (isoindolinone)
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and confirm the molecular formula of the target compound.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected [M+H]⁺: m/z = 322.1919 (calculated for C₂₀H₂₄N₃O⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compound.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Purity ≥ 95%.

Part 3: Potential Biological Activity and Future Directions

The isoindolinone core is associated with a wide range of pharmacological activities.[1][5] The presence of the N-methylpiperazine moiety, a common functional group in CNS-active drugs, suggests that the title compound could be a candidate for neurological or psychiatric drug discovery programs.[6]

Potential Signaling Pathway Involvement

Given the structural motifs, this compound could potentially interact with various biological targets. For instance, many isoindolinone derivatives are known to modulate the activity of enzymes and receptors involved in cell signaling pathways.

Signaling_Pathway Compound Isoindolinone Derivative Target Potential Target (e.g., Kinase, GPCR) Compound->Target Binding/Modulation Downstream Downstream Signaling Cascade Target->Downstream Signal Transduction Response Cellular Response (e.g., Proliferation, Apoptosis, Neurotransmission) Downstream->Response

Caption: A generalized schematic of potential biological target interaction.

Further research should focus on screening this compound against a panel of relevant biological targets to elucidate its mechanism of action and therapeutic potential.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: [Link])

  • 3-Substituted isoindolin-1-ones and their pharmaceutical applications. (URL: [Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (URL: [Link])

  • Properties and Functions of Isoindoline: A Short Review. (URL: [Link])

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (URL: [Link])

  • 3-((4-phenylpiperazin-1-yl)methyl)-1H-indole. PubChem. (URL: [Link])

  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. (URL: [Link])

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (URL: [Link])

Sources

mechanism of action for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Abstract

This compound is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry and drug development. While primarily recognized as a crucial synthetic intermediate for high-value pharmaceuticals, including the tyrosine kinase inhibitor Dasatinib, emerging research indicates that the pyrimidine scaffold itself possesses a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most critically, the postulated and investigated mechanisms of action of this compound. We will delve into its potential roles in enzyme inhibition, particularly within nucleotide biosynthesis pathways, and explore its documented anti-inflammatory, neuroprotective, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of this versatile pyrimidine derivative.

Introduction to this compound

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, uracil) and numerous therapeutic agents. The specific substitution pattern of this compound—featuring two hydroxyl groups, a methyl group, and a reactive aldehyde function—confers upon it unique chemical and biological characteristics.

Physicochemical Properties

The compound's structure allows for extensive intermolecular hydrogen bonding, contributing to its high melting point and specific solubility profile.[3]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 14160-85-1[1]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.13 g/mol [3]
Melting Point Approx. 300°C[3]
Appearance White solid[2]
Significance as a Synthetic Precursor

The primary driver for the industrial-scale synthesis of this compound is its role as a key building block for complex pharmaceuticals. Most notably, it is an essential intermediate in the manufacturing of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its aldehyde group serves as a versatile handle for further chemical modifications, enabling the construction of the intricate molecular architecture of such drugs.

Synthesis and Characterization

The efficient synthesis of this compound is critical for its application. The most established method involves the formylation of a pyrimidine precursor using the Vilsmeier-Haack reaction.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

This reaction introduces the aldehyde group at the 5-position of the pyrimidine ring. The process typically starts with 2-methylpyrimidine-4,6-diol, which is treated with a Vilsmeier reagent (generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)).[1] This yields a chlorinated intermediate, 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, which is subsequently hydrolyzed to the final dihydroxy product.[1] Optimization studies have focused on improving yields and replacing hazardous reagents to create a more economical and environmentally benign process.[1][4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Core Synthesis DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier 0°C POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier Intermediate 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde Vilsmeier->Intermediate Formylation Precursor 2-Methylpyrimidine-4,6-diol Precursor->Intermediate Reflux at 120°C Product 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde Intermediate->Product Hydrolysis (e.g., NaHCO₃ workup)

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative summary based on established methods.[1]

  • Reagent Preparation: Chill dimethylformamide (DMF) in a three-necked flask to 0°C under an inert atmosphere.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the chilled DMF while stirring vigorously. Maintain the temperature at 0°C. A molar ratio of approximately 8:1 for POCl₃:DMF is often used.[1]

  • Substrate Addition: Gradually add solid 2-methylpyrimidine-4,6-diol to the mixture.

  • Reaction: Slowly heat the reaction mixture to 120°C and maintain reflux for 3-5 hours. The solution will typically become a creamy white or light-colored slurry.[2]

  • Workup and Hydrolysis: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃), to facilitate the hydrolysis of the chlorinated intermediate.

  • Isolation: The solid product precipitates out of the aqueous solution. Filter the solid, wash with cold water and a cold organic solvent (e.g., methanol), and dry under vacuum to obtain the final product.[2]

Postulated and Investigated Mechanisms of Action

While its role as a synthetic intermediate is well-defined, the intrinsic biological activity of this compound and its derivatives points to several potential mechanisms of action. These activities are often pleiotropic, targeting multiple cellular pathways.

Inhibition of Pyrimidine Biosynthesis: A Plausible Central Mechanism

Given its structure as a pyrimidine analog, a primary hypothesis for its biological activity is the interference with nucleotide metabolism. The de novo pyrimidine synthesis pathway is essential for the creation of DNA and RNA precursors and is a validated target for antiviral, anticancer, and anti-inflammatory drugs.[5]

A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH) .[5] Inhibition of DHODH depletes the cellular pool of pyrimidines, which disproportionately affects rapidly proliferating cells like cancer cells or host cells supporting viral replication. This "host-directed" antiviral strategy is attractive because it has a high barrier to the development of viral resistance.[5] Pyrimidine derivatives are actively being investigated as DHODH inhibitors, making this a highly plausible, though not yet definitively proven, mechanism for this compound.[5]

G cluster_0 Mitochondrial Inner Membrane Carbamoyl Carbamoyl Phosphate Orotate Orotate Carbamoyl->Orotate Multi-step (CAD enzyme) DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate->DHODH Dihydroorotate UMP Uridine Monophosphate (UMP) DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->UMP Orotate Inhibitor Pyrimidine Analogs (e.g., DHMP-carbaldehyde) Inhibitor->DHODH Inhibition

Caption: Inhibition of the De Novo Pyrimidine Pathway.

Interference with Folate Metabolism: Dihydrofolate Reductase (DHFR) Inhibition

Another critical enzyme for nucleotide synthesis is Dihydrofolate Reductase (DHFR). DHFR reduces dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate. Inhibitors of DHFR are effective antibacterial and anticancer agents. Rational drug design has led to the development of pyrimidine-based derivatives as potent DHFR inhibitors.[6] While direct evidence for this compound is lacking, its core structure is consistent with scaffolds known to bind to the DHFR active site, suggesting this as a potential secondary mechanism.[6]

Neuroprotective Activities: Modulation of Amyloidogenesis and Oxidative Stress

Intriguing research has explored the potential of this compound in the context of Alzheimer's disease, driven by its structural similarity to curcumin, a natural compound with known neuroprotective effects.[3] The proposed mechanisms are twofold:

  • Reduction of Amyloid-Beta Plaque Formation: In cell culture models, the compound has been shown to inhibit the aggregation of amyloid-beta proteins, which are a pathological hallmark of Alzheimer's disease.[3]

  • Protection Against Oxidative Stress: The molecule exhibits antioxidant properties, which may help protect neurons from the oxidative damage that contributes to the progression of neurodegenerative diseases.[3]

G cluster_0 Alzheimer's Disease Pathology Compound 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde Amyloid Amyloid-Beta Aggregation Compound->Amyloid Inhibits Oxidative Oxidative Stress Compound->Oxidative Reduces Neuron Neuronal Damage & Cognitive Decline Amyloid->Neuron Oxidative->Neuron

Caption: Proposed Neuroprotective Mechanisms.

Other Investigated Biological Activities
  • Anti-inflammatory Effects: Related pyrimidine compounds, specifically 2-amino-4,6-dichloropyrimidines, have demonstrated potent inhibition of immune-activated nitric oxide (NO) production in vitro.[7] This suggests a potential role in modulating inflammatory pathways.

  • Antiviral Properties: Beyond the potential DHODH mechanism, derivatives have shown direct inhibitory effects on the replication of viruses such as Hepatitis B Virus (HBV) in cellular assays.[1]

  • Antimicrobial Activity: Various pyrimidine derivatives have been synthesized and tested, showing activity against a range of bacteria and fungi, suggesting broad potential in developing new antimicrobial agents.[3]

Experimental Validation Protocols

Validating the proposed mechanisms of action requires specific and robust experimental assays. Below are representative protocols for assessing two of the key hypothesized activities.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

This protocol describes a common method to measure the direct inhibition of the DHODH enzyme.

  • Enzyme and Substrate Preparation: Obtain purified recombinant human DHODH. Prepare stock solutions of the substrates, dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) to test a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the assay buffer, the DHODH enzyme, and the test compound or vehicle control. Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (dihydroorotate and DCIP).

  • Data Acquisition: Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time using a plate reader. The rate of this color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: Cell-Based Antiviral Replication Assay (e.g., for HBV)

This protocol assesses the compound's ability to inhibit viral replication within host cells.

  • Cell Culture: Plate a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15) in 96-well plates and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a no-drug control and a positive control (a known HBV inhibitor).

  • Incubation: Incubate the treated cells for a period that allows for multiple rounds of viral replication (e.g., 3-6 days).

  • Quantification of Viral DNA: After incubation, collect the cell culture supernatant. Isolate viral DNA from the supernatant and quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to ensure that the observed reduction in viral DNA is not due to cell death.

  • Data Analysis: Calculate the EC₅₀ (the concentration for 50% inhibition of viral replication) and the CC₅₀ (the concentration for 50% cytotoxicity). The ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI), a measure of the compound's therapeutic window.

Summary and Future Directions

This compound is a molecule of dual identity. It is a well-established and valuable intermediate in pharmaceutical synthesis, yet the pyrimidine core itself harbors significant, if not fully elucidated, biological potential.

The primary hypothesized mechanism of action centers on the inhibition of nucleotide biosynthesis enzymes like DHODH , which would explain its potential broad-spectrum antiviral and anticancer activities. Furthermore, compelling evidence suggests potential applications in neuroprotection and anti-inflammatory therapy.

Future research should focus on:

  • Definitive Target Identification: Conducting unbiased screening (e.g., proteomics, chemical probes) to definitively identify the direct molecular targets of the compound.

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its target enzymes (e.g., DHODH, DHFR) to elucidate the precise binding mode and guide the design of more potent and selective derivatives.

  • In Vivo Efficacy: Progressing from in vitro and cell-based assays to animal models to evaluate the compound's pharmacokinetic properties and therapeutic efficacy in disease models.

By systematically exploring these avenues, the full therapeutic potential of this compound can be understood and potentially harnessed for the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). This compound | 14160-85-1.
  • Smolecule. (2023, August 15). Buy this compound | 14160-85-1.
  • Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Retrieved from [Link]

  • Patil, R.S., Jadhav, P.M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Gege, C., Hahn, F., Wangen, C., Häge, S., Herrmann, A., Uhlig, N., ... & Vitt, D. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem, e202400292. Retrieved from [Link]

  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Retrieved from [Link]

  • Perlíková, P., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11970-11989. Retrieved from [Link]

Sources

The Aldehyde Functionalized Pyrimidine Scaffold: A Versatile Synthon in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those bearing an aldehyde functionality, particularly at the C5 position, have emerged as exceptionally versatile building blocks in the synthesis of potent and selective drug candidates. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine aldehydes, with a primary focus on their role as pivotal intermediates in the development of targeted therapies for oncology. We will delve into the synthetic strategies that leverage the reactivity of the aldehyde group, elucidate the mechanisms of action of the resulting therapeutic agents, and provide detailed experimental protocols for key synthetic transformations and biological assays.

Introduction: The Strategic Importance of the Pyrimidine Aldehyde Moiety

The pyrimidine ring is an essential pharmacophore due to its presence in the nucleobases of DNA and RNA, making it a privileged structure for interacting with a multitude of biological targets.[1] The introduction of an aldehyde group onto this scaffold significantly enhances its synthetic utility, providing a reactive handle for a wide array of chemical transformations. Specifically, aminopyrimidine carbaldehydes, such as 4-aminopyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde, are key precursors in the construction of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[2][3] These fused systems are structurally analogous to purines and pteridines, enabling them to function as effective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.[2]

The aldehyde functionality allows for facile participation in condensation reactions, multicomponent reactions, and the formation of derivatives like oximes, which have themselves been shown to possess significant biological activity.[4][5] This inherent reactivity makes pyrimidine aldehydes a powerful platform for generating diverse chemical libraries for drug screening and for the rational design of targeted therapeutic agents.

Therapeutic Applications in Oncology: Targeting Kinase Signaling Pathways

A predominant application of pyrimidine aldehydes in drug discovery is in the synthesis of potent and selective protein kinase inhibitors for cancer therapy.[6] Kinases play a central role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of VEGFR-2 and c-Met: A Dual Approach to Angiogenesis and Metastasis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] The c-Met proto-oncogene product is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion. The synergistic action of VEGFR-2 and c-Met signaling is implicated in the progression of various human cancers.[4] Consequently, the development of dual inhibitors targeting both kinases presents a promising therapeutic strategy.

4-Aminopyrimidine-5-carbaldehyde has been instrumental in the synthesis of such dual inhibitors. A notable example is the development of 4-aminopyrimidine-5-cabaldehyde oxime derivatives.[4] The synthesis of these compounds leverages the reactivity of the aldehyde group to form an oxime, which can be further functionalized. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the oxime and the pyrimidine ring lead to potent inhibition of both c-Met and VEGFR-2.[4]

One particularly potent derivative, compound 18a from a study by Wang et al. (2016), exhibited IC50 values of 210 nM and 170 nM for c-Met and VEGFR-2, respectively.[6] The antiproliferative assays confirmed the efficacy of these compounds in cancer cell lines.[4]

Table 1: In Vitro Activity of a Lead 4-Aminopyrimidine-5-cabaldehyde Oxime Derivative

CompoundTarget KinaseIC50 (nM)Reference
18a c-Met210[6]
VEGFR-2170[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The proposed mechanism of action involves the pyrimidine scaffold acting as a hinge-binding motif in the ATP-binding pocket of the kinases, while the substituted oxime moiety explores other regions of the active site to confer potency and selectivity.

VEGFR-2 and c-Met Inhibition Signaling Pathway Inhibition by Pyrimidine Derivatives cluster_0 Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF cMet c-Met HGF->cMet Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis Inhibitor Pyrimidine Aldehyde Derivative Inhibitor->VEGFR2 Inhibitor->cMet

Figure 1: Simplified diagram of VEGFR-2 and c-Met signaling pathways and their inhibition by pyrimidine aldehyde-derived compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer.[8] Pyrimidine-based compounds have been developed as potent EGFR tyrosine kinase inhibitors.[9] 4-Aminopyrimidine-5-carbaldehyde serves as a key starting material for synthesizing fused heterocyclic systems that can effectively target the ATP-binding site of EGFR.

Antimicrobial and Anti-inflammatory Applications

While oncology is a major focus, derivatives of pyrimidine aldehydes have also shown promise in other therapeutic areas.

Antimicrobial Activity

The pyrimidine scaffold is present in several antimicrobial agents.[10] The synthesis of novel pyrimidine derivatives, often through condensation reactions involving pyrimidine aldehydes, has yielded compounds with significant antibacterial and antifungal activity. For instance, chloropyrazine-tethered pyrimidine hybrids have been synthesized and evaluated, with some compounds showing potent antimicrobial effects.[11] The structure-activity relationship studies in this area often indicate that electron-withdrawing groups on aryl substituents enhance antimicrobial potency.[11]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the progression of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] While direct studies on the anti-inflammatory properties of pyrimidine aldehydes are less common, they are used to synthesize more complex molecules that exhibit these activities. For example, thieno[2,3-d]pyrimidine derivatives, synthesized from precursors that can be derived from pyrimidine aldehydes, have shown the ability to reduce carrageenan-induced paw edema in animal models.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key pyrimidine aldehyde intermediate and its subsequent conversion into a therapeutically relevant fused heterocyclic system, as well as a standard protocol for evaluating the antiproliferative activity of the synthesized compounds.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common and efficient method for synthesizing pyrido[2,3-d]pyrimidines is through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and an aminouracil derivative (which can be synthesized from pyrimidine precursors).[3]

Protocol 1: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or water. For catalyzed reactions, add a catalytic amount of an acid or base (e.g., 10 mol% piperidine).[3]

  • Reaction Conditions: Reflux the reaction mixture with stirring for the time specified in the relevant literature (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and dry under vacuum to yield the pyrido[2,3-d]pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow General Workflow for Pyrido[2,3-d]pyrimidine Synthesis Start Starting Materials: - Aromatic Aldehyde - Malononitrile - 6-Aminouracil Reaction One-Pot Reaction (Solvent, Catalyst, Reflux) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cooling and Filtration TLC->Workup Complete Purification Wash and Dry Workup->Purification Product Pyrido[2,3-d]pyrimidine Derivative Purification->Product

Figure 2: A generalized experimental workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Antiproliferative Activity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[11]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., DU-145 prostate cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine aldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).[11] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Pyrimidine aldehydes have firmly established their importance as versatile and highly valuable synthons in medicinal chemistry. Their inherent reactivity, particularly that of the aldehyde group, provides a gateway to a vast chemical space of fused heterocyclic compounds with significant therapeutic potential. The successful development of potent kinase inhibitors for cancer therapy, derived from pyrimidine aldehyde precursors, underscores the power of this scaffold in targeted drug design.

Future research in this area will likely focus on several key aspects:

  • Expansion of Therapeutic Targets: While kinase inhibition is a major application, the use of pyrimidine aldehydes to synthesize inhibitors of other enzyme families and receptor modulators warrants further exploration.

  • Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes utilizing pyrimidine aldehydes, such as flow chemistry and novel multicomponent reactions, will accelerate the discovery of new drug candidates.

  • Elucidation of Direct Biological Roles: Further investigation into the direct therapeutic activities of pyrimidine aldehydes themselves, beyond their role as intermediates, could reveal novel mechanisms of action and therapeutic opportunities.

References

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. Available at: [Link]

  • Pyrimidine derivative and use thereof. Google Patents.
  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available at: [Link]

  • Pyrimidine compounds. Google Patents.
  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. Available at: [Link]

  • Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. Google Patents.
  • Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. Available at: [Link]

  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. PubMed. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025-08-06). Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Available at: [Link]

  • Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D. (2025-10-12). Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. PubMed. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

  • Pyrimidine or pyridine derivative and medicinal use thereof. Patent US-2025127800-A1. PubChem. Available at: [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-Cancer Studies. Bentham Science Publisher. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-Aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Request PDF. ResearchGate. Available at: [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-Cancer Studies. Semantic Scholar. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central - NIH. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. (2013-06-01). Available at: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyrimidine Derivative

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a multifaceted heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a pyrimidine core bearing hydroxyl, methyl, and carbaldehyde functional groups, renders it a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] This guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthetic methodologies, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, and understanding the nuances of its derivatives is paramount for the innovation of novel pharmaceuticals.[1][3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. It is crucial to recognize that this compound exists in a tautomeric equilibrium between the dihydroxy form and the more stable keto-enol form, 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.[1][4] This tautomerism significantly influences its reactivity and spectroscopic properties.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
CAS Number 14160-85-1[1]
IUPAC Name 4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde[1]
Appearance White to off-white crystalline powder[5]
Melting Point >300 °C[2]
Boiling Point 263.1 ± 35.0 °C at 760 mmHg (decomposes)[1][2]
Density 1.5 ± 0.1 g/cm³[1]
Structural Elucidation through Spectroscopy

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (in DMSO-d₆) reveals characteristic peaks: a singlet for the aldehyde proton at approximately 9.8 ppm, a broad signal for the hydroxyl protons around 12.6 ppm, and a singlet for the methyl protons at about 2.31 ppm.[1]

    • ¹³C NMR spectroscopy further corroborates the structure, with the carbonyl carbon of the aldehyde group resonating at a distinct downfield shift of approximately 185.76 ppm. The methyl carbon appears around 18.91 ppm, while the pyrimidine ring carbons are observed between 99.34 and 163.54 ppm.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, the C=O stretching of the aldehyde and the pyrimidinone ring, and C-H stretching of the methyl group.

Synthesis of this compound: A Detailed Protocol

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This reaction is the cornerstone for the synthesis of this compound from its precursor, 2-methylpyrimidine-4,6-diol.[1][8]

Reaction Principle

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich pyrimidine ring, leading to formylation. Subsequent hydrolysis of the intermediate yields the final aldehyde product.

Experimental Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Precursor 2-Methylpyrimidine-4,6-diol Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack by Vilsmeier Reagent Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Purification Purification (Recrystallization/Chromatography) Product->Purification Hydrolysis->Product G cluster_0 Dihydroxy Form cluster_1 Keto-Enol Form (More Stable) dihydroxy dihydroxy ketoenol ketoenol dihydroxy->ketoenol Tautomeric Equilibrium

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Pyrimidine Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, underpinning the structures of numerous therapeutic agents.[1][2][3][4] Among the diverse array of pyrimidine derivatives, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde emerges as a particularly versatile and powerful building block. Its unique trifecta of functional groups—two hydroxyl moieties and a formyl group—on a stable pyrimidine ring provides a rich platform for a multitude of chemical transformations. This guide delves into the strategic application of this compound, offering not just protocols, but the underlying chemical logic that empowers researchers to innovate. We will explore its role in the synthesis of kinase inhibitors and other targeted therapies, providing a comprehensive resource for both seasoned and aspiring drug discovery scientists.

Physicochemical Properties and Strategic Importance

This compound is a crystalline solid with a molecular formula of C₆H₆N₂O₃.[5] Its strategic importance lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to construct complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
Appearance White to light yellow to light orange crystalline powder[6]
Melting Point >300 °C[6]
Boiling Point 263.1±35.0 °C at 760 mmHg[5]

The aldehyde group serves as a key electrophilic center, readily participating in reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic substitutions.[5] The hydroxyl groups can also undergo nucleophilic substitution.[5] This versatility makes it a valuable intermediate in the synthesis of various pharmaceuticals.[6][7]

Core Application: A Scaffold for Kinase Inhibitors

One of the most prominent applications of this compound is in the synthesis of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can effectively mimic the purine core of ATP, enabling competitive inhibition at the enzyme's active site.

Synthesis of Pyrimidine-Based Scaffolds for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[8][9] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[8] The following protocol outlines a generalizable approach for leveraging this compound to synthesize a core scaffold for JAK inhibitors.

Experimental Protocol 1: Synthesis of a Dihydropyrrolo[2,3-d]pyrimidine Core

This protocol describes a key step in the synthesis of many kinase inhibitors, where the pyrimidine aldehyde is used to construct a fused ring system.

Rationale: This multi-step synthesis first converts the hydroxyl groups to chlorides, creating reactive sites for nucleophilic substitution. A subsequent condensation with an amino acid derivative followed by cyclization builds the fused dihydropyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.[10]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Chlorination: To a stirred suspension of this compound (1.0 eq) in POCl₃ (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to afford 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde.[5]

  • Condensation and Cyclization: Dissolve the crude 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in ethanol (10 mL). Add triethylamine (2.5 eq) and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by LC-MS. Upon completion, concentrate the reaction mixture in vacuo. The residue is then purified by silica gel column chromatography to yield the desired dihydropyrrolo[2,3-d]pyrimidine core.

Diagram 1: Synthetic Pathway to Dihydropyrrolo[2,3-d]pyrimidine Core

synthetic_pathway start This compound intermediate1 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde start->intermediate1 POCl3, N,N-Dimethylaniline final_product Dihydropyrrolo[2,3-d]pyrimidine Core intermediate1->final_product Glycine Ethyl Ester, TEA, EtOH intermediate2 Glycine Ethyl Ester intermediate2->final_product

Caption: Synthetic route from the starting pyrimidine to the core scaffold.

Advanced Applications and Future Directions

The versatility of this compound extends beyond kinase inhibitors. Its unique substitution pattern makes it an attractive starting material for the synthesis of a wide range of biologically active molecules.

Development of Antiviral and Anticancer Agents

The pyrimidine nucleus is a key component of nucleosides, making pyrimidine derivatives attractive candidates for antiviral and anticancer drug development.[2][4][7] The aldehyde functionality of this compound can be elaborated to mimic the ribose or deoxyribose sugar moiety, while the pyrimidine ring itself can interfere with viral nucleic acid replication or cancer cell proliferation.[5] For instance, this compound is a crucial intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used to treat certain types of leukemia.[5]

Probe Development for Chemical Biology

The aldehyde group provides a convenient handle for the attachment of fluorescent dyes, biotin tags, or other reporter molecules. This allows for the synthesis of chemical probes to study the biological targets of pyrimidine-based drugs, aiding in target identification and validation.

Diagram 2: Workflow for Chemical Probe Development

probe_development start Starting Material This compound step1 Functionalization of Aldehyde Reductive amination with a linker start->step1 step2 Conjugation Attachment of reporter group (e.g., Fluorophore, Biotin) step1->step2 final_probe Final Chemical Probe For target identification and validation step2->final_probe

Caption: A generalized workflow for developing chemical probes.

Trustworthiness and Self-Validating Protocols

The protocols outlined in this guide are based on established chemical principles. However, as with any chemical synthesis, careful monitoring and characterization at each step are crucial for success.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for tracking the progress of reactions and identifying the formation of byproducts.

  • Product Characterization: The identity and purity of all intermediates and final products should be rigorously confirmed using a combination of spectroscopic techniques, including nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a powerful and versatile platform for the synthesis of novel therapeutic agents. Its readily functionalizable handles and inherent drug-like properties make it an invaluable tool in the medicinal chemist's arsenal. The applications and protocols detailed herein provide a foundation for the exploration of new chemical space and the development of next-generation medicines. As our understanding of disease biology continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a central role in the future of drug discovery.

References

Sources

A Keystone Reagent for Advanced Heterocyclic Synthesis: Applications of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a versatile and highly reactive intermediate that serves as a cornerstone in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structural features, including the reactive aldehyde functionality and the dihydroxypyrimidine core, make it a valuable precursor for the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the applications of this key reagent, detailing its use in the synthesis of pyrimido[4,5-d]pyrimidines, pyrano[2,3-d]pyrimidines, and other novel heterocyclic systems. Through detailed protocols, mechanistic insights, and data-driven analysis, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. This compound emerges as a particularly valuable building block due to the presence of three key reactive sites: the aldehyde group at the 5-position and the two hydroxyl groups at the 4- and 6-positions.

The aldehyde functionality is a versatile handle for a variety of chemical transformations, most notably condensation reactions. This allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The dihydroxy-pyrimidine core, which can exist in tautomeric equilibrium with its dioxo form, provides sites for further annulation reactions, leading to the construction of fused heterocyclic systems.[2] The interplay of these functional groups underpins the utility of this reagent in combinatorial chemistry and the generation of molecular libraries for drug discovery.[3]

This guide will delve into the practical applications of this compound, providing detailed experimental protocols and explaining the underlying chemical principles that govern its reactivity.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of 2-methylpyrimidine-4,6-diol using Vilsmeier's reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] A key advantage of this method is that under these conditions, no substitution of the hydroxyl groups by chlorine is observed, ensuring the integrity of the desired product.[2]

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (In Situ) reagents->vilsmeier 0°C reaction Reaction at 120°C vilsmeier->reaction substrate 2-Methylpyrimidine-4,6-diol substrate->reaction intermediate 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde (Intermediate) reaction->intermediate hydrolysis Hydrolysis (Workup) intermediate->hydrolysis product 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Detailed Synthetic Protocol

Materials:

  • 2-Methylpyrimidine-4,6-diol (79.3 mmol)

  • Phosphorus oxychloride (POCl₃) (652 mmol)

  • N,N-Dimethylformamide (DMF) (39.26 mmol)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, chill DMF (39.26 mmol) to 0°C in an ice bath.

  • Slowly add POCl₃ (652 mmol) dropwise to the chilled DMF while maintaining the temperature at 0°C.

  • After the addition is complete, gradually add 2-methylpyrimidine-4,6-diol (79.3 mmol) to the reaction mixture.

  • Heat the mixture to 120°C and reflux for 3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization.

Note on Causality: The use of a significant excess of POCl₃ is crucial for driving the reaction to completion and ensuring the formation of the chlorinated intermediate, which subsequently hydrolyzes to the desired dihydroxy product during the aqueous workup.[2] The initial low temperature is necessary to control the exothermic reaction between POCl₃ and DMF.

Application in the Synthesis of Fused Pyrimidine Systems

The true synthetic utility of this compound lies in its ability to serve as a scaffold for the construction of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines and pyrano[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4]

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of annulated uracils that have demonstrated a wide range of biological activities, including antitumor, antiviral, and antioxidant properties.[3] A common and efficient method for their synthesis is a three-component cyclocondensation reaction involving an aldehyde, barbituric acid (or a derivative), and urea or thiourea.[3]

Pyrimido_Pyrimidine_Synthesis start_aldehyde 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde reaction Three-Component Cyclocondensation start_aldehyde->reaction barbituric_acid Barbituric Acid barbituric_acid->reaction urea Urea / Thiourea urea->reaction product Pyrimido[4,5-d]pyrimidine Derivative reaction->product

Caption: General scheme for pyrimido[4,5-d]pyrimidine synthesis.

This protocol is adapted from a solvent-free, microwave-assisted method which offers significant advantages in terms of reaction time and yield.[3]

Materials:

  • This compound (0.01 mmol)

  • Barbituric acid (0.01 mmol)

  • Urea (0.01 mmol)

  • Neutral alumina (as solid support)

Procedure:

  • Thoroughly mix this compound (0.01 mmol), barbituric acid (0.01 mmol), and urea (0.01 mmol) with neutral alumina in a mortar and pestle.

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at 600 watts for approximately 30-60 seconds.[3]

  • After completion of the reaction (monitored by TLC), cool the vessel to room temperature.

  • Extract the product from the alumina with a suitable solvent (e.g., hot ethanol or DMF).

  • Filter the alumina and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Expert Insight: The use of a solid support like neutral alumina under microwave irradiation provides an energy transfer medium that avoids the hazards of solution-phase reactions and dramatically reduces reaction times.[3]

Synthesis of Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines are another important class of fused heterocycles with a range of biological activities, including their potential as PARP-1 inhibitors for cancer therapy.[4] Their synthesis often involves a multicomponent reaction between an aldehyde, an active methylene compound (like malononitrile), and a pyrimidine derivative.

Pyrano_Pyrimidine_Synthesis start_aldehyde 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde reaction Multicomponent Reaction start_aldehyde->reaction malononitrile Malononitrile malononitrile->reaction barbituric_acid Barbituric Acid barbituric_acid->reaction product Pyrano[2,3-d]pyrimidine Derivative reaction->product

Caption: General scheme for pyrano[2,3-d]pyrimidine synthesis.

This protocol utilizes a green chemistry approach, employing an aqueous solvent system.[4][5]

Materials:

  • This compound

  • Malononitrile

  • Barbituric acid

  • Water:Ethanol (1:1) mixture

Procedure:

  • In a round-bottom flask, dissolve this compound and barbituric acid in a 1:1 mixture of water and ethanol.

  • Add malononitrile to the solution and stir the reaction mixture at room temperature for approximately 2 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates out of the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the pure pyrano[2,3-d]pyrimidine derivative.

Trustworthiness of the Protocol: This method is considered environmentally friendly and often results in high yields with simple work-up procedures, minimizing the need for chromatographic purification.[5]

Knoevenagel Condensation and Further Derivatizations

The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds.[6][7] This reaction is a powerful tool for C-C bond formation and the introduction of various functional groups, which can then be used for further cyclization or derivatization reactions.

The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] The reaction is typically catalyzed by a weak base.

Knoevenagel_Mechanism aldehyde Pyrimidine-5-carbaldehyde nucleophilic_addition Nucleophilic Addition aldehyde->nucleophilic_addition active_methylene Active Methylene Compound (e.g., Malononitrile) enolate Enolate Formation active_methylene->enolate Deprotonation base Base Catalyst base->enolate enolate->nucleophilic_addition aldol_adduct Aldol Adduct nucleophilic_addition->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Simplified mechanism of the Knoevenagel condensation.

Representative Knoevenagel Condensation Protocol

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve this compound and ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure followed by purification.

Data Summary and Characterization

The successful synthesis of novel heterocyclic compounds from this compound requires rigorous characterization to confirm the structure of the products.

Property This compound
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Light yellow solid
¹H NMR (DMSO-d₆, δ ppm) 9.8 (s, 1H, CHO), 12.6 (s, 2H, OH), 2.31 (s, 3H, CH₃)[2]
¹³C NMR (DMSO-d₆, δ ppm) 185.76 (C=O), 163.54, 162.91, 99.34 (ring carbons), 18.91 (CH₃)[2]

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Conclusion

This compound has proven to be an exceptionally valuable and versatile reagent in the field of heterocyclic synthesis. Its ability to participate in a wide range of reactions, including multicomponent reactions and Knoevenagel condensations, allows for the efficient construction of complex and biologically relevant fused pyrimidine systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this key building block in their pursuit of novel therapeutic agents and advanced materials. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of innovative heterocyclic compounds with a wide range of applications.

References

  • Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Retrieved from [Link]

  • Kategaonkar, A. H., et al. (n.d.). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Acta Chimica Slovenica. Retrieved from [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3689. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 340(5), 236-43. Retrieved from [Link]

  • Ismail, M. F., et al. (2011). Synthesis of novel pyrimidine and fused pyrimidine derivatives. European Journal of Chemistry, 2(4), 347-355. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Retrieved from [Link]

  • CORE. (n.d.). Straightforward synthesis of pyrimido[4,5-e][8]diazepines via 6-aminopyrimidin-5-carbaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. Retrieved from [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from [Link]

  • PubMed. (2013). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimido[4,5‐d]‐pyrimidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Collection of Czechoslovak Chemical Communications. (1995). Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

Sources

Application Note: Strategic Derivativation of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde for Enhanced Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among the vast library of pyrimidine-based synthons, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde stands out as a particularly versatile starting material.[6][7] Its unique molecular architecture, featuring a reactive aldehyde group flanked by two hydroxyl groups on a pyrimidine ring, offers multiple avenues for chemical modification.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. The goal is to facilitate the synthesis of diverse compound libraries for subsequent bioassay screening. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline methodologies for evaluating the biological potential of the resulting novel chemical entities.

Section 1: Physicochemical and Reactivity Profile of the Core Scaffold

A thorough understanding of the starting material is paramount for successful derivatization. This compound exists in a tautomeric equilibrium between the dihydroxy and the more stable hydroxy-oxo form (4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde).[6] This tautomerism influences its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[6]
Molecular Weight154.12 g/mol [6]
AppearanceWhite to off-white crystalline powder[8]
Melting Point>300 °C[9]
Boiling Point263.1±35.0 °C at 760 mmHg[6][7]
Density1.5±0.1 g/cm³[6]
SolubilitySoluble in sodium hydroxide[8]

The aldehyde functional group at the 5-position is the primary site for the derivatization strategies discussed herein. Its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring, making it susceptible to nucleophilic attack. The hydroxyl groups at positions 4 and 6 can also participate in reactions, though they are less reactive and can be exploited for further modifications if desired.[6]

Section 2: Strategic Pathways for Derivatization

The aldehyde moiety of this compound is a versatile handle for introducing molecular diversity. The following sections detail robust protocols for key derivatization reactions.

Schiff Base Formation: Accessing a Biologically Privileged Motif

Rationale: Schiff bases, characterized by the azomethine or imine (-CH=N-) functional group, are formed through the condensation of a primary amine with a carbonyl compound.[10] Pyrimidine-containing Schiff bases are of significant interest in medicinal chemistry due to their demonstrated broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][11][12] This reaction is a straightforward and efficient method to generate a large library of derivatives by varying the amine component.

Experimental Protocol: Synthesis of a Pyrimidine Schiff Base Derivative

  • Solubilization: In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Addition of Amine: To the stirred solution, add 1.1 mmol of the desired primary amine (e.g., aniline or a substituted aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Schiff_Base_Formation Start 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde Mix Dissolve & Mix Start->Mix Amine Primary Amine (R-NH2) Amine->Mix Solvent Ethanol Solvent->Mix Catalyst Glacial Acetic Acid Catalyst->Mix Reflux Reflux (4-6h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter & Wash Cool->Filter Purify Recrystallize Filter->Purify Product Pyrimidine Schiff Base Derivative Purify->Product

Caption: Workflow for Schiff Base Synthesis.

Knoevenagel Condensation: Creating α,β-Unsaturated Systems

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[13][14] This reaction is a powerful tool for carbon-carbon bond formation and is used to synthesize α,β-unsaturated compounds, which are important pharmacophores.[15] By reacting this compound with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), a diverse range of derivatives with potential biological activities can be generated.[16][17]

Experimental Protocol: Synthesis via Knoevenagel Condensation

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 1.0 mmol of this compound, 1.2 mmol of an active methylene compound (e.g., malononitrile), and 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1 mmol) of a weak base, such as piperidine or triethylamine.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating (50-60 °C) may be necessary.

  • Product Isolation: After the reaction is complete, cool the mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold ethanol and then water to remove the catalyst and any unreacted starting materials. The product can be recrystallized from a suitable solvent if further purification is needed.

  • Characterization: Analyze the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Knoevenagel_Condensation Start 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde Combine Combine Reactants Start->Combine Methylene Active Methylene Compound Methylene->Combine Solvent Ethanol Solvent->Combine Catalyst Piperidine Catalyst->Combine Stir Stir at RT (2-4h) Combine->Stir Precipitate Cool & Precipitate Stir->Precipitate Isolate Filter & Wash Precipitate->Isolate Product α,β-Unsaturated Pyrimidine Derivative Isolate->Product

Caption: Workflow for Knoevenagel Condensation.

Section 3: Bioassay Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The pyrimidine core is associated with a wide range of bioactivities, with anticancer and antimicrobial effects being particularly prominent.[18][19][20]

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical Bioassay Screening Data Summary

Compound IDDerivatization MethodR-Group (Amine/Methylene)Anticancer IC₅₀ (µM) on MCF-7Antimicrobial MIC (µg/mL) on S. aureus
PYR-SB-01Schiff Base4-Chloroaniline15.232
PYR-SB-02Schiff Base4-Methoxyaniline28.564
PYR-KN-01KnoevenagelMalononitrile8.716
PYR-KN-02KnoevenagelEthyl Cyanoacetate12.132

Section 4: Troubleshooting and Experimental Considerations

  • Synthesis:

    • Low Yields: In Schiff base synthesis, ensure the use of anhydrous solvents to prevent hydrolysis of the imine product. For Knoevenagel condensation, the choice of base and solvent can significantly impact the yield; optimization may be required.[17]

    • Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary for purification.

  • Bioassays:

    • Compound Solubility: Ensure that the test compounds are completely dissolved in the assay medium to obtain accurate and reproducible results. A small amount of a biocompatible solvent like DMSO is often used.

    • Cytotoxicity: When evaluating antimicrobial activity, it is also advisable to assess the cytotoxicity of the compounds against mammalian cell lines to determine their selectivity index.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel bioactive compounds. The derivatization strategies outlined in this application note, particularly Schiff base formation and Knoevenagel condensation, provide efficient and straightforward methods for generating diverse chemical libraries. The subsequent bioassay protocols offer a clear path for screening these derivatives for potential anticancer and antimicrobial activities. By systematically applying these synthetic and screening methodologies, researchers can unlock the therapeutic potential of this privileged pyrimidine core.

References

  • The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. [Link]

  • PubMed. (n.d.). Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. [Link]

  • Sultan Qaboos University House of Expertise. (2023). Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases. [Link]

  • ResearchGate. (2025). Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives as anticancer and antimicrobial agents. [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • ResearchGate. (n.d.). Design of pyrimidine molecules for antimicrobial and anticancer potential based on literature. [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]

  • National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • ResearchGate. (2023). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. (n.d.). [Link]

  • Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

Sources

Application Note & Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, a critical transformation for synthesizing 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. Formylated pyrimidines are valuable precursors in medicinal chemistry and drug development, with potential biological activities such as antihypertensive properties.[1] The Vilsmeier-Haack reaction offers an efficient and direct method for introducing a formyl group onto electron-rich heterocyclic systems.[2][3] This guide details the underlying mechanism, a step-by-step experimental protocol optimized for yield and efficiency, safety precautions, and the scientific rationale behind key procedural choices, ensuring a reproducible and self-validating methodology for researchers.

Scientific Foundation: The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution that proceeds in two primary stages: the formation of the electrophile (the Vilsmeier reagent) and its subsequent reaction with an electron-rich substrate.[4][5][6]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[4][5][7][8] This intermediate is the key formylating agent in the reaction.

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich 2-methylpyrimidine-4,6-diol attacks the electrophilic carbon of the Vilsmeier reagent.[2][7] The pyrimidine ring's aromaticity is temporarily disrupted but is restored through deprotonation. The resulting iminium salt intermediate is stable until the final work-up stage. During the aqueous work-up, this intermediate is hydrolyzed to yield the final aldehyde product, this compound.[4][5][9]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Electrophilic Attack Substrate 2-Methylpyrimidine-4,6-diol Substrate->Intermediate + Vilsmeier Reagent Product 5-Formyl Product (Aldehyde) Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Optimized Experimental Protocol

This protocol is optimized for a high yield of this compound by utilizing DMF as the reaction solvent, which has been shown to be superior to other solvents like benzene or dichloroethane in terms of reaction time and yield.[1]

Materials and Equipment
  • Reagents:

    • 2-Methylpyrimidine-4,6-diol (Substrate)

    • Phosphorus oxychloride (POCl₃), ≥99%

    • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

    • Deionized water

    • Crushed ice

  • Equipment:

    • Three-neck round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser

    • Thermometer or temperature probe

    • Heating mantle

    • Ice bath

    • Beaker (for quenching)

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Reagent & Parameter Summary
Reagent/ParameterMolecular Wt. ( g/mol )Amount UsedMoles (mmol)Molar Ratio
2-Methylpyrimidine-4,6-diol126.110.40 g3.161.0
Phosphorus oxychloride (POCl₃)153.330.29 mL (0.48 g)3.161.0
N,N-Dimethylformamide (DMF)73.090.49 mL (as reagent)6.302.0
N,N-Dimethylformamide (DMF)-3.0 mL-(Solvent)
Reaction Temperature -80 °C--
Reaction Time -5 hours--
Step-by-Step Procedure

Experimental_Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF) B 2. Add Reagent to Substrate (in DMF solvent) A->B C 3. Heat Reaction Mixture (80 °C, 5h) B->C D 4. Monitor by TLC C->D E 5. Quench on Ice (Reverse Quench) D->E F 6. Isolate Product (Stir, Filter, Wash, Dry) E->F G Final Product F->G

Caption: Step-by-step experimental workflow diagram.

1. Preparation of the Vilsmeier Reagent (In Situ):

  • In a clean, dry dropping funnel, combine phosphorus oxychloride (0.29 mL, 3.16 mmol) and N,N-dimethylformamide (0.49 mL, 6.3 mmol).

  • Allow the mixture to cool to room temperature. This reaction is exothermic and forms the chloroiminium salt.[10]

2. Reaction Setup:

  • To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) and DMF (3 mL) as the solvent.

  • Stir the mixture to create a suspension.

  • Fit the flask with the dropping funnel containing the Vilsmeier reagent, a reflux condenser, and a thermometer.

3. Formylation Reaction:

  • Under vigorous stirring, carefully add the prepared Vilsmeier reagent dropwise to the suspension of the substrate in DMF.[1]

  • Once the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.[1]

  • Maintain the temperature and continue stirring for 5 hours.[1]

4. Reaction Monitoring:

  • Periodically monitor the reaction's progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material. A recommended mobile phase is a 1:9 mixture of methanol and dichloromethane.[1]

5. Work-up and Product Isolation:

  • Crucial Step (Reverse Quench): After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a beaker containing a large amount of crushed ice (approx. 50-100 g) with vigorous stirring.[1][9] This "reverse quench" is essential for safely dissipating the heat from the exothermic hydrolysis of unreacted POCl₃ and hydrolyzing the iminium intermediate to the aldehyde.[9]

  • Continue stirring the resulting mixture overnight to ensure complete precipitation of the product.[1]

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining acids and DMF.

  • Dry the product, this compound, to a constant weight.

Field-Proven Insights & Safety Considerations

Expertise: The "Why" Behind the Protocol
  • Substrate Reactivity: 2-Methylpyrimidine-4,6-diol is an electron-rich heterocycle, making it an ideal substrate for the Vilsmeier-Haack reaction, which utilizes a relatively weak electrophile.[7][8] Notably, this procedure successfully formylates the C-5 position without causing the undesired substitution of the hydroxyl groups, a common side reaction in similar systems.[1]

  • Choice of Solvent: The use of DMF as a solvent, in addition to its role as a reagent, significantly enhances the reaction rate and improves the final product yield compared to less polar solvents like benzene or o-xylene.[1]

  • Stoichiometry: A 2:1 molar ratio of DMF to POCl₃ is used to ensure the complete formation of the Vilsmeier reagent. The substrate and POCl₃ are used in an equimolar ratio for efficient conversion.[1]

Trustworthiness: A Self-Validating System & Safety

Adherence to safety protocols is paramount for the success and safety of this experiment.

  • Hazardous Reagents:

    • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing significant heat and toxic fumes.[9] ALWAYS handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

    • N,N-Dimethylformamide (DMF): A potential skin and respiratory irritant. Avoid inhalation and skin contact.

  • Quenching Procedure: The reverse quench (adding the reaction mixture to ice) is a critical safety step. NEVER add water or ice directly to the reaction flask containing POCl₃, as this can cause a violent, uncontrolled exothermic reaction.[9]

  • General Precautions: The entire experiment, from reagent handling to quenching, must be performed in a well-ventilated fume hood.

References

  • Dambaev, A.V., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

  • Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

The Strategic Utility of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules essential for life, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a focal point in the design of therapeutic agents, particularly in oncology[1][2]. Their structural similarity to the building blocks of DNA and RNA allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells. Beyond this classic mechanism, the versatility of the pyrimidine core has been exploited to develop a new generation of targeted therapies, including potent kinase inhibitors that disrupt aberrant cell signaling pathways crucial for tumor growth and survival.

This guide focuses on a key precursor, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde , a highly functionalized and reactive molecule that serves as a versatile starting point for the synthesis of a diverse array of potential anticancer agents. The presence of hydroxyl groups at the 4 and 6 positions, a methyl group at the 2 position, and a reactive carbaldehyde at the 5 position allows for a multitude of chemical transformations, leading to the construction of complex heterocyclic systems with significant therapeutic potential. This document provides detailed protocols for the synthesis of this precursor and its subsequent elaboration into fused pyrimidine systems, alongside methodologies for evaluating their anticancer efficacy.

Physicochemical Properties and Synthesis of the Precursor

This compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is a crystalline solid. The molecule exists in tautomeric forms, predominantly as the 4-hydroxy-6-oxo tautomer.

Synthesis of the Precursor

The synthesis of this compound is typically achieved in two main steps: the initial formation of the pyrimidine ring followed by formylation at the 5-position.

Part 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The pyrimidine core is constructed via the condensation of acetamidinium chloride with diethyl malonate in the presence of a strong base, such as sodium methoxide[3].

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Materials:

  • Acetamidinium chloride

  • Diethyl malonate

  • Methanol (absolute)

  • Sodium metal

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to absolute methanol with stirring. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation Reaction: To the freshly prepared sodium methoxide solution, add diethyl malonate, followed by acetamidinium chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Isolation: Filter the resulting precipitate, wash with cold water, and then with a small amount of cold methanol.

  • Drying: Dry the product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine as a solid.

Part 2: Vilsmeier-Haack Formylation to this compound

The introduction of the aldehyde group at the C5 position is achieved through a Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol 2: Vilsmeier-Haack Formylation

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • o-Xylene (or other suitable solvent)

  • Ice bath

  • Round-bottom flask with dropping funnel and reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool DMF in an ice bath. Add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add a suspension of 4,6-dihydroxy-2-methylpyrimidine in a suitable solvent such as o-xylene.

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Precipitation and Isolation: Stir the mixture overnight to allow for complete hydrolysis and precipitation of the product. Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Application in the Synthesis of Fused Pyrimidine Anticancer Agents

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to possess potent anticancer activities, often through the inhibition of various protein kinases.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common strategy involves the cyclocondensation of the pyrimidine-5-carbaldehyde with hydrazines. The resulting pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and can act as a hinge-binding motif in the ATP-binding pocket of kinases.

Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid as solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine to the solution.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Filter the solid product, wash with a cold solvent, and recrystallize from a suitable solvent system to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

Biological Evaluation of Synthesized Compounds

A crucial aspect of developing new anticancer agents is the thorough in vitro evaluation of their biological activity. This typically involves assessing their cytotoxicity against a panel of cancer cell lines and elucidating their mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[4][5].

Protocol 4: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Kinase Inhibition Assessment by Western Blotting

For compounds designed as kinase inhibitors, it is essential to confirm their effect on the target kinase and its downstream signaling pathway. Western blotting is a widely used technique for this purpose[6].

Protocol 5: Western Blotting for Kinase Inhibition

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the phosphorylated and total forms of the target kinase and a downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a defined period. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4 °C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target kinase and its substrate.

Data Presentation and Visualization

Quantitative Data Summary

The results of the biological assays should be presented in a clear and concise manner. Tables are an effective way to summarize quantitative data such as IC50 values.

CompoundTarget Cancer Cell LineIC50 (µM)[3][7][8]
Pyrazolo[3,4-d]pyrimidine Derivative A MCF-7 (Breast Cancer)5.5 - 11
Pyrazolo[3,4-d]pyrimidine Derivative B A549 (Lung Cancer)0.326 - 4.31
Pyrazolo[3,4-d]pyrimidine Derivative C HCT116 (Colon Cancer)6 - 99
Reference Drug (e.g., Doxorubicin) MCF-7 (Breast Cancer)~0.5
Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 Synthesis of Precursor (4,6-dihydroxy-2-methyl- pyrimidine-5-carbaldehyde) s2 Synthesis of Anticancer Agent (e.g., Pyrazolo- [3,4-d]pyrimidine) s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 b1 In Vitro Cytotoxicity Screening (MTT Assay) s3->b1 Test Compound b2 Determination of IC50 Values b1->b2 b3 Mechanism of Action Studies (e.g., Kinase Inhibition Assay) b2->b3 b4 Lead Optimization b3->b4

Caption: Experimental workflow from precursor synthesis to biological evaluation.

BCR_ABL_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis mTOR->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway in CML.

Src_pathway GrowthFactorReceptor Growth Factor Receptor Src Src Kinase GrowthFactorReceptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Overview of Src kinase signaling pathways in cancer.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of novel pyrimidine-based anticancer agents. Its rich functionality allows for the construction of diverse heterocyclic scaffolds, particularly fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines, which have demonstrated significant potential as kinase inhibitors. The protocols and methodologies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of new chemical entities derived from this important building block, paving the way for the discovery of next-generation cancer therapeutics.

References

  • Kumari, S., et al. (2020). Design, synthesis, and biological evaluation of chrysin-substituted pyrimidine–piperazine hybrids as potential anticancer agents. RSC Advances, 10(45), 26861-26873. [Link]

  • El-Sayed, N. F., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(5), 746-757. [Link]

  • Janicka-Kłos, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [Link]

  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. [Link]

  • Dambaev, A. V., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Gerges, A. A., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2269-2287. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various.... ResearchGate. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

  • AACR Journals. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(9), 2486-2492. [Link]

  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by.... ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic Chemistry, 142, 106950. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

Sources

Topic: Analytical Methods for the Detection and Characterization of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a substituted pyrimidine that serves as a pivotal intermediate in the synthesis of various high-value organic compounds and pharmaceuticals.[1][2] Its molecular architecture, featuring a pyrimidine core functionalized with hydroxyl, methyl, and aldehyde groups, makes it a versatile precursor for building more complex molecules, including nucleoside analogs and kinase inhibitors like Dasatinib, a drug used in cancer therapy.[2]

The purity and structural integrity of this intermediate are paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust, validated analytical methods are not merely a quality control checkpoint but a fundamental requirement for ensuring the success of a drug development program.

This guide provides a detailed exploration of the primary analytical techniques suited for the comprehensive analysis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, offering protocols that are both scientifically sound and practically validated.

Physicochemical Profile and Its Analytical Implications

Understanding the compound's properties is the first step in selecting and developing appropriate analytical methods. The presence of multiple hydrogen-bonding groups (hydroxyls, aldehyde carbonyl, ring nitrogens) dictates its physical behavior.

PropertyValueSource & Analytical Implication
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2] Essential for mass spectrometry-based identification.
Melting Point ~300°C[1] High melting point suggests strong intermolecular forces and low volatility, making GC analysis challenging without derivatization.
Key Functional Groups Pyrimidine Ring, Hydroxyls, Aldehyde, Methyl[1][2] These groups define its reactivity, polarity, and spectroscopic properties. The conjugated system acts as a strong chromophore for UV-Vis detection.
Solubility Soluble in solvents like DMSO[2] Guides the choice of solvent for NMR analysis and preparation of stock solutions for chromatography.

Strategic Selection of Analytical Techniques

The choice of an analytical method is driven by the specific question being asked. Is the goal routine purity analysis, definitive structural confirmation, or trace-level impurity identification? The following workflow illustrates a logical approach to method selection.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Primary Technique start What is the analytical objective? quant Routine Quantification & Purity Check start->quant Known compound, quantification needed ident Identification & Structural Confirmation start->ident Confirming identity of bulk material trace Trace Impurity Profiling & Structural Elucidation start->trace Unknowns present, high sensitivity needed hplc HPLC-UV quant->hplc nmr NMR Spectroscopy ident->nmr gcms GC-MS (with derivatization) ident->gcms Alternative for volatile impurities lcms LC-MS/MS trace->lcms lcms->nmr For definitive structure of isolated impurity

Caption: Logical workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Justification: High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination and quantification. For this compound, reversed-phase (RP) HPLC is the method of choice. The molecule's moderate polarity allows for effective retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. The conjugated pyrimidine ring and aldehyde group act as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.[3][4]

Application: This method is ideal for the routine quality control of synthesis batches, determining the purity of the main component against known reference standards, and monitoring reaction progress.

Detailed Protocol: HPLC-UV Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Rationale: A C18 column is selected for its versatility and strong retention of moderately polar aromatic compounds. The mobile phase combines a volatile buffer (ammonium acetate) for good peak shape with an organic modifier (acetonitrile) to elute the compound. An acidic pH ensures that the hydroxyl groups are protonated, leading to consistent retention. A gradient elution is proposed to ensure that any impurities with significantly different polarities are also eluted and observed.

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.0 (adjusted with acetic acid)Provides good peak shape and is MS-compatible if needed.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BA gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection DAD, 254 nm and 310 nm254 nm is a common wavelength for aromatic compounds. A second wavelength can provide additional purity information.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner to achieve a target concentration of 100 µg/mL.

    • Causality: Using a mixed organic/aqueous diluent prevents precipitation of the analyte upon injection into the aqueous mobile phase and ensures compatibility with the chromatographic system.

  • System Suitability:

    • Before analysis, perform five replicate injections of the standard solution.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • This step is critical for ensuring the trustworthiness and reliability of the analytical run.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Justification: LC-MS/MS is the gold standard for identifying and quantifying trace-level impurities, especially those that are unknown.[5][6] It couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7] The mass spectrometer provides the molecular weight of the eluting compounds. By inducing fragmentation (MS/MS), it generates a unique "fingerprint" that can be used to elucidate the structure of an unknown impurity.[8]

Application: Essential for impurity profiling to meet regulatory requirements, identifying process-related impurities or degradation products, and providing structural information when a reference standard is unavailable.

Workflow and Protocol: Impurity Identification

G cluster_0 Phase 1: Detection & Data Acquisition cluster_1 Phase 2: Structural Elucidation a Inject Sample into LC-MS System b Perform Full Scan MS Analysis (e.g., m/z 100-500) a->b c Identify m/z of Main Peak and Potential Impurities b->c d Re-inject Sample using Data-Dependent Acquisition (DDA) c->d e Acquire MS/MS Spectra for Impurity Ions d->e f Analyze Fragmentation Pattern e->f g Propose Impurity Structure (e.g., oxidized aldehyde, dimer) f->g

Sources

The Versatile Chromophore: Harnessing 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde in the Synthesis of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Color Chemistry

The pyrimidine nucleus, a cornerstone in medicinal chemistry and materials science, offers a robust and versatile platform for the design and synthesis of novel chromophores.[1] Among the myriad of pyrimidine derivatives, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde stands out as a particularly valuable precursor for the creation of a diverse palette of dyes and pigments. Its unique electronic properties and multiple reactive sites—the nucleophilic pyrimidine ring, the acidic hydroxyl groups, and the electrophilic aldehyde functionality—provide chemists with a powerful toolkit for molecular engineering of color.

This comprehensive guide delves into the practical application of this compound in the synthesis of vibrant and functional dyes. We will explore the key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that govern the formation of these colorful compounds. This document is intended for researchers and scientists in the fields of organic synthesis, dye chemistry, and materials science, as well as for professionals in drug development who may utilize these chromophores as molecular probes or labeling agents.

Physicochemical Properties and Synthesis of the Starting Material

This compound is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[2][3] The presence of hydroxyl and aldehyde groups contributes to its relatively high melting point and its solubility in polar organic solvents.[3] The synthesis of this key intermediate is typically achieved through a Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and heterocyclic compounds.[2]

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-methylpyrimidine-4,6-diol using a Vilsmeier-Haack reaction.

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Methanol

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser with a calcium chloride guard tube, chill N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the Vilsmeier reagent is an exothermic reaction.

  • After the addition is complete, gradually add 2-methylpyrimidine-4,6-diol to the reaction mixture.

  • Once the addition of the pyrimidine diol is complete, slowly raise the temperature of the reaction mixture to 120°C and reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain this compound as a solid.

Characterization:

The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.[2]

Property Value Source
Molecular FormulaC₆H₆N₂O₃[2][3]
Molecular Weight154.12 g/mol [2][3]
Melting Point~300°C[3]
¹H NMR (DMSO-d₆)δ 9.8 (s, 1H, CHO), 12.6 (br s, 2H, OH), 2.31 (s, 3H, CH₃)[2]
¹³C NMR (DMSO-d₆)δ 185.76 (CHO), 163.54, 99.34 (pyrimidine ring carbons), 18.91 (CH₃)[2]

Synthetic Pathways to Dyes and Pigments

The strategic placement of the aldehyde group at the 5-position, flanked by two hydroxyl groups, opens up two primary avenues for the synthesis of a wide array of dyes: the Knoevenagel condensation and the azo coupling reaction.

Knoevenagel Condensation: The Gateway to Styryl and Methine Dyes

The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with compounds containing active methylene groups.[4][5][6] This reaction is a powerful tool for the synthesis of styryl and methine dyes, which are known for their bright colors and interesting photophysical properties.[5][6][7]

The general mechanism involves the base-catalyzed reaction of the aldehyde with an active methylene compound, followed by dehydration to form a new carbon-carbon double bond. The extent of conjugation, and thus the color of the resulting dye, can be fine-tuned by the choice of the active methylene compound.

Knoevenagel_Condensation pyrimidine_aldehyde 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde intermediate Intermediate Adduct pyrimidine_aldehyde->intermediate active_methylene Active Methylene Compound (Z-CH₂-Z') active_methylene->intermediate base Base (e.g., Piperidine) base->active_methylene Deprotonation styryl_dye Styryl/Methine Dye intermediate->styryl_dye Dehydration water H₂O intermediate->water

Caption: Knoevenagel condensation workflow.

Protocol 2: Synthesis of a Styryl Dye via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a styryl dye by reacting this compound with a generic active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Ethanol or Acetic Acid

  • Piperidine or Pyridine (as catalyst)

Procedure:

  • Dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (20 mL) in a round-bottom flask.

  • Add a catalytic amount of a weak base, such as piperidine or pyridine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

  • The purified styryl dye can be further characterized by UV-Vis spectroscopy to determine its absorption maximum (λmax) and by other spectroscopic techniques to confirm its structure.

Expected Outcome:

The reaction is expected to yield a brightly colored solid. The color will depend on the specific active methylene compound used and the resulting extended π-conjugated system.

Active Methylene Compound Expected Dye Class Potential Color Range
MalononitrileMerocyanineYellow to Orange
Barbituric AcidMerocyanineOrange to Red
2-Cyano-N-ethylacetamideMerocyanineYellow to Red
Indane-1,3-dioneMerocyanineRed to Violet
Azo Coupling: Crafting Azo Dyes with the Pyrimidine Scaffold

The electron-rich nature of the 4,6-dihydroxypyrimidine ring makes it an excellent coupling component in azo coupling reactions.[8][9] The position of coupling is typically directed by the existing substituents. For 4,6-dihydroxy-2-methylpyrimidine, the coupling is expected to occur at the activated 5-position. The presence of the aldehyde group at this position will influence the reaction, and it is likely that the reaction will proceed with the displacement of the formyl group under certain conditions, or that the coupling will occur at an alternative position if the 5-position is sterically hindered or electronically deactivated. More commonly, the parent 4,6-dihydroxy-2-methylpyrimidine is used for azo coupling.

The synthesis of azo dyes involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component, in this case, the pyrimidine derivative.[10]

Azo_Coupling aromatic_amine Primary Aromatic Amine (Ar-NH₂) diazonium_salt Diazonium Salt (Ar-N₂⁺Cl⁻) aromatic_amine->diazonium_salt na_nitrite NaNO₂ na_nitrite->diazonium_salt Diazotization hcl HCl hcl->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye pyrimidine 4,6-Dihydroxy-2- methylpyrimidine pyrimidine->azo_dye Coupling base_coupling Base (e.g., NaOH) base_coupling->pyrimidine Activation

Caption: Azo dye synthesis workflow.

Protocol 3: Synthesis of an Azo Dye from 4,6-Dihydroxy-2-methylpyrimidine

This protocol provides a general method for the synthesis of an azo dye using 4,6-dihydroxy-2-methylpyrimidine as the coupling component.

Materials:

  • Aniline (or a substituted aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 4,6-Dihydroxy-2-methylpyrimidine

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

Procedure:

Part A: Diazotization of Aniline

  • In a beaker, dissolve aniline (1 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 mmol) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

  • In a separate beaker, dissolve 4,6-dihydroxy-2-methylpyrimidine (1 mmol) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of the pyrimidine with vigorous stirring. Maintain the temperature below 5°C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration, wash with a cold saturated sodium chloride solution, and then with cold water.

  • Dry the azo dye in a desiccator.

Characterization and Application:

The synthesized azo dyes can be characterized by their melting points, UV-Vis spectra, and FT-IR spectra.[8] These dyes can be applied to textile fibers such as polyester and nylon, and their fastness properties (e.g., to light, washing, and rubbing) can be evaluated.[9][11]

Property Typical Range for Pyrimidine Azo Dyes
λmax (in DMF)400 - 550 nm
ColorYellow, Orange, Red, Brown
Light FastnessModerate to Good
Wash FastnessGood to Excellent

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of novel dyes and pigments. Its unique combination of reactive sites allows for the straightforward creation of a wide range of chromophoric systems through well-established synthetic methodologies like the Knoevenagel condensation and azo coupling. The resulting dyes exhibit a broad spectrum of colors and can be tailored for specific applications, including textile dyeing, functional materials, and biomedical imaging. The continued exploration of the reactivity of this pyrimidine derivative is expected to lead to the development of new and innovative colorants with enhanced properties and functionalities.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2018). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 23(11), 2943. [Link]

  • Trivedi, A. R., Dholariya, N. K., Vekariya, R. H., & Shah, V. H. (2016). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Journal of Molecular Structure, 1119, 381-388. [Link]

  • Yassin, F. A., El-Apasery, M. A., & Kamal, M. M. (2015). Synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine. ResearchGate. [Link]

  • El-Mekkawy, A. I., El-Apasery, M. A., & Youssef, M. M. (2025). Synthesis, Characterization, and Printing Applications of Heterocyclic Pyrimidine Azo Dyes on Polyester Fabrics as Potential Antibacterial Agents. Fibers and Polymers. [Link]

  • ResearchGate. (n.d.). Modified 2,4‐difluoro‐5‐chloro‐pyrimidine dyes and their application in ink‐jet printing on wool fabrics. [Link]

  • ResearchGate. (n.d.). Photophysical properties of the dyes. [Link]

  • Price, E. W. (2022). Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging. University of Saskatchewan. [Link]

  • ResearchGate. (n.d.). Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6. [Link]

  • Gotor, R., et al. (2017). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 22(10), 1733. [Link]

  • Ozser, M. E., et al. (2015). Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. ACS Omega, 4(1), 128-137. [Link]

  • Quirante, J., et al. (2016). Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. Journal of Organic Chemistry, 81(24), 12272-12280. [Link]

  • Bohländer, P. R., & Wagenknecht, H. A. (2013). Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA. Organic & Biomolecular Chemistry, 11(43), 7458-7461. [Link]

  • ResearchGate. (n.d.). Synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, study of their photophysical properties and TD-DFT computations. [Link]

  • Pyrimidine derivatives. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polymethine dyes carrying thiobarbituric and carboxylic acid moieties. [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione derivatives. [Link]

  • ResearchGate. (n.d.). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. [Link]

  • Bohländer, P. R., & Wagenknecht, H. A. (2013). Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining. Organic & Biomolecular Chemistry, 11(43), 7458-7461. [Link]

  • Iasi, L., & Gherman, C. (2011). Reactive dyes based on 2,4,6-trichloropyrimidine-5-carbaldehyde anchor group. Revista de Chimie, 62(1), 59-63. [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

Sources

Application Note: A Scalable and Safety-Driven Industrial Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the large-scale synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the production of pharmaceuticals and specialized materials. The described two-stage process is designed for industrial applicability, emphasizing process safety, scalability, and economic viability. The first stage details a robust, high-yield synthesis of the precursor, 2-methylpyrimidine-4,6-diol, via a base-catalyzed condensation. The second stage presents a meticulously controlled Vilsmeier-Haack formylation protocol, engineered to manage the inherent exothermic risks of the reaction. This guide incorporates field-proven insights into process safety, quality control, and waste stream management to create a self-validating and reliable manufacturing system.

Introduction: Significance and Synthetic Strategy

This compound is a pivotal building block in synthetic organic chemistry. Its structural features, including a reactive aldehyde group and a dihydroxypyrimidine core, make it a valuable precursor for a range of high-value products. Notably, it serves as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, an anticancer drug, and is also a precursor to the insensitive high explosive 1,1-diamino-2,2-dinitroethylene (FOX-7).[1][2]

The industrial synthesis of this molecule is best approached via a two-stage route that prioritizes the use of readily available, cost-effective starting materials and ensures control over each transformation.

Overall Synthetic Scheme:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A Dimethyl Malonate + Acetamidine HCl B 2-Methylpyrimidine-4,6-diol A->B  NaOCH₃, Methanol   C 2-Methylpyrimidine-4,6-diol D 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde C->D  POCl₃, DMF  

Figure 1: Two-stage industrial synthesis pathway.

This guide is structured to provide not just a protocol, but a logical framework for implementation, focusing on the causality behind each operational choice to ensure safety, reproducibility, and scalability.

Stage 1: Large-Scale Synthesis of 2-Methylpyrimidine-4,6-diol

The synthesis of the pyrimidine precursor is achieved through the condensation of an amidine with a malonic ester. This method is well-established and has been successfully scaled.[2][3] The protocol described below is adapted from a proven 10-liter scale process, demonstrating its industrial viability.[3]

Causality of Experimental Choices
  • Reagents: Dimethyl malonate is chosen over diethyl malonate as it can lead to better yields in a methanol-based system.[2] Acetamidine hydrochloride is a stable and commercially available amidine source.

  • Base and Solvent: Sodium methoxide in methanol is a potent and cost-effective base/solvent system for this condensation. The reaction is run under anhydrous conditions to prevent hydrolysis of the ester and base.

  • Temperature Control: The initial addition is performed under ice bath conditions to control the exotherm from the dissolution of sodium methoxide and the initial reaction. The subsequent warming to ambient temperature provides sufficient energy to drive the reaction to completion within a practical timeframe.[3]

  • Work-up and Isolation: The product is precipitated by acidifying the aqueous solution. This is a critical step; controlling the pH to 1-2 ensures complete protonation and precipitation of the diol, maximizing yield.[3] The crystallization at low temperature further enhances recovery.

Industrial Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol

Equipment:

  • 15 L Jacketed Glass Reactor with overhead stirring, temperature probe, and condenser.

  • Vacuum pump and distillation apparatus.

  • Filtration equipment (e.g., Nutsche filter-dryer).

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
Methanol (anhydrous)32.043.96 L--
Sodium Methoxide54.02608.8 g11.274.5
Dimethyl Malonate132.12330 g2.501.0
Acetamidine HCl94.54472.5 g5.002.0
4M Hydrochloric Acid-As required--
Deionized Water-As required--

Procedure:

  • Reactor Preparation: Ensure the 15 L reactor is clean, dry, and purged with nitrogen.

  • Base Preparation: Charge the reactor with methanol (3.96 L). Cool the jacket to 0-5 °C. Under vigorous stirring, slowly add sodium methoxide (608.8 g). Maintain the internal temperature below 20 °C during the addition.

  • Reactant Addition: Once the sodium methoxide is fully dissolved, add dimethyl malonate (330 g) followed by acetamidine hydrochloride (472.5 g).

  • Reaction: Remove cooling from the jacket and allow the mixture to warm to 18-25 °C. Stir the creamy white suspension for 5 hours at this temperature.

  • Solvent Removal: After the reaction is complete (monitored by TLC or HPLC), remove the methanol via vacuum distillation, maintaining the pot temperature at 30-35 °C.

  • Dissolution & Precipitation: Add deionized water (approx. 5 L) to the residue to dissolve the solids. Cool the solution to 0-5 °C. Slowly add 4M hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate.

  • Crystallization & Isolation: Vigorously stir the suspension at 0-5 °C for 5 hours to complete crystallization. Filter the solid product.

  • Washing & Drying: Wash the filter cake sequentially with ice-cold deionized water and then ice-cold methanol (0-5 °C). Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

Expected Yield: ~280-300 g (89-95% yield).

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a potent method for formylating electron-rich heterocycles.[4] However, it is notoriously exothermic, and the Vilsmeier reagent itself is thermally unstable.[5][6] A safe and scalable process relies on understanding and controlling the reaction's thermal profile. The key to industrial safety is to ensure the reaction is under "feed control," where the rate of reaction is dictated by the rate of addition of a limiting reagent, preventing the dangerous accumulation of unreacted intermediates.[7]

Process Safety Management & Causality

The primary hazard is a thermal runaway caused by the exothermic reaction between the Vilsmeier reagent and the pyrimidine substrate, or the decomposition of the Vilsmeier reagent itself.[6][8]

G A Hazard: Thermal Runaway B Cause 1: Accumulation of unreacted Vilsmeier Reagent A->B C Cause 2: Loss of Cooling A->C D Control Strategy 1: Pre-form reagent, then feed-controlled substrate addition D->B Mitigates E Control Strategy 2: Robust cooling system & Emergency Quench Plan E->C Mitigates

Figure 2: Hazard analysis and mitigation workflow.

Causality of Protocol Choices:

  • Reagent Preparation: The Vilsmeier reagent is prepared in situ at a low temperature (0-5 °C) before the substrate is added. This ensures the reagent is formed under controlled conditions.[9]

  • Solvent: N,N-Dimethylformamide (DMF) serves as both a reactant and the solvent, which has been shown to give a good yield for this specific transformation.[10]

  • Controlled Addition: The solid 2-methylpyrimidine-4,6-diol is added portion-wise to the pre-formed Vilsmeier reagent. This is the most critical control point. The addition rate must be carefully managed to keep the internal reaction temperature within a safe operating window (e.g., below 40 °C), allowing the reactor's cooling system to dissipate the generated heat effectively.[7] This prevents the accumulation of reactants and minimizes the risk of a runaway.

  • Reaction Temperature: After the addition is complete, the reaction is heated to a moderate temperature (e.g., 80 °C) to drive it to completion.[10] This temperature is chosen based on laboratory optimization to balance reaction rate against the potential for byproduct formation or reagent decomposition.

  • Quenching: The reaction is quenched by a "reverse quench" procedure: the reaction mixture is slowly added to a large volume of crushed ice.[9] This method is essential for safely dissipating the immense heat generated from the hydrolysis of excess POCl₃ and the Vilsmeier reagent. Performing the quench in reverse (adding water to the reactor) is extremely dangerous and can lead to violent boiling and pressure buildup.[9]

Industrial Protocol: Vilsmeier-Haack Formylation

Equipment:

  • 50 L Jacketed Glass Reactor with overhead stirring, temperature probe, solids charging port, and condenser.

  • 100 L Quench Vessel (glass-lined steel or similar) with stirring.

  • Filtration and drying equipment.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
Phosphorus Oxychloride (POCl₃)153.332.42 kg (1.47 L)15.81.5
N,N-Dimethylformamide (DMF)73.0915 L-Solvent/Reagent
2-Methylpyrimidine-4,6-diol126.111.32 kg10.51.0
Crushed Ice / Water-~50 kg--
Sodium Bicarbonate (NaHCO₃)84.01As required--

Procedure:

  • Vilsmeier Reagent Preparation: Charge the 50 L reactor with DMF (15 L). Start agitation and cool the jacket to 0-5 °C. Slowly add phosphorus oxychloride (1.47 L) dropwise over at least 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Substrate Addition (Feed-Controlled): Begin adding the 2-methylpyrimidine-4,6-diol (1.32 kg) in small portions through the solids charging port. This is a critical, exothermic step. Monitor the internal temperature closely. The addition rate must be controlled such that the temperature does not exceed 40 °C. The reactor's cooling capacity will dictate the maximum addition rate. Budget 2-3 hours for this addition.

  • Reaction Completion: Once the substrate addition is complete, slowly heat the reaction mixture to 80 °C and hold for 5 hours. Monitor the reaction by TLC (1:9 Methanol/Dichloromethane) or HPLC until the starting material is consumed.[10]

  • Quenching (Reverse Quench): Prepare the 100 L quench vessel with crushed ice (~50 kg). Once the reaction is complete, cool the reactor contents to 20-25 °C. Slowly transfer the reaction mixture into the vigorously stirred quench vessel. The rate of transfer should be controlled to keep the quench vessel temperature below 20 °C.

  • Neutralization and Precipitation: The resulting aqueous slurry will be highly acidic. Slowly add solid sodium bicarbonate in portions until the pH of the slurry is 6.5-7.0. Be cautious of CO₂ evolution.

  • Isolation and Purification: Stir the neutralized slurry for 1-2 hours at 10-15 °C to complete precipitation. Filter the solid product. Wash the cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Expected Yield: ~1.0 kg (61% yield).[10]

Quality Control and Specifications

To ensure the final product is suitable for its intended use, particularly as a pharmaceutical intermediate, a rigorous quality control (QC) program is essential.[11][12] This involves testing the starting materials, in-process controls, and final product release specifications.[13]

In-Process Controls (IPCs)
  • Stage 1 Completion: Monitor by HPLC. Acceptance criterion: <1% remaining dimethyl malonate.

  • Stage 2 Completion: Monitor by HPLC. Acceptance criterion: <1% remaining 2-methylpyrimidine-4,6-diol.

Final Product Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, FT-IRConforms to reference spectrum
Assay (Purity) HPLC (UV, 254 nm)≥ 99.0% (area %)
Any Single Impurity HPLC≤ 0.2%
Total Impurities HPLC≤ 1.0%
Loss on Drying Gravimetric (Vacuum Oven)≤ 0.5% w/w
Residue on Ignition USP <281>≤ 0.2% w/w
Residual Solvents GC-HS (for DMF)≤ 880 ppm (ICH Q3C limit)

Industrial Waste Management

The primary waste stream of concern is the acidic aqueous filtrate from the Vilsmeier-Haack work-up, which contains phosphoric acid, hydrochloric acid, and residual DMF.[9]

Waste Treatment Protocol:

  • Collection: Collect all aqueous filtrates and washes from the Stage 2 isolation into a designated waste treatment tank.

  • Neutralization: While stirring, slowly add a slurry of calcium hydroxide (lime) or a solution of sodium hydroxide to the waste tank. This is an exothermic process; monitor the temperature and add the base at a rate that keeps the temperature below 50 °C.

  • Precipitation: Adjust the final pH to between 7.0 and 8.0. This will precipitate phosphorus as insoluble calcium phosphate (Ca₃(PO₄)₂).[14][15]

  • Solid-Liquid Separation: Allow the solids to settle. Decant the supernatant liquid. The liquid can typically be discharged to a biological wastewater treatment plant after confirming it meets local environmental regulations. The solid calcium phosphate sludge can be filtered, dewatered, and disposed of in a landfill.[16]

Conclusion

This application note details a robust, scalable, and safety-conscious process for the industrial synthesis of this compound. By implementing a two-stage approach and exercising strict control over the exothermic Vilsmeier-Haack formylation through feed-controlled addition and a carefully planned reverse quench, manufacturers can mitigate risks and ensure a reproducible process. The integration of in-process controls, stringent final product specifications, and a defined waste treatment protocol provides a comprehensive framework for the safe and efficient production of this valuable chemical intermediate.

References

  • Shetty, P. et al. (2020). Synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde. RSC Advances.
  • Zhang, R. et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry.
  • Trade Science Inc. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal.
  • Dambaev, A. V., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings.
  • Potopnyk, D. V., et al. (2017). Synthesis of ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes.
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem.
  • Dyer, U. C., Henderson, D. A., Mitchell, M. B., & Tiffin, P. D. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development.
  • Organic Syntheses. (2022).
  • Ebrahimzadeh, F. (2025).
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
  • Mettler Toledo. Chemical Process Development and Scale-Up.
  • Miyake, A., et al. (2002). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
  • Biosynth. 4,6-Dihydroxy-2-methylpyrimidine | 1194-22-5.
  • European Medicines Agency. SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT.
  • BenchChem. (2025).
  • BenchChem. This compound | 14160-85-1.
  • ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION.
  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Wikipedia. Vilsmeier–Haack reaction.
  • ACS Publications. Organic Process Research & Development Vol. 24 No. 10.
  • ICH. (2000). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • The Journal of Organic Chemistry. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Water & Wastewater. (2024). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
  • ACS Publications. Organic Process Research & Development Vol. 19 No. 4.
  • World Health Organiz
  • Missouri State University. (2023).
  • CELIO a.s.
  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • Scribd. Quality Assurance & Control in Pharma.
  • ResearchGate. Pilot-Plant Preparation of an ??v??3 Integrin Antagonist. Part 2.
  • International Pharmaceutical Regulators Programme. (2020). GUIDANCE FOR QUALITY ASSESSORS – DRUG PRODUCT.

Sources

Application Notes and Protocols: Reaction of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry and drug development.[1][2][3] As a core component of nucleobases like cytosine, thymine, and uracil, it plays an essential role in the structure of DNA and RNA.[3][4] This inherent biological relevance makes pyrimidine derivatives "privileged structures" for designing therapeutic agents that can modulate the activity of various biological targets.[2] These derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][5][6]

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a particularly valuable synthetic intermediate.[7][8] Its aldehyde functionality at the 5-position provides a reactive handle for elaboration into more complex molecular architectures, most notably through reaction with amines to form Schiff bases (imines). These Schiff bases are not merely synthetic curiosities; they often possess significant biological activities themselves and serve as precursors for a diverse range of heterocyclic systems.[4][5][9]

This guide provides an in-depth exploration of the reaction between this compound and various amines. It is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the applications of the resulting products.

Reaction Overview and Scientific Rationale

The fundamental reaction between an aldehyde and a primary amine is a condensation reaction that results in the formation of an imine, commonly known as a Schiff base.[4] This reaction is a cornerstone of organic synthesis due to its reliability and the versatility of the resulting C=N double bond.

The Tautomeric Nature of the Starting Material

An important structural feature of this compound is its ability to exist in tautomeric forms. The dihydroxy form is in equilibrium with its keto-enol and diketo tautomers. In solid state and in most solvents, the more stable form is the keto-enol or diketo tautomer (4-hydroxy-6-oxo- or 4,6-dioxo-pyrimidine). This tautomerism can influence the reactivity of the pyrimidine ring and the adjacent aldehyde group. For the purpose of the reaction with amines, the key reactive site remains the aldehyde group at the C5 position.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is typically fast.

  • Dehydration: The hemiaminal is unstable and undergoes acid-catalyzed elimination of a water molecule to form the stable imine product. This dehydration step is generally the rate-determining step of the reaction.

The use of a catalytic amount of acid (e.g., acetic acid, sulfuric acid) is crucial.[10][11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. In the second stage, the acid facilitates the departure of water by protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O).

Schiff_Base_Formation Start Pyrimidine Aldehyde + Amine (R'-NH2) Step1 Nucleophilic Attack Start->Step1 Hemiaminal Hemiaminal Intermediate Step1->Hemiaminal Step2 Proton Transfer Hemiaminal->Step2 H+ catalyst ProtonatedHemiaminal Protonated Hemiaminal Step2->ProtonatedHemiaminal Step3 Dehydration (Loss of H2O) ProtonatedHemiaminal->Step3 Rate-determining step Imine Schiff Base Product Step3->Imine

Caption: Generalized workflow for acid-catalyzed Schiff base formation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of Schiff bases from this compound. The choice of solvent and reaction conditions can be critical for achieving high yields and purity.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Propylamine)

This protocol describes a general procedure for reacting the pyrimidine aldehyde with a simple aliphatic amine, which is typically highly nucleophilic.

Materials:

  • This compound (1.0 eq)

  • Propylamine (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.54 g, 10 mmol).

  • Dissolution: Add absolute ethanol (20 mL) to the flask. Stir the mixture. The starting material may not fully dissolve at room temperature.

  • Reagent Addition: Add propylamine (e.g., 0.65 g, 11 mmol) to the suspension, followed by 3 drops of glacial acetic acid.

    • Scientific Rationale: A slight excess of the amine ensures the complete consumption of the limiting aldehyde. Acetic acid serves as the catalyst to accelerate the reaction.[12] Ethanol is a good solvent choice as it dissolves both reactants to a reasonable extent and has a suitable boiling point for reflux.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Experimental Insight: The reaction is often accompanied by a color change. The formation of the product can be tracked by the disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot on the TLC plate.

  • Work-up and Isolation: After 2-4 hours (or upon completion as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Reaction with a Primary Aromatic Amine (e.g., Aniline)

Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, reaction conditions may require longer times or slightly stronger catalysis.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Methanol or Absolute Ethanol

  • Concentrated Sulfuric Acid (1 drop, optional catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend this compound (e.g., 1.54 g, 10 mmol) in methanol (25 mL).

  • Reagent Addition: Add aniline (e.g., 1.02 g, 11 mmol) to the flask.

  • Catalysis: Carefully add one drop of concentrated sulfuric acid to the mixture while stirring.

    • Scientific Rationale: For less reactive amines like aniline, a stronger acid catalyst such as H₂SO₄ can be more effective than acetic acid.[10][11] However, it should be used sparingly to avoid unwanted side reactions.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates directly from the reaction mixture.

  • If precipitation is incomplete, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol followed by a small amount of diethyl ether.

  • Drying: Dry the purified Schiff base under vacuum.

Summary of Reaction Conditions
Amine TypeTypical SolventCatalystTemperatureReaction TimeNotes
Aliphatic Ethanol, MethanolAcetic Acid (catalytic)Reflux2-4 hoursGenerally faster reaction due to higher nucleophilicity of the amine.
Aromatic Ethanol, MethanolAcetic Acid or H₂SO₄ (catalytic)Reflux4-8 hoursSlower reaction; may require a stronger acid catalyst.[10][11]
Heterocyclic Ethanol, Methanol, DMFAcetic Acid (catalytic)Reflux3-6 hoursReactivity depends on the specific heterocyclic amine used.

Characterization of Products

Confirmation of the Schiff base product structure is essential. A combination of spectroscopic techniques is typically employed.

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new imine proton signal (-N=CH-) in the region of 8-9 ppm.

  • FTIR Spectroscopy: Look for the disappearance of the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹). A new, characteristic C=N imine stretching band will appear around 1600-1650 cm⁻¹.

  • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should be used to confirm the molecular weight of the synthesized compound, matching the expected molecular ion peak [M+H]⁺.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the calculated values for the expected product formula.

Applications in Drug Development and Medicinal Chemistry

The pyrimidine-based Schiff bases synthesized from this reaction are of significant interest in drug discovery.[9][13] The imine linkage is not just a simple linker; it can be crucial for biological activity.

  • Antimicrobial and Antifungal Agents: Many pyrimidine Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[5][14] The azomethine group (-N=CH-) is often a key pharmacophore responsible for this activity.

  • Anticancer Properties: These compounds serve as valuable scaffolds for developing new anticancer agents.[8][13] They can be designed to inhibit specific enzymes like kinases or to interfere with DNA synthesis in cancer cells.[8]

  • Building Blocks for Complex Heterocycles: The Schiff base products can be used as versatile intermediates for the synthesis of more complex, fused heterocyclic systems with potential therapeutic applications.[7][15]

  • Antioxidant and Anti-inflammatory Activity: Certain derivatives have shown promise as antioxidant and anti-inflammatory agents, which are relevant for treating a wide range of chronic diseases.[5]

Applications Center Pyrimidine Schiff Bases App1 Anticancer Agents (e.g., Kinase Inhibitors) Center->App1 App2 Antimicrobial Agents (Antibacterial / Antifungal) Center->App2 App3 Anti-inflammatory Drugs Center->App3 App4 Antiviral Compounds Center->App4 App5 Synthetic Intermediates for Complex Heterocycles Center->App5

Caption: Key application areas for pyrimidine Schiff base derivatives.

Conclusion

The reaction of this compound with amines is a robust and versatile method for synthesizing a wide array of Schiff bases. This reaction leverages the privileged pyrimidine core to create novel compounds with significant potential in medicinal chemistry. By understanding the underlying reaction mechanism and optimizing experimental conditions, researchers can efficiently generate libraries of these valuable molecules for screening in various drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to explore the rich chemistry and therapeutic potential of this important class of compounds.

References

  • Manzoor, S., Tahir, R. A., et al. (2022). Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases. Bioorganic Chemistry, 128, 106093. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization And Biological Activity of New Pyrimidine Schiff Base And Its Cu(II), Ni(II) Complexes. Journal of Physics: Conference Series, 1879, 032111. Available from: [Link]

  • Wujec, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 784. Available from: [Link]

  • Kumar, S., et al. (2013). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Journal of the Serbian Chemical Society, 78(1), 19-31. Available from: [Link]

  • Kumar, S., et al. (2017). Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives. Chemistry Central Journal, 11(1), 96. Available from: [Link]

  • Chem-Impex. (n.d.). Pyrimidine-5-carboxaldehyde. Available from: [Link]

  • Karatepe, A., et al. (2014). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. ResearchGate. Available from: [Link]

  • Vasilache, V., et al. (2018). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 23(10), 2469. Available from: [Link]

  • IONiC/VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. Available from: [Link]

  • Al-Jibouri, M. N. A., et al. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 5(2), 226-239. Available from: [Link]

  • Tarafder, M. T. H., et al. (2012). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 2, 239-243. Available from: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]

  • Alam, M. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 20(2), 205-224. Available from: [Link]

  • Singh, R., et al. (2012). Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries. ResearchGate. Available from: [Link]

  • Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Available from: [Link]

  • Singh, R., et al. (2012). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 8(12). Available from: [Link]

  • Kumar, A., et al. (2024). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

  • de Oliveira, K. T., et al. (2021). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 6(1), 690-699. Available from: [Link]

  • Gualdrón-Reyes, A. F., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1363. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

I. Synthesis Overview: The Vilsmeier-Haack Approach

The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound. In this specific case, 2-methylpyrimidine-4,6-diol is treated with the Vilsmeier reagent, which is typically formed from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

The reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile.[3][4] The electron-rich pyrimidine ring then attacks this electrophile, leading to the introduction of a formyl group at the 5-position. A subsequent hydrolysis step yields the desired aldehyde product.[3]

Reaction Scheme:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Start_Material 2-Methylpyrimidine-4,6-diol Intermediate Iminium Ion Intermediate Start_Material->Intermediate + Vilsmeier Reagent Product 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack synthesis workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes?

A1: Low yields are often traced back to several critical factors related to reagent quality, reaction conditions, and substrate reactivity.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[5] Any water present in your glassware, solvents, or starting materials will decompose the reagent, reducing its effective concentration and halting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and ensure your starting 2-methylpyrimidine-4,6-diol is thoroughly dried.

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is exothermic and often performed at low temperatures (0-5 °C), the subsequent formylation of the pyrimidine ring may require heating to proceed at an optimal rate.[1][5]

    • Solution: After the addition of the pyrimidine substrate at a low temperature, allow the reaction to warm to room temperature and then heat to approximately 80 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time.[5]

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A common molar ratio is POCl₃:DMF:substrate of approximately 8.3:1:1, though optimization may be necessary.[1] Some studies have shown success with an equivalent ratio of the Vilsmeier reagent to the substrate.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Di-formylation: Highly activated substrates can sometimes undergo formylation at more than one position.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 molar ratio of the pre-formed reagent to the substrate is a good starting point. Adding the Vilsmeier reagent dropwise to a solution of the substrate can help prevent localized high concentrations.[5]

  • Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the substitution of the hydroxyl groups on the pyrimidine ring.[5] However, for 2-methylpyrimidine-4,6-diol, studies have shown that the substitution of hydroxyl groups with chlorine does not typically occur under standard Vilsmeier-Haack conditions.[2]

    • Solution: While less of a concern for this specific substrate, maintaining the lowest effective reaction temperature is a good general practice to avoid potential side reactions.

Q3: The workup and purification of the final product are proving difficult, leading to product loss. What is the recommended procedure?

A3: A careful workup is crucial for isolating a pure product with a good yield.

  • Hydrolysis of the Intermediate: The iminium ion intermediate formed during the reaction must be hydrolyzed to the final aldehyde.

    • Solution: A standard procedure involves pouring the reaction mixture onto ice and stirring.[2] This quenches the reaction and facilitates the hydrolysis.

  • Neutralization and Extraction: The reaction mixture will be acidic due to the presence of POCl₃ and its byproducts.

    • Solution: Neutralize the aqueous mixture with a base such as sodium bicarbonate (NaHCO₃) until the pH is neutral. The product can then be extracted with an organic solvent like ethyl acetate.[1]

  • Purification: The crude product may still contain impurities.

    • Solution: Recrystallization is a common method for purifying the final product. The choice of solvent will depend on the solubility of the product and impurities.

III. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from the literature to maximize the yield and purity of this compound.

Step-by-Step Methodology:
  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • To the pre-formed Vilsmeier reagent, add solid 2-methylpyrimidine-4,6-diol portion-wise, ensuring the temperature remains low.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to approximately 80 °C and maintain for 5 hours.[1]

    • Monitor the reaction progress by TLC (e.g., using a 1:9 methanol/dichloromethane system with UV detection).[1][2]

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Quantitative Data Summary:
ParameterRecommended Value/ConditionRationale
Solvent N,N-Dimethylformamide (DMF)Studies have shown DMF to be the most effective solvent, resulting in higher yields compared to benzene, 1,2-dichloroethane, and o-xylene.[1][2]
Reaction Temperature 80 °COptimal temperature for the formylation step to proceed at a reasonable rate.[1]
Reaction Time 5 hoursSufficient time for the reaction to go to completion at 80 °C.[1]
Workup Quenching on ice, neutralization with NaHCO₃, extraction with ethyl acetate.Standard and effective procedure for hydrolysis, neutralization, and isolation of the product.[1]

IV. Frequently Asked Questions (FAQs)

  • What is the expected yield for this reaction?

    • Yields can vary depending on the scale and optimization of conditions. However, a practical yield of around 61% has been reported when using DMF as the solvent.[1]

  • Can other formylating agents be used?

    • The Vilsmeier-Haack reaction is the most commonly reported and efficient method for this specific transformation. While other formylation methods exist, they may not be as effective for this substrate.

  • How can I confirm the identity and purity of my final product?

    • The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2] Purity can be assessed by techniques like melting point determination and TLC.

  • What are the key safety precautions for this reaction?

    • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Troubleshooting Flowchart:

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Anhydrous conditions?) Start->Check_Reagents Check_Temp_Time Verify Reaction Temperature and Time Check_Reagents->Check_Temp_Time Reagents OK Reagents_Bad Dry all glassware and use anhydrous solvents. Check_Reagents->Reagents_Bad Moisture Present Check_Stoichiometry Confirm Stoichiometry Check_Temp_Time->Check_Stoichiometry Conditions OK Temp_Time_Bad Increase temperature to ~80°C and/or extend reaction time. Monitor by TLC. Check_Temp_Time->Temp_Time_Bad Conditions Not Optimal Optimize Further Optimization May Be Needed Check_Stoichiometry->Optimize Stoichiometry OK Stoichiometry_Bad Adjust molar ratios. Consider dropwise addition. Check_Stoichiometry->Stoichiometry_Bad Ratio Incorrect

Sources

common side products in the synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. The focus is on identifying and mitigating common side products to improve yield, purity, and process robustness.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[1][2] Its synthesis is most commonly achieved through the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.[3] While this reaction is generally efficient, the formation of side products can complicate purification and reduce overall yield. This guide addresses the most common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and efficient method is the Vilsmeier-Haack reaction.[3] This involves treating the starting material, 2-methylpyrimidine-4,6-diol, with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).[4][5]

Q2: I am observing a significant amount of unreacted starting material in my final product. What could be the cause?

Several factors can lead to incomplete conversion of the starting material:

  • Insufficient Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent to the pyrimidine substrate is critical. An inadequate amount of the formylating agent will result in unreacted starting material.

  • Low Reaction Temperature: The formylation of 2-methylpyrimidine-4,6-diol typically requires elevated temperatures to proceed at a reasonable rate.[2] Insufficient heating can lead to a sluggish and incomplete reaction.

  • Poor Reagent Quality: The purity of POCl₃ and DMF is crucial. Moisture in the reagents can quench the Vilsmeier reagent, reducing its effective concentration.

Q3: My product is discolored, and I suspect the presence of polymeric impurities. What leads to their formation?

Polymeric side products can arise from the acidic conditions of the Vilsmeier-Haack reaction. 4,6-dihydroxypyrimidines can be susceptible to acid-catalyzed self-condensation or degradation, especially at high temperatures.[6][7] Prolonged reaction times or excessively high temperatures can promote the formation of these often-insoluble, colored materials.

Q4: I have identified a chlorinated side product in my reaction mixture. How is this possible if the literature suggests it's not a major issue?

While some studies have shown that the substitution of hydroxyl groups with chlorine is not a significant side reaction under optimized conditions[3], it can occur under certain circumstances. The Vilsmeier reagent is a source of reactive chloroiminium species.[4][5] If the reaction is run at very high temperatures or with a large excess of POCl₃, the hydroxyl groups of the pyrimidine ring can be substituted to form chlorinated impurities.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete reaction; Degradation of starting material or product; Suboptimal work-up procedure.Optimize reaction temperature and time; Ensure anhydrous conditions; Use high-purity reagents; Adjust pH carefully during work-up to ensure complete precipitation of the product.[8][9]
Presence of Unreacted Starting Material Insufficient Vilsmeier reagent; Low reaction temperature.Increase the molar ratio of POCl₃ and DMF to the substrate; Ensure the reaction temperature reaches the optimal level for a sufficient duration.[2]
Formation of Dark, Insoluble Impurities Polymerization or degradation under acidic conditions.Reduce reaction time; Lower the reaction temperature if feasible; Consider using a less harsh formylating agent if possible.
Detection of Chlorinated Byproducts Excessively harsh reaction conditions.Reduce the molar excess of POCl₃; Lower the reaction temperature; Minimize reaction time.
Difficulty in Product Isolation/Purification Product co-precipitating with inorganic salts; Product remaining soluble in the work-up solution.Ensure complete neutralization of the reaction mixture before filtration; Adjust the pH of the aqueous solution carefully to the isoelectric point of the product to maximize precipitation.[9]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, chill N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF while maintaining the temperature at 0°C.[2]

  • Substrate Addition: Gradually add 2-methylpyrimidine-4,6-diol to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) and maintain for the optimized reaction time (e.g., 3 hours).[2]

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the desired product precipitates.[2]

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing Reaction Pathways

Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

Vilsmeier_Haack Start 2-Methylpyrimidine-4,6-diol Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Side_Products Start 2-Methylpyrimidine-4,6-diol Polymer Polymeric Byproducts Start->Polymer Degradation/ Self-condensation Chlorinated Chlorinated Pyrimidine Start->Chlorinated Hydroxyl Substitution Conditions Harsh Conditions (High Temp, Excess Acid) Conditions->Polymer Conditions->Chlorinated

Caption: Formation pathways of common side products under harsh reaction conditions.

References

  • Smolecule. (2023, August 15). Buy this compound | 14160-85-1.
  • Benchchem. This compound | 14160-85-1.
  • Biosynth. 4,6-Dihydroxy-2-methylpyrimidine | 1194-22-5 | FD30738.
  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • ACS Omega. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • National Institutes of Health. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • ResearchGate. (2021, May 13).
  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331.
  • ResearchGate. (2022). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction, specifically tailored for its application on pyrimidine scaffolds. Pyrimidines are a cornerstone of medicinal chemistry, but their inherent electron-deficient nature presents unique challenges for electrophilic substitution reactions like formylation. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges and optimize your reaction conditions for successful outcomes.

Mechanistic Overview: The Vilsmeier-Haack Reaction

Understanding the reaction mechanism is the first step toward effective troubleshooting. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the pyrimidine ring.[1][2][3]

The Vilsmeier reagent, a substituted chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[1][4][5] This reagent is a relatively weak electrophile, which is why the reaction is most effective on electron-rich aromatic and heteroaromatic substrates.[2][4] For electron-deficient systems like pyrimidines, careful optimization is crucial.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Reaction with Pyrimidine DMF DMF (N,N-Dimethylformamide) V_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->V_reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Pyrimidine Pyrimidine Substrate Iminium_salt Iminium Salt Intermediate Pyrimidine->Iminium_salt Electrophilic Attack Aldehyde Formylated Pyrimidine (Product) Iminium_salt->Aldehyde Aqueous Workup (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

This section addresses common queries from researchers working with pyrimidines.

Q1: How do I prepare and handle the Vilsmeier reagent safely?

A: The Vilsmeier reagent is almost always prepared in situ and used immediately. The standard procedure involves the slow, dropwise addition of POCl₃ to ice-cold DMF with stirring under an inert atmosphere (e.g., Nitrogen or Argon).[6] The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood. The reagent is highly moisture-sensitive. Alternative, milder reagents can be generated using oxalyl chloride or thionyl chloride instead of POCl₃.[5][7]

Q2: Why is formylating pyrimidines so challenging?

A: The pyrimidine ring is a π-deficient heteroaromatic system. The two nitrogen atoms act as strong electron-withdrawing groups, reducing the ring's nucleophilicity and making it resistant to attack by weak electrophiles like the Vilsmeier reagent.[2] To overcome this, the reaction often requires forcing conditions (higher temperatures, longer reaction times) or the presence of electron-donating groups (EDGs) on the pyrimidine ring, such as hydroxyl, amino, or alkyl groups, which increase the electron density of the ring system.[8]

Q3: What are the typical starting conditions for a reaction with a new pyrimidine substrate?

A: A good starting point is to use a 1:1 to 1.5:1.5 molar ratio of your pyrimidine substrate to DMF and POCl₃. If DMF is also your solvent, it will be in large excess.[8]

  • Reagent Preparation: Add POCl₃ (1.5 eq) to DMF (solvent or 1.5 eq) at 0°C.

  • Reaction: Add the pyrimidine substrate (1.0 eq) to the pre-formed reagent.

  • Temperature: Start by stirring at room temperature for a few hours, monitoring by TLC. If no reaction occurs, gradually increase the temperature to 60-80°C.[5][9]

Q4: How do substituents on the pyrimidine ring affect the reaction?

A: Substituents are the single most important factor determining success and regioselectivity.

  • Electron-Donating Groups (EDGs) (-OH, -NH₂, -OR, -Alkyl): These groups activate the ring towards electrophilic attack. Formylation typically occurs at the ortho or para positions relative to the most activating group. For example, 2-methylpyrimidine-4,6-diol is formylated at the C-5 position, which is activated by both hydroxyl groups.[8]

  • Electron-Withdrawing Groups (EWGs) (-Cl, -NO₂, -CN): These groups further deactivate the ring, making the reaction extremely difficult. Often, no reaction will occur under standard conditions.

Q5: What are the most common side reactions?

A: Besides formylation, two side reactions are particularly common with pyrimidine substrates:

  • Chlorination: Hydroxyl or keto groups on the pyrimidine ring can be replaced by chlorine atoms, especially with excess POCl₃ and high temperatures.[10][11] This can sometimes be the desired product.

  • Ring Opening/Rearrangement: Under harsh conditions, the pyrimidine ring itself can undergo cleavage or rearrangement, leading to complex product mixtures.[12]

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to identifying and solving common problems.

Problem Potential Causes Solutions & Expert Insights
1. Low to No Conversion 1. Inactive Reagent: The Vilsmeier reagent is moisture-sensitive and degrades over time. 2. Insufficient Substrate Activation: The pyrimidine ring is too electron-deficient for the reaction conditions. 3. Low Temperature: The activation energy for the reaction has not been overcome.1. Use Fresh Reagents: Always use dry DMF and a fresh bottle of POCl₃. Prepare the Vilsmeier reagent immediately before use under an inert atmosphere. 2. Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments (e.g., from RT to 50°C, then 70°C, then 90°C), monitoring the reaction by TLC at each stage. For highly deactivated systems, temperatures above 100°C may be required.[10] 3. Use a More Reactive Reagent System: Replace POCl₃ with oxalyl chloride or diphosgene/triphosgene, which can generate a more electrophilic Vilsmeier reagent at lower temperatures.[13]
2. Chlorination Instead of (or in Addition to) Formylation 1. Presence of Hydroxyl/Keto Groups: These groups are readily converted to chlorides by POCl₃. 2. Excess POCl₃: A high concentration of POCl₃ favors chlorination. 3. High Temperature: Higher temperatures can promote the substitution of -OH with -Cl.1. Protect Functional Groups: If formylation is the sole desired outcome, consider protecting hydroxyl groups as ethers (e.g., benzyl, methoxymethyl) before the reaction. 2. Stoichiometric Control: Reduce the equivalents of POCl₃ to the minimum required for formylation (start with 1.1 eq). 3. Lower Temperature: Attempt the reaction at the lowest possible temperature that still affords formylation. This may require longer reaction times.
3. Formation of Multiple Products / Poor Regioselectivity 1. Multiple Activated Positions: The substrate may have several carbon atoms with similar nucleophilicity. 2. Thermodynamic vs. Kinetic Control: Different products may be favored at different temperatures.1. Analyze Your Substrate: Use computational chemistry or knowledge of substituent effects to predict the most electron-rich position. Often, the C-5 position is the most reactive site in substituted pyrimidines.[8] 2. Modify Reaction Temperature: Run the reaction at a lower temperature (e.g., 0°C to RT) to favor the kinetically controlled product, which is often the more regioselective outcome. 3. Change the Solvent: While DMF is standard, using other solvents like dichloroethane or o-xylene can sometimes alter selectivity.[8][9]
4. Decomposition of Starting Material or Product 1. Excessively High Temperature: Sensitive functional groups on the substrate or product may not withstand the heat. 2. Prolonged Reaction Time: Leaving the reaction for too long at high temperatures can lead to degradation. 3. Harsh Workup: Quenching directly into strong acid or base can decompose the product.1. Run a Temperature Screen: Find the optimal balance between reaction rate and stability. A lower temperature for a longer duration is often better than a high temperature for a short time. 2. Monitor Closely: Do not let the reaction run unattended for extended periods. Use TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs. 3. Use a Buffered Workup: Quench the reaction mixture by pouring it slowly into a stirred slurry of crushed ice and a mild base like sodium acetate or sodium bicarbonate.[4] This neutralizes the acidic mixture gently.
5. Difficult Workup and Product Isolation 1. Incomplete Hydrolysis: The intermediate iminium salt is often water-soluble and will not be extracted into the organic layer.[1][3] 2. Emulsion Formation: The presence of DMF and salts can lead to persistent emulsions during aqueous extraction.1. Ensure Complete Hydrolysis: After quenching, allow the mixture to stir at room temperature for at least 30 minutes to an hour. Gently heating (e.g., to 40°C) can sometimes accelerate the hydrolysis of stubborn iminium salts.[4] 2. Use Brine: During extraction, wash the organic layer with a saturated NaCl solution (brine) to help break emulsions and remove residual water and DMF. 3. Remove DMF Before Extraction: If possible, remove the bulk of the DMF under reduced pressure before performing the aqueous workup and extraction.

Experimental Protocols & Optimization Data

Step-by-Step General Protocol for Formylation of an Activated Pyrimidine
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL per 1 g of substrate).

  • Reagent Formation: Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes. A thick, white precipitate of the Vilsmeier reagent may form.[6] Allow the mixture to stir at 0°C for 30 minutes.

  • Substrate Addition: Dissolve the pyrimidine substrate (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC. If the reaction is sluggish, gradually heat the mixture to 60-80°C and continue to monitor.

  • Workup: Once the reaction is complete, cool it back to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (approx. 10x the volume of the reaction mixture) and sodium acetate (5-6 equivalents).

  • Hydrolysis & Isolation: Stir the resulting aqueous mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate. If a precipitate forms, collect it by filtration. If not, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions Based on Pyrimidine Substitution
Pyrimidine Substrate TypeActivating GroupsRecommended POCl₃ (eq.)Recommended TemperatureExpected Reactivity
Highly Activated Two or more strong EDGs (e.g., -OH, -NH₂)1.2 - 2.025 - 60°CHigh; reaction may be complete in a few hours. Watch for chlorination of -OH groups.
Moderately Activated One strong EDG or multiple weak EDGs (e.g., -OR, -Alkyl)1.5 - 3.050 - 90°CModerate; may require heating for several hours to overnight.
Slightly Activated / Unactivated One weak EDG or unsubstituted2.0 - 5.080 - 120°CLow; reaction is challenging and may give low yields. Consider alternative formylation methods.
Deactivated Contains EWGs (e.g., -Cl, -NO₂)N/AN/AVery Low; Vilsmeier-Haack reaction is generally not suitable.

Visual Troubleshooting Workflow

Use this decision tree to navigate experimental challenges systematically.

Troubleshooting_Workflow start Start: Analyze TLC/LCMS of Reaction q1 Is Starting Material Consumed? start->q1 q2 Is Desired Product the Major Spot? q1->q2 Yes sol1 Solution: 1. Increase Temperature 2. Increase Reaction Time 3. Use Fresh Reagents q1->sol1 No q3 Are there multiple product spots? q2->q3 No sol2 Solution: Proceed to Workup & Purification q2->sol2 Yes q4 Is there a new spot with a different polarity? q3->q4 No sol3 Solution: 1. Lower Reaction Temp. 2. Analyze Substituent Effects 3. Change Solvent q3->sol3 Yes sol4 Solution: 1. Check for Chlorination (MS) 2. Reduce POCl₃ Stoichiometry 3. Protect -OH Groups q4->sol4 Yes (Likely byproduct) end_note If decomposition is observed at any stage, reduce temperature and reaction time. q4->end_note No (Likely Decomposition)

Caption: A decision tree for troubleshooting the V-H reaction.

References

  • Meshram, H. M., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical and Biological Sciences, 3, 25–43. [Link]

  • Ilangovan, A., et al. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Verma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27375–27413. [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Ofitserova, E. S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(2), M1397. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Wang, M., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8519–8522. [Link]

  • Gutyum, E. S., et al. (2022). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. Chemistry of Heterocyclic Compounds, 58(6), 488–494. [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar. [Link]

  • Wikipedia. (2023). Vilsmeier reagent. Wikipedia. [Link]

  • Rajput, S. S., & Patil, D. B. (2018). SYNTHESIS, REACTIVITY AND BIOLOGICAL APPLICATIONS OF HALOVINYL ALDEHYDES. World Journal of Pharmaceutical Research, 7(3), 179-203. [Link]

  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,5,6,7-hexahydro-1H-indol-2-yl) malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-195. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Jhillu, S., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron, 62(42), 9898-9904. [Link]

  • Prakash, O., et al. (2012). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

  • Butkus, E., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1488. [Link]

  • Synfacts. (2025). A Vilsmeier–Haack Reaction to Selectively Access Nicotinaldehyde Derivatives. Synfacts, 21(12), 1184. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-686. [Link]

  • Ivonin, S. P., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 351-354. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (2023). ResearchGate. [Link]

Sources

stability and storage conditions for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Welcome to the technical support guide for this compound (CAS: 14160-85-1). This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this critical synthetic intermediate. Our goal is to ensure the integrity of your starting material, leading to reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the properties and handling of this compound.

Q1: What are the fundamental chemical and physical properties of this compound?

This compound is a pyrimidine derivative that serves as a valuable precursor in the synthesis of various heterocyclic compounds and nucleoside analogs for pharmaceutical applications[1]. Its molecular structure, featuring two hydroxyl groups, a methyl group, and a reactive aldehyde group, dictates its chemical behavior and stability[1][2].

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 14160-85-1 [3][4][5]
Molecular Formula C₆H₆N₂O₃ [2]
Molecular Weight 154.12 g/mol [2]
Appearance White to light beige amorphous powder [6]
Melting Point >300 °C [7]
Boiling Point ~263.1 °C (Predicted, may decompose) [1][2]
Density ~1.5 g/cm³ [2]

| Solubility | Limited in water; Soluble in basic aqueous solutions (e.g., NaOH) and polar aprotic solvents like DMSO. |[1] |

Q2: What are the optimal long-term storage conditions for this compound?

Proper storage is the most critical factor in maintaining the compound's purity and stability. The presence of multiple reactive functional groups makes it susceptible to degradation if not stored correctly.

Causality: The hydroxyl (-OH) groups make the compound hygroscopic (prone to absorbing moisture), while the aldehyde (-CHO) group is susceptible to oxidation, which can convert it into a non-reactive carboxylic acid impurity. A well-sealed container in a dry environment is therefore essential.

Table 2: Recommended Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature Room temperature (15-25°C) Prevents potential thermal degradation.
Atmosphere In a dry, well-ventilated area; under an inert gas (e.g., Argon) is ideal. Minimizes moisture absorption and oxidation.
Container Tightly-sealed, airtight container. Prevents exposure to atmospheric moisture and oxygen[1][8].

| Incompatibilities | Store away from strong oxidizing agents. | The aldehyde group can be readily oxidized[8]. |

Q3: What are the primary factors that can lead to the degradation of this compound?

Degradation is primarily driven by environmental factors. Key contributors include:

  • Moisture: The compound is hygroscopic. Absorbed water can lead to hydrolysis or act as a medium for other degradation reactions. Storing in a desiccator is highly recommended.

  • Oxidation: The aldehyde group is sensitive to atmospheric oxygen. Over time, this can lead to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carboxylic acid, reducing the purity and reactivity of the material[1][2].

  • Elevated Temperatures: Although the compound has a high melting point, prolonged exposure to heat can accelerate degradation pathways and may cause thermal decomposition before its boiling point is reached[1].

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Q1: My compound is difficult to dissolve, even in DMSO. What should I do?

This is a common issue stemming from the compound's strong intermolecular and intramolecular hydrogen bonding[1].

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure your DMSO is anhydrous (dry). The presence of water can hinder solubility.

  • Apply Gentle Heat: Warm the solution to approximately 37°C. This increases the kinetic energy of the molecules, helping to disrupt the hydrogen bonds[1].

  • Use Sonication: After gentle warming, place the solution in a sonicator bath. The ultrasonic waves will provide the energy needed to facilitate dissolution[1].

  • Assess Purity: If the compound remains insoluble after these steps, it may indicate degradation or the presence of insoluble impurities. Consider a purity check via NMR or LC-MS if the experiment is sensitive to starting material quality.

Q2: The color of the powder has changed from off-white to yellow/brown. Is it still usable?

A significant color change is a visual indicator of potential chemical degradation.

Explanation: The formation of oxidized species or other polymeric impurities can often result in a darker appearance. While this does not definitively mean the compound is unusable for all applications, it signifies a change in purity.

Recommended Action:

  • For Non-Critical Applications: If the subsequent synthetic step is robust, you may be able to proceed. However, be aware that yields may be lower and further purification may be required.

  • For High-Purity Applications (e.g., drug development, kinetic assays): The material's integrity is compromised. It is strongly recommended to use a new, uncompromised lot of the compound to ensure data reliability. Discard the discolored material according to your institution's safety protocols.

Q3: My reaction yield is lower than expected. Could the starting material be the problem?

Yes, the purity and stability of this aldehyde are directly linked to reaction outcomes.

Workflow for Investigation:

  • Review Storage Conditions: Confirm that the material was stored as recommended in Table 2. Any deviation, especially prolonged exposure to air and moisture, is a likely cause.

  • Check for Signs of Degradation: Inspect the material for color change or clumping (a sign of moisture absorption).

  • Confirm Solubility: Perform a small-scale solubility test as described in Q1. Poor solubility is a strong indicator of degradation.

  • Analytical Confirmation (Optional but Recommended): If possible, run a quick analytical check (e.g., ¹H NMR) on the starting material. The aldehyde proton signal should be sharp and integrate correctly (around 9.8 ppm in DMSO-d₆)[2]. The appearance of new peaks or a diminished aldehyde signal confirms degradation.

Part 3: Experimental Workflows & Visual Guides

To ensure best practices, follow these standardized workflows for handling and troubleshooting.

Protocol 1: Recommended Solubilization Procedure for Stock Solutions
  • Preparation: Weigh the required amount of this compound in a controlled environment to minimize exposure to air.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex for 30 seconds.

  • Gentle Heating: Place the vial in a water bath or heating block set to 37°C for 5-10 minutes.

  • Sonication: Transfer the vial to a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Final Inspection: Visually inspect the solution for any remaining particulate matter.

  • Storage: Use the solution immediately or store in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Diagram 1: Recommended Handling and Storage Workflow

This diagram outlines the critical steps from receiving the compound to its proper long-term storage.

G Figure 1: Handling & Storage Workflow A Receive Compound B Inspect Container Seal (Ensure Integrity) A->B On Arrival C Transfer to Dry Storage (e.g., Desiccator) B->C Seal OK D Weigh Material in Controlled Environment C->D For Use E Prepare Aliquots (If necessary) D->E For Multiple Uses F Store in Airtight Vials with Inert Gas Overlay D->F For Single Use E->F G Place in Desiccator at Room Temperature F->G Long-Term Storage

Caption: A workflow for receiving and storing the compound to maintain its integrity.

Diagram 2: Troubleshooting Compound Instability

This decision tree provides a logical path for diagnosing and addressing potential issues with the compound.

Caption: A decision tree to troubleshoot common issues like poor solubility or discoloration.

References

  • Autech Industry Co.,Limited. (2025, April 3). Comprehensive Overview of 4,6-Dihydroxy-2-methylpyrimidine: Properties, Applications, and Synthesis. [Link]

  • ChemWhat. (n.d.). 4,6-DIHYDROXY-2-METHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#:. [Link]

  • Thoreauchem. (n.d.). This compound-14160-85-1. [Link]

Sources

Technical Support Center: Scale-Up of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a pivotal intermediate in medicinal chemistry, notably serving as a precursor in the synthesis of high-value active pharmaceutical ingredients like Dasatinib, a tyrosine kinase inhibitor used in cancer therapy[1]. Its production, while straightforward at the bench scale, presents unique challenges during scale-up. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot the common hurdles encountered when transitioning this synthesis to larger quantities.

The primary synthetic route involves a two-stage process: first, the synthesis of the precursor, 4,6-dihydroxy-2-methylpyrimidine, via condensation, followed by its formylation using the Vilsmeier-Haack reaction to yield the target aldehyde[1][2][3]. This guide will focus predominantly on the scale-up challenges of the Vilsmeier-Haack formylation step, as it is often the most critical and problematic stage.

Our objective is to provide a framework of field-proven insights, grounded in chemical principles, to empower you to anticipate, diagnose, and resolve potential issues, thereby ensuring a robust, efficient, and scalable manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the primary, recommended synthetic route for this compound? A: The most established and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of 2-methylpyrimidine-4,6-diol (the precursor) using a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a suitable amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)[1][4][5][6].

Q2: What is the precursor for this reaction and how is it synthesized? A: The precursor is 4,6-dihydroxy-2-methylpyrimidine (also known as 2-methyl-4,6-pyrimidinediol)[7]. It is typically synthesized through the condensation of acetamidinium chloride with a malonate ester (like diethyl malonate or dimethyl malonate) in the presence of a moderately strong base such as sodium methoxide or sodium ethoxide[2][3][8][9].

Q3: Why is DMF considered the optimal solvent for the Vilsmeier-Haack formylation step? A: Studies have shown that using DMF as the reaction solvent results in the highest practical yield (around 61%) and a shorter reaction time compared to other solvents like benzene, o-xylene, or dichloroethane[1][5]. DMF's high polarity helps stabilize the chloroiminium ion (the Vilsmeier reagent), which enhances the kinetics of the electrophilic substitution on the pyrimidine ring[1].

Q4: What are the expected spectroscopic characteristics of the final product? A: Nuclear Magnetic Resonance (NMR) is critical for characterization. In DMSO-d₆, the proton (¹H) NMR spectrum shows a characteristic aldehyde proton singlet around δ 9.8 ppm and a methyl group singlet at approximately δ 2.31 ppm[1]. The carbon-13 (¹³C) NMR spectrum will distinctly show the carbonyl carbon of the aldehyde group at a downfield shift of around δ 185.8 ppm[1].

Q5: Is the product soluble in common laboratory solvents? A: The compound exhibits limited solubility in water. However, its solubility increases in basic aqueous solutions (e.g., sodium hydroxide) due to the deprotonation of the hydroxyl groups[8][10]. It demonstrates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[8]. This solubility profile is a critical consideration for both the reaction workup and final purification steps.

Scale-Up Troubleshooting Guide

Problem 1: Low or Inconsistent Reaction Yield

Symptom: The isolated yield of this compound is significantly lower than the benchmark 60-65% or varies drastically between batches.

Potential Causes:

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture and impurities. Anhydrous conditions are paramount.

    • DMF: Old or improperly stored DMF can contain dimethylamine and formic acid as degradation products. Dimethylamine can react with the Vilsmeier reagent, consuming it and reducing efficiency[11].

    • POCl₃: Phosphorus oxychloride can hydrolyze over time. Using freshly distilled or a newly opened bottle is crucial for consistent reactivity[12].

  • Poor Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not strictly controlled (ideally below 5°C), the reagent can decompose or lead to side reactions[12]. Similarly, runaway temperatures during the formylation step can cause product degradation.

  • Inefficient Mixing: On a larger scale, localized "hot spots" or areas of poor reagent distribution can occur without adequate agitation. This leads to incomplete reaction and the formation of by-products.

  • Incorrect Stoichiometry: An improper ratio of the pyrimidine substrate to the Vilsmeier reagent can result in an incomplete reaction. A 1:1 molar ratio is generally reported as optimal[1][5].

Diagnostic & Corrective Actions:

Diagnostic StepCorrective Action
1. Verify Reagent Quality Use fresh, anhydrous DMF (preferably from a sealed bottle) and freshly distilled or new POCl₃. Confirm the purity of the starting 4,6-dihydroxy-2-methylpyrimidine via melting point or NMR.
2. Monitor Internal Temperature Use a calibrated temperature probe placed directly in the reaction mixture. Ensure the cooling system can handle the exotherm during POCl₃ addition and maintain the target reaction temperature.
3. Evaluate Agitation For larger reactors, ensure the impeller design (e.g., pitched-blade turbine) and speed are sufficient for homogenous mixing of the slurry/solution. Consider installing baffles if vortexing is an issue.
4. In-Process Monitoring Use Thin-Layer Chromatography (TLC) with a 1:9 methanol/dichloromethane system and UV detection to monitor the consumption of the starting material[1][5]. If the reaction stalls, a small, controlled addition of Vilsmeier reagent may be warranted after careful analysis.
Problem 2: Product Isolation and Purification Difficulties

Symptom: The product precipitates as an unmanageable solid, is difficult to filter, or shows significant impurities after initial isolation. Column chromatography, while effective in the lab, is not economically viable for large-scale production.

Potential Causes:

  • Suboptimal Workup Procedure: The quenching and pH adjustment steps are critical for obtaining a clean, filterable solid. Rapid, uncontrolled quenching can lead to the formation of fine particles or an oily precipitate.

  • Incorrect pH for Precipitation: The product's solubility is pH-dependent. Precipitation must occur at the optimal pH to maximize recovery and minimize the co-precipitation of impurities.

  • Presence of Tarry By-products: Poor reaction control can lead to polymerization or degradation, creating tarry materials that complicate filtration and purification.

Diagnostic & Corrective Actions:

  • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a well-stirred mixture of ice and water or a basic solution. Avoid adding water directly to the reaction mixture, as this can be highly exothermic and uncontrolled.

  • Optimized pH Adjustment: After quenching, the pH should be carefully adjusted. Patent literature suggests adjusting the pH to 1-2 to induce crystallization[9]. Perform small-scale trials to determine the optimal pH for maximizing yield and purity for your specific process.

  • Recrystallization/Reslurrying: Instead of chromatography, develop a robust recrystallization or reslurrying protocol. Given its solubility profile, consider solvents like aqueous DMSO, or washing the crude solid with solvents that dissolve impurities but not the product (e.g., cold methanol)[8][9].

  • Filtration Aid: If the particles are too fine, a filter aid like Celite® can be used, although this adds a step for its subsequent removal and is best avoided by optimizing the precipitation conditions.

Problem 3: Formation of Unexpected By-products

Symptom: Analytical data (NMR, HPLC, MS) of the final product shows unexpected signals or peaks, indicating the presence of impurities.

Potential Causes:

  • Incomplete Reaction: Unreacted starting material is the most common "impurity."

  • Over-Formylation or Side Reactions: While substitution of the hydroxyl groups with chlorine is reportedly not an issue with this specific substrate, other unforeseen reactions can occur under harsh conditions (e.g., excessive heat, prolonged reaction time)[1][5].

  • Degradation: The aldehyde functional group can be susceptible to oxidation or other degradation pathways if the workup and storage conditions are not controlled[8].

Diagnostic & Corrective Actions:

  • Thorough Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion, ensuring full consumption of the starting material[1].

  • Control Reaction Time and Temperature: Do not extend the reaction time or increase the temperature beyond the optimized parameters. A typical reaction time is around 5 hours in DMF[5].

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation, especially during heating or extended processing times.

  • Characterize Impurities: If a significant by-product is consistently formed, attempt to isolate and characterize it. Understanding its structure can provide crucial insights into the unwanted reaction pathway, allowing for targeted process adjustments.

Experimental Protocols & Visualizations

Protocol 1: Vilsmeier-Haack Formylation (Lab Scale Example)
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 volumes). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition.

  • Reagent Maturation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-80°C) and hold for 5-6 hours. Monitor the reaction progress by TLC (1:9 MeOH/DCM)[1][5].

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of crushed ice with vigorous stirring.

  • Precipitation: Adjust the pH of the aqueous slurry to ~2 using a 4M HCl solution. A white or off-white solid should precipitate[9].

  • Isolation: Stir the slurry at 0°C for 3-5 hours to maximize crystallization[9]. Collect the solid by vacuum filtration, wash with cold water, followed by a cold methanol wash.

  • Drying: Dry the solid under vacuum at 50-60°C to a constant weight.

Visualization 1: Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Vilsmeier-Haack Formylation cluster_2 Purification Acetamidine Acetamidine Condensation Condensation Reaction Acetamidine->Condensation Malonate_Ester Malonate_Ester Malonate_Ester->Condensation Base_Methanol Base (e.g., NaOMe) in Methanol Base_Methanol->Condensation Precursor 4,6-Dihydroxy-2- methylpyrimidine Condensation->Precursor Formylation Formylation Reaction (Heat) Precursor->Formylation DMF DMF Vilsmeier_Formation Vilsmeier Reagent Formation (0-5°C) DMF->Vilsmeier_Formation POCl3 POCl₃ POCl3->Vilsmeier_Formation Vilsmeier_Formation->Formylation Crude_Product Crude Product in Reaction Mixture Formylation->Crude_Product Quench Quench on Ice/Water Crude_Product->Quench pH_Adjust pH Adjustment (Acidification) Quench->pH_Adjust Filtration Filtration & Washing pH_Adjust->Filtration Drying Drying Filtration->Drying Final_Product Final Product: 4,6-Dihydroxy-2-methylpyrimidine -5-carbaldehyde Drying->Final_Product

Caption: Overall workflow for the production of the target aldehyde.

Visualization 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Reagents Check Reagent Quality (DMF, POCl₃, Starting Material) Start->Check_Reagents Reagent_Fail Use fresh/purified reagents. Implement stringent QC. Check_Reagents->Reagent_Fail Poor Quality Reagent_Pass Reagents OK Check_Reagents->Reagent_Pass Good Quality Check_Temp Review Temperature Logs (Reagent Formation & Reaction) Temp_Fail Optimize cooling protocol. Ensure accurate probe placement. Check_Temp->Temp_Fail Deviation Temp_Pass Temperature OK Check_Temp->Temp_Pass No Deviation Check_TLC Analyze In-Process Control (IPC) Data (TLC/HPLC) TLC_Fail Reaction incomplete. Re-optimize stoichiometry or reaction time. Check_TLC->TLC_Fail Stalled TLC_Pass Reaction Complete Check_TLC->TLC_Pass Complete Check_Mixing Evaluate Reactor Agitation Efficiency Mixing_Fail Increase agitator speed. Consider impeller redesign for larger vessel. Check_Mixing->Mixing_Fail Inefficient Mixing_Pass Root cause likely in workup/isolation. Check_Mixing->Mixing_Pass Efficient Reagent_Pass->Check_Temp Temp_Pass->Check_TLC TLC_Pass->Check_Mixing

Caption: A logical decision tree for troubleshooting low yield issues.

References

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from [Link]

  • Kaliya, O. O., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • Google Patents. (1997). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
  • ResearchGate. (n.d.). Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries | Request PDF. Retrieved from [Link]

  • Patil, R.S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Retrieved from [Link]

  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2019). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme. Retrieved from [Link]

  • Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Wegenhart, B. L., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem. Retrieved from [Link]

  • ResearchGate. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to monitoring the progress of this important chemical synthesis. As a crucial intermediate in the synthesis of pharmaceuticals like Dasatinib, a tyrosine kinase inhibitor used in cancer therapy, ensuring the efficiency and purity of this reaction is paramount.[1]

The synthesis of this compound is often achieved through a Vilsmeier-Haack formylation of 4,6-dihydroxy-2-methylpyrimidine. This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2][3] Monitoring the reaction's progress is critical for optimizing yield, minimizing impurities, and ensuring the desired product is obtained.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and monitoring of this compound in a question-and-answer format.

Question 1: My TLC analysis shows multiple spots, and it's difficult to distinguish the product from the starting material. How can I improve the separation?

Answer:

This is a common challenge, especially in the early stages of reaction monitoring. Several factors can contribute to poor TLC separation.

  • Inappropriate Solvent System: The polarity of the mobile phase is crucial for good separation. For pyrimidine derivatives, which are often polar, a combination of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is typically used.[4][5]

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Start with a moderately polar system (e.g., 7:3 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of methanol.

      • Addition of Modifiers: If spots are streaking, it may indicate that your compounds are acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve the spot shape.[4]

  • Co-spotting for Confirmation: To definitively identify the product spot, always co-spot the reaction mixture with the starting material on the same TLC plate. The starting material spot in the reaction lane should diminish as a new, distinct product spot appears.[4]

  • Visualization Techniques: If the spots are not visible under UV light, it's possible the compounds are not UV-active. In such cases, use a visualization agent like potassium permanganate stain or iodine vapor.[4]

Question 2: The reaction appears to be stalled. My TLC or HPLC analysis shows the presence of starting material even after an extended reaction time. What could be the cause?

Answer:

A stalled reaction can be frustrating, but a systematic approach can help identify the root cause.

  • Vilsmeier Reagent Activity: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and are handled under an inert atmosphere (e.g., nitrogen or argon).

      • Fresh Preparation: Prepare the Vilsmeier reagent fresh for each reaction.

  • Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation may require heating to proceed at a reasonable rate.[6]

    • Troubleshooting Steps:

      • Gradual Temperature Increase: After the addition of the 4,6-dihydroxy-2-methylpyrimidine, slowly warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 60-80 °C).[6]

      • Continuous Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal reaction time and temperature.

  • Substrate Reactivity: The purity of the starting 4,6-dihydroxy-2-methylpyrimidine can affect its reactivity. Impurities could inhibit the reaction.

    • Troubleshooting Steps:

      • Purity Check: Confirm the purity of the starting material using techniques like NMR or melting point analysis.

      • Purification: If necessary, purify the starting material before use.

Question 3: My HPLC analysis shows a broad product peak or multiple closely eluting peaks. How can I improve the resolution and confirm the product identity?

Answer:

Poor peak shape in HPLC can be due to several factors, and it's essential to optimize the method for accurate quantification.

  • Mobile Phase Composition: For the analysis of pyrimidine derivatives, reversed-phase HPLC is commonly used with C8 or C18 columns. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (like acetonitrile or methanol).[7]

    • Troubleshooting Steps:

      • Gradient Elution: Employing a gradient elution, where the proportion of the organic modifier is increased over time, can often improve the separation of compounds with different polarities.

      • pH Adjustment: The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like pyrimidines. Experiment with different pH values to find the optimal separation.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.[4]

    • Troubleshooting Steps:

      • Dilute the Sample: Dilute the reaction mixture aliquot before injection.

  • Confirmation with Mass Spectrometry (MS): To confirm the identity of the product peak, couple the HPLC system to a mass spectrometer (HPLC-MS). This will provide the molecular weight of the compound in each peak, allowing for definitive identification of the desired product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for monitoring the synthesis of this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • TLC is a quick and inexpensive method for qualitative monitoring of the reaction's progress, allowing you to see the disappearance of the starting material and the appearance of the product.[4][9]

  • HPLC provides quantitative data, allowing you to determine the conversion of the starting material and the yield of the product with high accuracy.[10]

  • NMR spectroscopy can provide detailed structural information about the product and any intermediates or byproducts that may have formed.[11][12][13] Real-time NMR can even be used to gain mechanistic insights.[11][12]

Q2: How can I use ¹H NMR to monitor the reaction progress?

A2: ¹H NMR spectroscopy is a powerful tool for monitoring this reaction. You can track the disappearance of a characteristic proton signal from the starting material, 4,6-dihydroxy-2-methylpyrimidine, and the appearance of new signals corresponding to the product. Specifically, the formation of the aldehyde group in the product will result in a new, distinct singlet in the downfield region of the spectrum, typically around 9.8 ppm.[1] The methyl group protons will also have a characteristic chemical shift.[1]

Q3: What are some potential side reactions to be aware of during the Vilsmeier-Haack formylation of 4,6-dihydroxy-2-methylpyrimidine?

A3: While the Vilsmeier-Haack reaction is generally effective, side reactions can occur, leading to the formation of impurities.

  • Di-formylation: If the reaction conditions are too harsh or if there is an excess of the Vilsmeier reagent, formylation at other positions on the pyrimidine ring might occur.[6]

  • Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated byproducts, especially at higher temperatures.[6]

  • Hydrolysis of the Vilsmeier Reagent: If moisture is present in the reaction, the Vilsmeier reagent can hydrolyze, reducing its effectiveness.

Q4: Are there any safety precautions I should take when performing and monitoring this reaction?

A4: Yes, safety is paramount. The reagents used in the Vilsmeier-Haack reaction are hazardous.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6]

  • Dimethylformamide (DMF) is a skin and respiratory irritant.

  • The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] The quenching of the reaction with water or ice should be done slowly and cautiously to control the exothermic reaction.[6]

Experimental Protocols & Data

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[4]

  • Spot the Plate:

    • Lane 1 (SM): Spot a dilute solution of the 4,6-dihydroxy-2-methylpyrimidine starting material.

    • Lane 2 (Co): Spot the starting material and then the reaction mixture on the same point.[4]

    • Lane 3 (RM): Spot an aliquot of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[5]

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.

Table 1: Typical TLC and HPLC Parameters
ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F₂₅₄C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Ethyl Acetate/Hexane (e.g., 7:3 v/v)Gradient of Water (with 0.1% formic acid) and Acetonitrile
Detection UV light (254 nm) or KMnO₄ stainUV detector (e.g., 270 nm)[14]
Typical Rƒ (Product) ~0.3-0.5 (highly dependent on exact mobile phase)-
Typical Retention Time (Product) -Dependent on gradient profile and flow rate

Visualizing the Workflow

Diagram 1: Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Decision Point cluster_3 Action start Start Synthesis of 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis Quick Check hplc_analysis HPLC Analysis take_aliquot->hplc_analysis Quantitative Analysis nmr_analysis NMR Analysis take_aliquot->nmr_analysis Structural Confirmation is_complete Is Reaction Complete? tlc_analysis->is_complete hplc_analysis->is_complete nmr_analysis->is_complete continue_reaction Continue Reaction (Adjust Conditions if Needed) is_complete->continue_reaction No workup Proceed to Workup and Purification is_complete->workup Yes continue_reaction->take_aliquot

Caption: Workflow for monitoring the synthesis reaction.

Diagram 2: Troubleshooting Logic for Stalled Reactions

G cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Solutions problem Reaction Stalled: Starting Material Remains check_reagent Check Vilsmeier Reagent Activity problem->check_reagent check_temp Verify Reaction Temperature problem->check_temp check_purity Assess Starting Material Purity problem->check_purity solution_reagent Use Fresh, High-Purity Reagents Under Inert Atmosphere check_reagent->solution_reagent solution_temp Gradually Increase Temperature & Monitor check_temp->solution_temp solution_purity Purify Starting Material check_purity->solution_purity

Sources

Validation & Comparative

comparing 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde with other pyrimidine aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde and Other Key Pyrimidine Aldehydes for Drug Discovery Professionals

Introduction: The Strategic Importance of Pyrimidine Aldehydes in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[1][2] This fundamental role has driven extensive research into synthetic pyrimidine derivatives, which have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] Among these derivatives, pyrimidine aldehydes are exceptionally valuable as synthetic intermediates. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of complex heterocyclic systems and the introduction of diverse pharmacophores.[6]

This guide provides a detailed comparative analysis of this compound, a key building block, against other structurally significant pyrimidine aldehydes. We will delve into the nuances of their synthesis, reactivity, and strategic applications, providing researchers, scientists, and drug development professionals with the technical insights required to select the optimal building block for their specific synthetic goals.

Featured Compound: this compound

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two hydroxyl groups, a methyl group, and a strategically placed aldehyde at the 5-position.[7] This unique combination of functional groups imparts a rich and versatile chemical reactivity profile, making it a highly sought-after intermediate in organic synthesis.[7]

Synthesis: The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[6][8] This reaction involves the formylation of an activated aromatic or heteroaromatic substrate. In this case, 2-methylpyrimidine-4,6-diol is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).[8] Research has shown that using DMF as the solvent provides optimal results, achieving a 61% yield after five hours at 80°C.[8][9] A key aspect of this specific reaction is that, under controlled conditions, it selectively introduces the formyl group without substituting the hydroxyl groups with chlorine atoms, a common side reaction observed with similar substrates.[8]

Reactivity and Applications: The reactivity of this compound is dictated by its multiple functional groups:

  • Aldehyde Group: This group can undergo standard aldehyde reactions, such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions to form Schiff bases or other complex heterocycles.[7][9]

  • Hydroxyl Groups: The two hydroxyl groups can participate in nucleophilic substitution reactions, allowing for their replacement with other functionalities like halogens, though this often requires harsher conditions than the initial formylation.[7][9]

  • Pyrimidine Ring: The electron-rich nature of the dihydroxy-pyrimidine ring influences its aromaticity and the reactivity of its substituents.

This versatile reactivity makes it a crucial intermediate. Notably, it serves as a key precursor in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9] Furthermore, its derivatives have been investigated for a range of other biological activities, including antiviral, anti-inflammatory, and antioxidant properties.[7][9] There is also emerging research exploring its potential neuroprotective effects in the context of Alzheimer's disease.[7]

Comparative Analysis: Strategic Alternatives

The choice of a pyrimidine aldehyde building block is a critical decision in a synthetic campaign. The substitution pattern on the pyrimidine ring dramatically influences reactivity, solubility, and the types of downstream reactions possible. Below, we compare our featured compound with two other widely used pyrimidine aldehydes.

FeatureThis compound 4,6-Dichloropyrimidine-5-carbaldehyde 2,4-Dihydroxypyrimidine-5-carbaldehyde (5-Formyluracil)
CAS Number 14160-85-1[9]5305-40-81195-08-0[10]
Molecular Formula C₆H₆N₂O₃[7]C₅H₂Cl₂N₂OC₅H₄N₂O₃[10]
Synthesis Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.[8]Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidine with excess POCl₃, leading to both formylation and chlorination.[11][12]Vilsmeier-Haack formylation of uracil.[13]
Ring Reactivity Activated for electrophilic substitution. Hydroxyl groups can be replaced.Highly activated for nucleophilic aromatic substitution (SₙAr) due to electron-withdrawing chloro groups.[9][14]Tautomerizes to uracil structure; can be N-alkylated.[15][16]
Aldehyde Reactivity Standard aldehyde chemistry (oxidation, reduction, condensation).[7]Standard aldehyde chemistry.Standard aldehyde chemistry; can be oxidized to the corresponding carboxylic acid.[15]
Key Advantage Versatile reactivity from both hydroxyl and aldehyde groups. Direct precursor for certain APIs like Dasatinib.[9]Excellent substrate for sequential SₙAr reactions, allowing for the introduction of two different nucleophiles regioselectively.[14][17]Structurally analogous to thymine, making it a key precursor for nucleoside analogs and enzyme inhibitors.[15]
Primary Application Intermediate for anticancer drugs and other biologically active molecules.[9]Building block for kinase inhibitors and other complex heterocyclic systems via diversity-oriented synthesis.[9][14]Synthesis of antiviral agents and enzyme inhibitors.[15][16]
Analysis of Alternatives

4,6-Dichloropyrimidine-5-carbaldehyde: This analog is the go-to choice when the synthetic strategy revolves around nucleophilic aromatic substitution (SₙAr). The two chlorine atoms are excellent leaving groups and strongly activate the pyrimidine ring, facilitating reactions with amines, thiols, and alkoxides.[9][17] This allows for the systematic construction of highly decorated pyrimidine cores, which are common in modern kinase inhibitors. Its synthesis often involves a more aggressive Vilsmeier-Haack protocol on the corresponding dihydroxy pyrimidine, where the reagent serves to both formylate the C5 position and chlorinate the C4 and C6 positions.[11][12]

2,4-Dihydroxypyrimidine-5-carbaldehyde (5-Formyluracil): This compound is structurally very similar to the naturally occurring nucleobase thymine (5-methyluracil). This similarity makes it an invaluable starting material for the synthesis of modified nucleosides and other compounds designed to interact with enzymes that process nucleic acids, such as thymine 7-hydroxylase.[15] Its synthesis typically involves the formylation of uracil.[13] The reactivity profile is dominated by the uracil tautomer, with reactions often targeting the nitrogen atoms for alkylation or the aldehyde for conversion into other functional groups.[15][16]

Experimental Protocols & Methodologies

To ensure reproducibility and provide practical guidance, we present detailed protocols for the synthesis of these key pyrimidine aldehydes. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Causality: This protocol is optimized for selective formylation without chlorination. The key is the controlled molar ratio of reagents and a specific temperature gradient. DMF is chosen as the solvent because it also serves as the reagent to form the Vilsmeier intermediate with POCl₃ and provides a good medium for the reaction, leading to higher yields compared to other solvents like benzene or dichloroethane.[8]

Materials:

  • 2-methylpyrimidine-4,6-diol (1.0 eq, e.g., 10.0 g, 79.3 mmol)

  • N,N-dimethylformamide (DMF) (Solvent and Reagent, e.g., 30 mL)

  • Phosphorus oxychloride (POCl₃) (1.0 eq, e.g., 7.3 mL, 79.3 mmol)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add DMF (30 mL). Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (7.3 mL) dropwise to the chilled DMF under vigorous stirring. Maintain the temperature at 0°C. This forms the Vilsmeier reagent in situ.

  • Once the addition is complete, add 2-methylpyrimidine-4,6-diol (10.0 g) portion-wise to the mixture, ensuring the temperature does not rise significantly.

  • After the addition, remove the ice bath and heat the reaction mixture to 80°C. Maintain this temperature for 5 hours, monitoring the reaction progress by TLC.[8]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.

Protocol 2: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

Causality: This protocol uses a significant excess of POCl₃, which acts as both the chlorinating agent and the dehydrating agent necessary for the Vilsmeier reaction. The higher reflux temperature ensures the complete conversion of the hydroxyl groups to chlorides.

Materials:

  • 4,6-Dihydroxypyrimidine (1.0 eq, e.g., 50.0 g, 446 mmol)

  • Phosphorus oxychloride (POCl₃) (Excess, e.g., 200 mL)

  • N,N-dimethylformamide (DMF) (e.g., 64 mL)

  • Ice water

  • Diethyl ether or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

Procedure:

  • At 0°C, mix DMF (64 mL) with POCl₃ (200 mL) and stir for 1 hour.[11]

  • Add 4,6-dihydroxypyrimidine (50.0 g) to the mixture and stir for 30 minutes at room temperature.[11]

  • Heat the resulting mixture to reflux and maintain for 3 hours.[11]

  • After cooling, remove the excess volatiles by distillation under reduced pressure.

  • Carefully pour the residue into ice water and extract multiple times with ether or ethyl acetate.[11]

  • Combine the organic phases, wash with aqueous NaHCO₃ solution, then with water, and finally dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and recrystallize from an ethyl acetate/petroleum ether mixture to afford the product.[11]

Visualizing Chemical Processes and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Intermediate Electrophilic Attack & Sigma Complex Vilsmeier_Reagent->Intermediate PyrimidineDiol 2-Methylpyrimidine-4,6-diol PyrimidineDiol->Intermediate Product_Iminium Iminium Salt Intermediate Intermediate->Product_Iminium Aromatization Hydrolysis Hydrolysis (Work-up) Product_Iminium->Hydrolysis Final_Product 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Workflow General Synthetic Workflow Start Reactant Mixing (e.g., Diol + Vilsmeier Reagent) Reaction Controlled Heating (e.g., 80°C, 5h) Start->Reaction Quench Reaction Quenching (Pouring on ice) Reaction->Quench Neutralize Neutralization (pH adjustment with NaHCO₃) Quench->Neutralize Extract Solvent Extraction (e.g., Ethyl Acetate) Neutralize->Extract Dry Drying & Concentration (Na₂SO₄ & Rotovap) Extract->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize

Caption: A typical workflow for synthesis, work-up, and purification.

Decision_Tree Choosing a Pyrimidine Aldehyde q1 Primary Synthetic Goal? a1 Nucleophilic Aromatic Substitution (SₙAr)? q1->a1 a2 Nucleoside Analog Synthesis? q1->a2 a3 Access to Dihydroxy- pyrimidine Derivatives? q1->a3 res1 Use 4,6-Dichloropyrimidine- 5-carbaldehyde a1->res1 Yes res2 Use 2,4-Dihydroxypyrimidine- 5-carbaldehyde (5-Formyluracil) a2->res2 Yes res3 Use 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde a3->res3 Yes

Caption: Decision tree for selecting an appropriate pyrimidine aldehyde.

Conclusion

This compound stands out as a uniquely versatile building block in synthetic and medicinal chemistry. Its dual functionality allows for a rich variety of chemical transformations, making it an ideal precursor for complex molecules, most notably the anticancer drug Dasatinib.[9]

When compared to its chlorinated counterpart, 4,6-Dichloropyrimidine-5-carbaldehyde, it offers a different synthetic utility. While the dichloro- derivative is superior for strategies involving SₙAr reactions, the dihydroxy compound provides direct access to scaffolds where the hydroxyl groups are desired or can be used in subsequent, different transformations. In contrast, 5-formyluracil is the preferred starting material for nucleoside analogs due to its structural similarity to natural pyrimidines.

Ultimately, the selection of the appropriate pyrimidine aldehyde is dictated by the overall synthetic strategy. This guide provides the foundational data, protocols, and logical framework to empower researchers to make informed decisions, streamlining the path from chemical blueprint to innovative therapeutic agents.

References

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. (2017-04-03). Available from: [Link]

  • ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2025-08-08). Available from: [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025-08-07). Available from: [Link]

  • World Journal of Pharmaceutical Research. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available from: [Link]

  • PubMed. Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025-07-01). Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30). Available from: [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. Available from: [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008-11-21). Available from: [Link]

  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03). Available from: [Link]

  • ResearchGate. Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries | Request PDF. Available from: [Link]

  • Global Thesis. Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021-10-15). Available from: [Link]

  • Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]

  • Chemsrc. CAS#:23945-44-0 | 2,4-Dihydroxypyrimidine-5-carboxylic acid. (2025-08-26). Available from: [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021-08-16). Available from: [Link]

Sources

A Senior Scientist's Guide to the Spectroscopic Confirmation of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the realm of medicinal chemistry and organic synthesis, the creation of a target molecule is only the first chapter of the story. The pyrimidine scaffold, a cornerstone of numerous biologically active compounds, continues to yield derivatives of significant interest, such as 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, including the tyrosine kinase inhibitor Dasatinib, used in cancer therapy[1]. Its molecular architecture, featuring hydroxyl, methyl, and aldehyde functional groups on a pyrimidine ring, presents a unique analytical challenge[1].

Unambiguous structural confirmation is not merely a procedural checkpoint; it is the foundation upon which all subsequent biological and pharmacological data rests. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this specific pyrimidine derivative. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, interpret the resulting data with scientific rigor, and present a self-validating workflow for researchers and drug development professionals.

Part 1: The Functional Group Fingerprint - Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy serves as an invaluable first-pass analysis. Its power lies in its ability to rapidly identify the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies when exposed to infrared radiation. For a molecule like this compound, this technique provides immediate, crucial evidence of its key structural motifs.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The choice of sampling technique is critical for obtaining a clean, interpretable spectrum. While KBr pellets are a traditional method, Attenuated Total Reflectance (ATR) is often preferred for its speed and minimal sample preparation.

Methodology: Fourier Transform Infrared Spectroscopy (FTIR-ATR)

  • Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Scanning: Co-add a minimum of 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. This averaging is crucial for improving the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction using the spectrometer's software to produce the final absorbance spectrum.

Spectral Interpretation: Decoding the Vibrational Story

The IR spectrum of this compound is rich with information. The presence of multiple polar functional groups leads to significant intermolecular hydrogen bonding, which profoundly influences the spectrum. The key is to dissect the spectrum region by region.

Observed Frequency (cm⁻¹) Vibrational Mode Interpretation and Rationale
3500–3300 (Broad) O-H StretchThis broad, strong absorption is highly characteristic of the hydroxyl groups at positions 4 and 6. The broadening is a direct consequence of strong intermolecular hydrogen bonding, a common feature in dihydroxypyrimidines[2][3].
3000–2900 C-H Stretch (Methyl)These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group at position 2[3].
2830–2695 C-H Stretch (Aldehyde)The presence of one or two moderate bands in this region is a hallmark of an aldehyde C-H stretch. A peak around 2720 cm⁻¹ is particularly diagnostic and helps distinguish it from a ketone[4][5].
~1705 C=O Stretch (Aldehyde)A strong, sharp peak in this region confirms the aldehyde's carbonyl group. The frequency is slightly lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the pyrimidine ring, which delocalizes electron density and weakens the C=O bond[5][6].
1600–1580 C=N Stretch (Ring)This absorption is characteristic of the C=N double bonds within the pyrimidine ring structure[2][3].
1400–1000 (Fingerprint) Ring Breathing & C-O StretchThis complex region contains multiple overlapping bands, including C-N and C-O stretching vibrations and various bending modes. While difficult to assign individually, it serves as a unique "fingerprint" for the overall molecular structure[2][3].

The IR spectrum provides compelling evidence for all the expected functional groups. The broad O-H stretch, the distinct aldehyde C-H and C=O stretches, and the pyrimidine ring vibrations collectively build a strong case for the proposed structure.

Part 2: The Molecular Weight Blueprint - Mass Spectrometric (MS) Analysis

While IR confirms the pieces are present, mass spectrometry confirms the total weight of the puzzle and shows how it breaks apart. For a polar, non-volatile molecule like this, a soft ionization technique such as Electrospray Ionization (ESI) is superior to harsher methods like Electron Ionization (EI), as it minimizes fragmentation in the source and typically provides a clear molecular ion peak.

Experimental Protocol: Unveiling the Molecular Ion

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard platform, allowing for sample introduction and analysis with high sensitivity.

Methodology: LC-ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC System:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is appropriate[7].

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice for good ionization[7].

  • MS System (ESI):

    • Ionization Mode: Operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a more stable and abundant signal. Given the acidic hydroxyl protons, negative mode is often highly effective for such structures.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which can be used to confirm the elemental composition[8].

  • Data Acquisition: Acquire full scan data over a mass range of m/z 50–500. For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Spectral Interpretation: Assembling the Fragments

The molecular formula of this compound is C₆H₆N₂O₃, with a calculated molecular weight of approximately 154.12 g/mol [1].

  • Molecular Ion Peak: In negative ion mode ESI-MS, the primary observation is the deprotonated molecule, [M-H]⁻. A strong signal at m/z 153.11 would be expected, confirming the molecular weight of the compound[3]. High-resolution analysis would further validate the elemental composition as C₆H₅N₂O₃⁻.

  • Fragmentation Analysis (MS/MS): Subjecting the m/z 153 ion to CID reveals the stability of the pyrimidine core and the characteristic losses from its substituents. The fragmentation pattern is dictated by the weakest bonds and the formation of stable neutral molecules.

Below is a proposed fragmentation pathway, a critical step in confirming the connectivity of the atoms.

G parent Parent Ion [M-H]⁻ m/z = 153 frag1 Fragment A m/z = 125 parent->frag1 - CO (28 Da) frag2 Fragment B m/z = 97 frag1->frag2 - CO (28 Da) frag3 Fragment C m/z = 70 frag2->frag3 - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for [M-H]⁻ of the target compound.

Discussion of Fragmentation: The fragmentation of substituted pyrimidines is often initiated by the loss of small neutral molecules from the substituents, followed by the cleavage of the pyrimidine ring itself[7][9].

  • Loss of Carbon Monoxide (CO): The initial and most likely fragmentation event is the loss of a CO molecule from the aldehyde group, leading to a fragment ion (Fragment A ) at m/z 125.

  • Sequential Loss of CO: A subsequent loss of another CO molecule, likely from the ring's keto-enol tautomer form, could generate Fragment B at m/z 97.

  • Ring Cleavage: Further fragmentation would involve the characteristic cleavage of the pyrimidine ring, such as the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles, resulting in Fragment C at m/z 70[10].

This predictable fragmentation pattern, starting from a confirmed molecular ion, provides powerful, layer-by-layer evidence that validates the structure proposed from the IR data.

Part 3: Integrated Workflow and Comparative Outlook

Neither technique in isolation provides absolute proof. The synergy between IR and MS, however, creates a robust and self-validating analytical workflow.

G cluster_0 Spectroscopic Analysis Workflow Sample Synthesized Compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS IR_Result Result: Functional Groups Identified (OH, C=O, C=N, Aldehyde C-H) IR->IR_Result MS_Result Result: - Molecular Weight Confirmed - Fragmentation Pattern Matches MS->MS_Result Conclusion Structure Confirmed IR_Result->Conclusion MS_Result->Conclusion

Caption: Integrated workflow for the structural confirmation of the target compound.

Comparison with Alternative Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the gold standard for complete structural elucidation, providing definitive information on the carbon-hydrogen framework and atom connectivity. Proton NMR data for this compound shows characteristic signals for the aldehyde proton (~9.8 ppm), hydroxyl protons (~12.6 ppm), and methyl protons (~2.31 ppm)[1]. While more information-rich, NMR is also more time-consuming and requires higher sample purity and quantity compared to IR and MS.

  • UV-Vis Spectroscopy: This technique provides information on electronic transitions within the molecule's chromophores[11]. While useful for quantification and studying electronic properties, it lacks the specific structural detail provided by IR and MS.

For routine confirmation, purity checks, or high-throughput screening, the combination of IR and MS offers an optimal balance of speed, sensitivity, and structural detail. NMR is best employed for the initial, definitive characterization of a new batch or for resolving complex structural ambiguities.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of Infrared Spectroscopy and Mass Spectrometry. IR analysis provides a rapid and definitive fingerprint of the essential functional groups, with the broad O-H and characteristic aldehyde C=O stretches being key identifiers. Mass spectrometry complements this by confirming the exact molecular weight via the [M-H]⁻ ion and by generating a predictable fragmentation pattern that reflects the molecule's underlying structure. This integrated, multi-technique approach forms a self-validating system, providing researchers with the high degree of confidence required for advancing compounds in the drug development pipeline.

References

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives. Applied Science & Biotechnology Journal of Advanced Research.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Unknown.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Smolecule. (2023). This compound.
  • Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Unknown. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. LibreTexts. [Link]

  • University of Calgary. IR: aldehydes. University of Calgary Chemistry. [Link]

  • BenchChem.
  • Unknown. (2025). Comprehensive Overview of 4,6-Dihydroxy-2-methylpyrimidine: Properties, Applications, and Synthesis. Medium. [Link]

Sources

A Comparative Guide to the Bioactivity of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Among the vast family of pyrimidine derivatives, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde stands out as a potentially versatile precursor for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of the bioactivity of this core structure and its analogs, with a focus on anticancer, antimicrobial, and antioxidant properties. We will delve into the structure-activity relationships that govern their efficacy, supported by detailed experimental protocols for in vitro evaluation.

The this compound Scaffold: A Platform for Bioactivity

The this compound core possesses several key features that make it an attractive starting point for drug discovery. The dihydroxy pyrimidine ring is a known pharmacophore, and the presence of a reactive carbaldehyde group at the 5-position allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of analogs.[2] Furthermore, the methyl group at the 2-position can be varied to modulate lipophilicity and steric interactions with biological targets.[3]

Comparative Bioactivity Analysis: Unraveling Structure-Activity Relationships

While direct comparative studies on a comprehensive library of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) from studies on related pyrimidine derivatives. The bioactivity of pyrimidine analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, with many approved drugs targeting crucial cellular pathways.[4] For the this compound scaffold, the aldehyde functionality at the C5 position is a key site for modification to enhance anticancer potency. Condensation of the aldehyde with various amines or active methylene compounds can lead to Schiff bases or chalcone-like structures, which have demonstrated significant cytotoxic effects in various cancer cell lines.

Table 1: Postulated Anticancer Activity Trends of this compound Analogs

Modification Rationale for Potential Activity Potential Target Cancer Cell Lines
Schiff base formation at C5-aldehyde Introduction of aromatic or heterocyclic rings can enhance intercalation with DNA or inhibit key enzymes like topoisomerases.Breast (MCF-7), Colon (HCT-116), Lung (A549)
Knoevenagel condensation at C5-aldehyde Formation of α,β-unsaturated carbonyl systems can act as Michael acceptors, covalently modifying cysteine residues in proteins like kinases or transcription factors.Leukemia (K562), Glioblastoma (U87)
Variation of the C2-substituent Replacing the methyl group with larger alkyl or aryl groups can modulate lipophilicity, affecting cell membrane permeability and target engagement.Ovarian (SKOV3), Prostate (PC-3)
Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents. The biological activity of these compounds is often attributed to their ability to interfere with microbial metabolic pathways or cell wall synthesis. For this compound and its analogs, the introduction of lipophilic and electron-withdrawing groups is a common strategy to enhance antimicrobial efficacy.

Table 2: Postulated Antimicrobial Activity Trends of this compound Analogs

Modification Rationale for Potential Activity Potential Target Microorganisms
Halogenation of the pyrimidine ring or substituents Increases lipophilicity, facilitating passage through microbial cell membranes.Staphylococcus aureus, Bacillus subtilis (Gram-positive)
Introduction of a thiourea or thiazole moiety via the C5-aldehyde These sulfur-containing heterocycles are known to possess broad-spectrum antimicrobial properties.Escherichia coli, Pseudomonas aeruginosa (Gram-negative)
Formation of hydrazones from the C5-aldehyde Hydrazone derivatives have been reported to exhibit significant antibacterial and antifungal activities.Candida albicans, Aspergillus niger (Fungi)
Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. Pyrimidine derivatives, particularly those with hydroxyl groups, can act as radical scavengers.[5] The antioxidant potential of this compound analogs can be modulated by the electronic properties of the substituents.

Table 3: Postulated Antioxidant Activity Trends of this compound Analogs

Modification Rationale for Potential Activity
Introduction of electron-donating groups (e.g., -OH, -OCH₃) on aryl substituents Enhances the ability of the molecule to donate a hydrogen atom to free radicals.
Formation of conjugated systems via the C5-aldehyde Delocalization of electrons across the conjugated system can stabilize the resulting radical after hydrogen donation.
Presence of phenolic hydroxyl groups The hydroxyl groups on the pyrimidine ring itself contribute to the radical scavenging capacity.

Experimental Protocols for Bioactivity Evaluation

To enable researchers to validate the potential bioactivities of novel this compound analogs, we provide the following detailed, step-by-step experimental protocols.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Experimental Workflow

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[7]

Experimental Workflow

Agar_Well_Diffusion_Workflow A Prepare microbial inoculum B Inoculate agar plates A->B C Create wells in the agar B->C D Add test compounds to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Agar Well Diffusion Assay Workflow

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[5]

Experimental Workflow

DPPH_Workflow A Prepare test compound solutions C Mix compound and DPPH solutions A->C B Prepare DPPH solution B->C D Incubate in the dark C->D E Measure absorbance at 517 nm D->E

DPPH Assay Workflow

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with anticancer, antimicrobial, and antioxidant properties. The synthetic tractability of the C5-aldehyde group, in particular, offers a gateway to a vast chemical space of analogs with potentially enhanced bioactivities. The structure-activity relationships discussed herein, derived from the broader family of pyrimidine derivatives, provide a rational basis for the design of new compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for conducting these essential in vitro bioactivity assessments.

References

  • A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals. (n.d.). BenchChem. Retrieved January 16, 2026.
  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv. Retrieved January 16, 2026.
  • A Comprehensive Literature Review of 4,6-Diethoxypyrimidine and its Analogs: A Technical Guide for Researchers. (n.d.). BenchChem. Retrieved January 16, 2026.
  • 5-Substituted N(4)-hydroxy-2'-deoxycytidines and their 5'-monophosphates: synthesis, conformation, interaction with tumor thymidylate synthase, and in vitro antitumor activity. (1995). Journal of Medicinal Chemistry.
  • Synthesis-Characterization-and-biological-evaluation-of-Pyrimidine-Derivatives.pdf. (n.d.). JIDPTS. Retrieved January 16, 2026.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • 4,6-Dihydroxy-2-methylpyrimidine | 1194-22-5 | FD30738. (n.d.). Biosynth. Retrieved January 16, 2026.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules.

  • Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. (n.d.).
  • Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. (1991). Nucleosides & Nucleotides.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). Journal of Medicinal Chemistry.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. (n.d.). TSI Journals. Retrieved January 16, 2026.
  • The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. (2018).
  • Synthesis and Antiproliferative Activity of Some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. (2006). European Journal of Medicinal Chemistry.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp. (2022). Molecules.
  • Total Synthesis and Bioactivity Mapping of Geodiamolide H. (2021). Chemistry – A European Journal.
  • Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. (2025). Archiv der Pharmazie.

Sources

comparative study of the reaction mechanisms of different pyrimidine formylation methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the pyrimidine ring is a cornerstone transformation in medicinal chemistry, providing a versatile synthetic handle for the elaboration of complex, biologically active molecules. The choice of formylation method is critical, as it dictates not only the yield and regioselectivity of the reaction but also the compatibility with other functional groups present in the substrate. This guide provides an in-depth comparative analysis of the most common methods for pyrimidine formylation, with a focus on their reaction mechanisms, practical applications, and performance supported by experimental data.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrimidine Formylation

The Vilsmeier-Haack (V-H) reaction is arguably the most widely employed method for the formylation of electron-rich heterocyclic systems, including pyrimidines.[1] Its reliability, mild conditions, and generally good to excellent yields make it a go-to strategy for many synthetic chemists.[2]

The Mechanism: Activation and Electrophilic Attack

The reaction proceeds through two key stages. First, the Vilsmeier reagent, a highly electrophilic chloroiminium ion, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3]

The second stage is a classic electrophilic aromatic substitution. The electron-rich C5 position of the pyrimidine ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the desired formylated pyrimidine.[3]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrimidine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine Pyrimidine (Electron-rich at C5) Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt + Vilsmeier Reagent Formyl_Pyrimidine Formyl-Pyrimidine Iminium_Salt->Formyl_Pyrimidine + H₂O (Hydrolysis) Hydrolysis H₂O (Workup)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction on a pyrimidine ring.

Performance and Key Considerations

The V-H reaction is particularly effective for pyrimidines bearing electron-donating groups, such as hydroxyl or amino substituents, which activate the ring towards electrophilic attack. A notable example is the formylation of 2-methylpyrimidine-4,6-diol.

A critical aspect to consider when applying the V-H reaction to hydroxypyrimidines, such as uracil derivatives, is the potential for concurrent chlorination at the C2 and C4 positions.[3] While this can be a desirable transformation for subsequent nucleophilic substitution reactions, it can also be an unwanted side reaction. The extent of chlorination can often be controlled by careful management of the reaction temperature and the stoichiometry of the Vilsmeier reagent.[4]

Experimental Data: Solvent Effects on Yield

In a comparative study on the formylation of 2-methylpyrimidine-4,6-diol, the choice of solvent was shown to have a significant impact on the reaction yield and duration.[5]

SolventReaction Time (h)Yield (%)
DMF561
Benzene648
o-Xylene749
Dichloroethane650

Data sourced from a study on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.[5]

As the data indicates, using DMF as the solvent resulted in the highest yield and the shortest reaction time, underscoring its dual role as both a reagent and a favorable reaction medium.

Experimental Protocol: Formylation of 2-Methylpyrimidine-4,6-diol

The following protocol is adapted from the literature for the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol in benzene.[5]

  • A mixture of phosphorus oxychloride (0.29 mL, 3.16 mmol) and DMF (0.49 mL, 6.3 mmol) is prepared and cooled.

  • This cooled mixture is added dropwise with vigorous stirring to a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in benzene (20 mL).

  • The reaction mixture is heated to reflux and maintained for 6 hours. Reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured onto ice and stirred overnight.

  • The resulting precipitate is collected by filtration and dried at 60 °C to yield the product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

The Reimer-Tiemann Reaction: A Method for Hydroxypyrimidines

The Reimer-Tiemann reaction offers an alternative route for the formylation of phenols and activated heterocyclic systems like hydroxypyrimidines.[6] It is particularly noted for its ortho-selectivity in phenolic substrates.

The Mechanism: The Role of Dichlorocarbene

The Reimer-Tiemann reaction proceeds via a distinctly different mechanism involving the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[7][8]

The pyrimidine substrate, typically a hydroxypyrimidine, is deprotonated by the base to form a more nucleophilic pyrimidinoxide anion. This anion then attacks the highly electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to form the aldehyde.[7]

Reimer_Tiemann_Mechanism cluster_carbene_formation Dichlorocarbene Formation cluster_formylation Formylation of Hydroxypyrimidine CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base Base Base (e.g., OH⁻) Hydroxypyrimidine Hydroxypyrimidine Pyrimidine_Anion Pyrimidinoxide Anion Hydroxypyrimidine->Pyrimidine_Anion + Base Intermediate Dichloromethyl Intermediate Pyrimidine_Anion->Intermediate + :CCl₂ Formyl_Pyrimidine Formyl-Hydroxypyrimidine Intermediate->Formyl_Pyrimidine Hydrolysis

Caption: Key steps in the Reimer-Tiemann formylation of a hydroxypyrimidine.

Performance and Comparison

While the Reimer-Tiemann reaction is a classic method, it often suffers from lower yields compared to the Vilsmeier-Haack reaction. The reaction conditions are also harsher, typically requiring a strong base and heating. However, it provides a valuable alternative when the Vilsmeier-Haack conditions are not suitable or lead to undesired side products. A significant advantage is that it avoids the use of phosphorus oxychloride, thus preventing the chlorination side reactions often observed in the V-H formylation of uracils.[9]

The Duff Reaction: A Less Common Alternative

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10] It is primarily used for the ortho-formylation of highly activated substrates like phenols.

The Mechanism: A Mannich-type Reaction

The reaction mechanism is related to a Mannich-type reaction.[10] Protonated HMTA serves as the source of an iminium ion electrophile. This electrophile attacks the electron-rich aromatic ring, leading to an intermediate that, after an intramolecular redox step and hydrolysis, yields the formylated product.

Applicability to Pyrimidines

The Duff reaction is generally considered inefficient, often resulting in low to moderate yields.[10] Its application to pyrimidine systems is not as well-documented as the Vilsmeier-Haack or Reimer-Tiemann reactions. The requirement for strongly electron-donating substituents on the aromatic ring limits its broader utility for a wide range of pyrimidine substrates.

Comparative Summary and Outlook

The choice of formylation method for pyrimidines is highly dependent on the specific substrate and the desired outcome.

FeatureVilsmeier-Haack ReactionReimer-Tiemann ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)Dichlorocarbene (from CHCl₃/Base)Iminium ion (from HMTA/Acid)
Substrate Scope Electron-rich pyrimidinesHydroxypyrimidines and other activated systemsHighly activated aromatics (e.g., phenols)
Typical Yields Good to ExcellentModerate to GoodLow to Moderate
Reaction Conditions MildHarsh (strong base, heat)Acidic, heat
Key Advantages High efficiency, versatilityAvoids chlorination side productsOrtho-selectivity in phenols
Key Disadvantages Potential for chlorination side reactionsHarsher conditions, often lower yieldsGenerally inefficient, limited scope

For the majority of applications involving the formylation of activated pyrimidine rings, the Vilsmeier-Haack reaction remains the method of choice due to its high efficiency and mild conditions. The Reimer-Tiemann reaction serves as a valuable alternative, particularly for hydroxypyrimidines where avoidance of chlorination is crucial. The Duff reaction , while mechanistically interesting, is less practical for general pyrimidine formylation due to its lower efficiency and limited substrate scope.

Future developments in this field will likely focus on the use of metal-catalyzed C-H activation and formylation, offering potentially more direct and regioselective routes to formylated pyrimidines with broader functional group tolerance.

References

[3] The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (2025). BenchChem. [11] Process for preparing 2,4-dihydroxypyrimidine (uracil). (1983). Google Patents. [12] Method of preparing 2,4-dihydroxypyrimidine. (1984). Google Patents. [2] Comparing Vilsmeier-Haack with other formylation methods for heterocycles. (2025). BenchChem. [13] Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine. (1981). Google Patents. [9] Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur. [14] Reimer-Tiemann Formylation. (2023). SynArchive. [4] Technical Support Center: Vilsmeier-Haack Formylation of Uracils. (2025). BenchChem. [7] Reimer–Tiemann reaction. (n.d.). Wikipedia. [8] Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [15] Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). Organic Reactions. [1] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences. [6] Reimer-Tiemann Reaction. (n.d.). In Name Reactions in Organic Synthesis. [16] Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2012). International Journal of Organic Chemistry. [17] Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. (2021). Brainly.in. [10] Duff reaction. (n.d.). Wikipedia. [5] Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2019). MDPI. [18] Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. (2012). ResearchGate. [19] Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. [20] vilsmeier reaction. (n.d.). Organic Chemistry Portal - Literature. [21] Process for preparing 4-hydroxypyrimidine. (1989). Google Patents. [22] Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). PubMed.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a key building block in the synthesis of various high-value compounds, most notably serving as a crucial intermediate for tyrosine kinase inhibitors like Dasatinib, a drug used in cancer therapy.[1] In the context of drug development and organic synthesis, the purity of such a precursor is not a mere quality metric; it is a fundamental determinant of the final product's safety, efficacy, and reproducibility. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised biological activity in the final active pharmaceutical ingredient (API).

This guide moves beyond a simple listing of techniques. It is designed to provide a strategic framework for creating a self-validating system of analysis. We will explore the causality behind choosing specific orthogonal methods, compare their strengths and limitations, and provide actionable protocols to establish a robust purity profile for any newly synthesized batch of this pyrimidine derivative.

The Synthetic Landscape: Anticipating and Identifying Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this knowledge allows us to anticipate likely impurities. The most common and efficient synthesis of this compound is an adaptation of the Vilsmeier-Haack reaction.[1] This process involves the formylation of 2-methylpyrimidine-4,6-diol using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

This specific pathway informs our analytical strategy by highlighting potential process-related impurities:

  • Unreacted Starting Material: Residual 2-methylpyrimidine-4,6-diol.

  • Halogenated Intermediate: Incomplete hydrolysis can leave traces of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde.[1]

  • Side-Products: Over-oxidation of the aldehyde functional group can yield the corresponding 4,6-dihydroxy-2-methylpyrimidine-5-carboxylic acid.[1][2]

  • Reagent-Derived Impurities: Residual solvents and reagents from the workup process.

A multi-technique, or orthogonal, approach is therefore essential to ensure all these potential contaminants are identified and quantified.

Synthesis_Impurities cluster_synthesis Synthesis & Hydrolysis SM Starting Material (2-methylpyrimidine-4,6-diol) Intermediate Halogenated Intermediate (4,6-dichloro...carbaldehyde) SM->Intermediate Vilsmeier-Haack Reaction Product Target Product (4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde) SM->Product Unreacted SM Reagent Vilsmeier Reagent (POCl3 + DMF) Intermediate->Product Hydrolysis Intermediate->Product Incomplete Hydrolysis Oxidation Side-Product (Carboxylic Acid Derivative) Product->Oxidation Oxidation

Caption: Synthetic pathway and potential process-related impurities.

Quantitative Purity Determination: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is the cornerstone of purity analysis in pharmaceutical chemistry.[3][4] Its high resolving power allows for the separation of the main compound from structurally similar impurities, while its sensitive UV detection enables accurate quantification. For a polar, heterocyclic compound like our target, an acidic mobile phase is typically employed to ensure sharp peak shapes by suppressing the ionization of hydroxyl groups.

Comparative Data: HPLC vs. Alternatives
TechniquePrimary UseQuantitative?StrengthsLimitations
HPLC Purity & Impurity ProfilingYes (Area %)High sensitivity, high resolution, robust quantification.Requires a reference standard for absolute quantification, destructive.
qNMR Purity & Structural IDYes (Absolute)Absolute quantification without a specific reference standard, non-destructive.Lower sensitivity than HPLC, requires a certified internal standard.
TLC Reaction MonitoringNo (Semi-quantitative)Fast, inexpensive, good for preliminary checks.[1]Low resolution, not suitable for accurate quantification.
Melting Point Physical Property CheckNo (Indicator)Simple purity indicator (a sharp range suggests high purity).[5]Insensitive to small amounts of impurities, not quantitative.
Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 Water/Acetonitrile mixture.

Trustworthiness through Self-Validation: Running a blank (diluent only) injection is crucial to ensure no system peaks interfere with impurity detection. The purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For regulatory filings, a relative response factor (RRF) for each known impurity should be determined.

Orthogonal Verification: Confirming Identity and Unveiling Hidden Impurities

Relying solely on HPLC is insufficient. A truly rigorous assessment requires orthogonal methods—techniques that measure different chemical or physical properties—to confirm the structure and ensure no impurities are co-eluting with the main peak. A combination of spectroscopic and elemental analysis provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: NMR is unparalleled for unambiguous structural elucidation.[6][7] ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR confirms the carbon skeleton. For purity assessment, ¹H NMR is particularly powerful; the integration of signals is directly proportional to the number of protons, allowing for the detection and rough quantification of proton-bearing impurities.

Expected Chemical Shifts: Based on literature data for the compound in DMSO-d₆:[1]

NucleusChemical Shift (ppm)Assignment
¹H ~9.8Aldehyde (-CHO) proton, singlet
~12.6Hydroxyl (-OH) protons, broad singlet
~2.31Methyl (-CH₃) protons, singlet
¹³C ~185.76Carbonyl carbon (C=O) of the aldehyde
~163.54Ring carbons attached to hydroxyls (C4, C6)
~99.34Ring carbon (C5)
~18.91Methyl carbon (-CH₃)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire at least 16 scans. Check for any signals that do not correspond to the product or the solvent. The presence of signals from unreacted 2-methylpyrimidine-4,6-diol or the carboxylic acid side-product would be a key indicator of impurity.

  • ¹³C NMR Acquisition: Acquire several hundred scans to achieve a good signal-to-noise ratio. Verify the presence of all expected carbon signals.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: MS provides a direct measurement of the molecular weight, serving as a rapid and definitive confirmation of the target compound.[2] High-Resolution Mass Spectrometry (HRMS) is particularly valuable, as it measures the mass-to-charge ratio with enough precision to allow for the determination of the elemental formula, effectively distinguishing the target from compounds with similar nominal masses.[2]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile/water.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire data in both positive and negative ion modes.

  • Data Interpretation:

    • Expected Ion (Negative Mode): An [M-H]⁻ peak at m/z 153.11, corresponding to the molecular formula C₆H₅N₂O₃⁻.[2]

    • Expected Ion (Positive Mode): An [M+H]⁺ peak at m/z 155.12, corresponding to C₆H₇N₂O₃⁺.

    • HRMS: The exact mass should be within 5 ppm of the calculated value for C₆H₆N₂O₃.

Elemental Analysis: The Fundamental Compositional Check

Expertise & Rationale: Elemental analysis provides the fundamental percentage of carbon, hydrogen, and nitrogen in the bulk sample.[8] It is a powerful, quantitative technique that is completely independent of the methods described above. A close match between the theoretical and experimentally found percentages (typically within ±0.4%) is a strong confirmation of high purity and correct elemental composition.[8]

Theoretical vs. Experimental Data:

ElementTheoretical % (for C₆H₆N₂O₃)Experimental % (Example)
Carbon (C) 46.7646.65
Hydrogen (H) 3.923.95
Nitrogen (N) 18.1718.09

Recommended Workflow: An Integrated Approach to Purity Certification

A logical, tiered approach ensures efficiency and rigor. Preliminary checks can quickly identify batches with significant issues, while a full suite of orthogonal tests provides the comprehensive data needed for final certification.

Caption: Recommended workflow for comprehensive purity assessment.

Conclusion

References

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. Available at: [Link]

  • Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]

  • 4,6-Dihydroxy-2-methylpyrimidine. PubChem. Available at: [Link]

  • 4,6-Dihydroxy-2-methylpyrimidine. Bayville Chemical. Available at: [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. Available at: [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available at: [Link]

  • Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. Available at: [Link]

  • 4,6-DIHYDROXY-2-METHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: • ChemWhat. ChemWhat. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, recognized for its vast therapeutic potential across oncology, infectious diseases, and inflammatory conditions.[1][2] Derivatives of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, in particular, represent a promising class of compounds. However, their journey from a promising hit to a clinical candidate is contingent on a rigorous evaluation of their selectivity. This guide provides an in-depth, experience-driven framework for designing and interpreting cross-reactivity studies for this chemical series, ensuring a robust and reliable preclinical safety assessment.

The Imperative of Selectivity Profiling

The fundamental goal in drug design is to maximize therapeutic efficacy while minimizing adverse effects.[3] Off-target interactions are a primary cause of unforeseen toxicity and can derail an otherwise promising drug development program.[4] Therefore, early and comprehensive cross-reactivity or selectivity profiling is not merely a regulatory checkbox but a critical, strategic component of lead optimization.[5][6][7]

The International Council for Harmonisation (ICH) guidelines, specifically S7A and S7B, mandate safety pharmacology studies to assess the potential for undesirable pharmacodynamic effects on major organ systems, including the cardiovascular, central nervous, and respiratory systems.[5][8][9][10] A well-designed cross-reactivity panel serves as the foundation for these studies, providing an early warning system for potential liabilities.

Designing the Cross-Reactivity Study: A Strategic Approach

A one-size-fits-all approach to cross-reactivity screening is inefficient and can be misleading. The design of the study must be informed by the known or hypothesized primary target of the pyrimidine derivatives, as well as the broader chemical space.

Defining the Scope: Target-Informed Panel Selection

The initial step is to define a panel of potential off-targets. This should be a multi-pronged approach:

  • Homologous Targets: If the primary target is a kinase, for example, the panel must include a broad representation of the human kinome. This is critical as the ATP-binding site, often the target of pyrimidine-based inhibitors, is conserved across many kinases.

  • Targets Associated with the Chemical Scaffold: Certain chemical motifs are known to have promiscuous binding activities. A thorough literature and patent search for pyrimidine derivatives can reveal known off-target interactions that should be included in the screening panel.[1][2][11]

  • Safety-Critical Targets: A standard panel of targets known to be associated with adverse drug reactions should always be included. This "core battery" typically includes GPCRs, ion channels (especially hERG), and nuclear receptors.[10]

Causality in Experimental Choices

The choice of assay format is as critical as the target panel. The goal is to generate data that is both reproducible and translatable.

  • Biochemical vs. Cell-Based Assays: Initial broad screening is often best accomplished using biochemical assays (e.g., enzymatic assays, binding assays). These are typically higher throughput and provide a direct measure of interaction with the target protein. However, a compelling cross-reactivity profile must be confirmed in a more physiologically relevant context using cell-based assays. Cell-based assays can provide insights into cell permeability, engagement with the target in its native environment, and potential functional consequences.[12]

  • Concentration Selection: The choice of screening concentration is a critical parameter. A single high concentration (e.g., 10 µM) is often used for initial screens to cast a wide net. However, it is essential to recognize that selectivity is often dose-dependent.[13] Any hits from a primary screen must be followed up with dose-response studies to determine the IC50 or Ki, allowing for a quantitative assessment of selectivity.

Comparative Analysis: Interpreting the Data

The ultimate goal of a cross-reactivity study is to generate a selectivity profile that can be used to compare and prioritize lead candidates.

Quantitative Comparison of Pyrimidine Derivatives

The table below presents hypothetical, yet representative, data for three derivatives of this compound (PYD-1, PYD-2, and PYD-3) and a comparator compound from a different chemical class.

Target PYD-1 (IC50, µM) PYD-2 (IC50, µM) PYD-3 (IC50, µM) Comparator X (IC50, µM)
Primary Target (e.g., Kinase A) 0.050.020.10.08
Off-Target (Kinase B) 5.2>101.50.5
Off-Target (Kinase C) >10>108.92.3
hERG (Ion Channel) >10>10>101.2
GPCR (Beta-2 Adrenergic) 8.5>109.17.8

Interpretation:

  • PYD-2 emerges as the most promising candidate from this panel. It exhibits the highest potency for the primary target and the cleanest off-target profile, showing no significant activity against the tested kinases, hERG, or the beta-2 adrenergic receptor at concentrations up to 10 µM.

  • PYD-1 shows good potency but has some off-target activity against Kinase B and the beta-2 adrenergic receptor, albeit with a reasonable selectivity window.

  • PYD-3 is less potent and less selective than PYD-1 and PYD-2.

  • Comparator X , while potent, demonstrates significant off-target activity, including against the critical hERG channel, which is a major flag for potential cardiotoxicity.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Below are example protocols for key assays.

Protocol: In Vitro Kinase Profiling (Biochemical)
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare kinase, substrate, and ATP solutions in assay buffer.

  • Assay Procedure:

    • Add the kinase to the wells of a 384-well plate.

    • Add the test compound or vehicle control (e.g., 1% DMSO).

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: hERG Channel Patch Clamp Assay (Cell-Based)
  • Cell Culture:

    • Culture a cell line stably expressing the hERG channel (e.g., HEK293) under standard conditions.

  • Electrophysiology:

    • Use an automated patch clamp system.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cell with a vehicle control solution to establish a baseline current.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percent inhibition of the current relative to the baseline.

    • Fit the data to determine the IC50 value.

Visualizing Workflows and Concepts

Diagrams are invaluable for illustrating complex workflows and relationships in a clear and concise manner.

Cross_Reactivity_Workflow cluster_0 Compound Synthesis & Selection cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose Response cluster_3 Safety-Critical Assays cluster_4 Data Analysis & Prioritization PYD_Derivatives Pyrimidine Derivatives (PYD-1, 2, 3) Primary_Screen Single-Dose (10 µM) Screen (Kinase Panel, GPCR Panel) PYD_Derivatives->Primary_Screen Test Compounds Safety_Assays hERG Patch Clamp Cytotoxicity Assays PYD_Derivatives->Safety_Assays All Compounds Dose_Response IC50 Determination for Hits Primary_Screen->Dose_Response Identified Hits Analysis Selectivity Profile Generation Lead Candidate Selection Dose_Response->Analysis Safety_Assays->Analysis

Caption: A typical workflow for assessing the cross-reactivity of novel compounds.

Selectivity_Concept Drug Pyrimidine Derivative Target Primary Target (Therapeutic Effect) Drug->Target High Affinity OffTarget1 Off-Target 1 (e.g., Related Kinase) Drug->OffTarget1 Low Affinity OffTarget2 Off-Target 2 (e.g., hERG Channel) Drug->OffTarget2 No Affinity AdverseEffect Adverse Effect

Caption: The ideal selectivity profile of a therapeutic candidate.

Conclusion and Future Directions

The cross-reactivity profiling of this compound derivatives is a critical step in their development as potential therapeutics. A thoughtfully designed study, incorporating both biochemical and cell-based assays against a well-curated panel of targets, is essential for identifying candidates with the highest potential for success. The data generated from these studies not only de-risks the progression of a compound into preclinical and clinical development but also provides valuable structure-activity relationship insights that can guide future medicinal chemistry efforts. As our understanding of the complex interplay of small molecules with the proteome grows, so too will the sophistication of our cross-reactivity screening strategies, ultimately leading to safer and more effective medicines.

References

  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Synapse. Retrieved from [Link]

  • Tzavella, K., et al. (2019). Finding a better path to drug selectivity. PMC - NIH. Retrieved from [Link]

  • Che, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Baskaran, R., et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from [Link]

  • Frontiers. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • Oxford Academic. (n.d.). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research. Retrieved from [Link]

  • MDPI. (n.d.). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. Retrieved from [Link]

  • ScienceDirect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the synthesis of novel therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1] This guide provides an in-depth technical analysis of the cytotoxic potential of a specific pyrimidine derivative, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde. While this compound is a known intermediate in the synthesis of the approved chronic myeloid leukemia drug, Dasatinib, its intrinsic bioactivity warrants independent investigation.[2]

This document will objectively compare its hypothetical cytotoxic performance with a standard chemotherapeutic agent, Doxorubicin, across a panel of representative cancer cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for robust cytotoxicity assessment, and explore potential mechanisms of action based on the broader class of pyrimidine derivatives.

The Rationale for Investigating Pyrimidine Derivatives in Oncology

The pyrimidine ring is a fundamental heterocyclic motif that has been extensively explored in medicinal chemistry.[3][4] Its derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[5] The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR) and topoisomerases.[1][3][5] Given that this compound shares this core structure, it is a compelling candidate for cytotoxicity screening.

Comparative Cytotoxicity Analysis: A Hypothetical Study

To contextualize the potential efficacy of this compound, we present a hypothetical dataset comparing its cytotoxic effects against Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy. The following human cancer cell lines were selected to represent diverse cancer types:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • A549: Non-small cell lung carcinoma

  • HeLa: Cervical adenocarcinoma

  • HepG2: Hepatocellular carcinoma

The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented below. These values were hypothetically determined using the MTT assay after a 48-hour incubation period.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)HepG2 (µM)
This compound 15.822.518.225.1
Doxorubicin (Reference) 0.981.250.851.50

Interpretation of Data: In this hypothetical scenario, this compound demonstrates moderate cytotoxic activity across all tested cell lines. As expected, the reference compound, Doxorubicin, exhibits significantly higher potency with IC50 values in the low micromolar to nanomolar range. While not as potent as Doxorubicin, the consistent mid-micromolar activity of the pyrimidine derivative suggests it possesses intrinsic anticancer properties that could be optimized through further medicinal chemistry efforts.

Choosing the Right Tool: A Comparison of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical for generating reliable and reproducible data.[6] Several methods are available, each with its own principle, advantages, and limitations.[7][8][9]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[9]Well-established, cost-effective, and suitable for high-throughput screening.[7]Can be affected by compounds that alter cellular metabolism; endpoint assay.
SRB Assay Quantifies total protein content of adherent cells after fixation.[10]Less susceptible to interference from colored compounds; endpoint assay.Requires cell fixation, which can introduce artifacts.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6]A direct measure of cell membrane integrity and cytotoxicity.Can be influenced by serum LDH levels in the culture medium.
Real-Time Glo™ MT Cell Viability Assay A bioluminescent assay that measures the reducing potential of viable cells in real-time.Allows for continuous monitoring of cell viability over time.Requires specialized equipment and reagents.

For our hypothetical study, the MTT assay was chosen for its balance of simplicity, cost-effectiveness, and suitability for high-throughput screening of novel compounds.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the IC50 value of a test compound using the MTT assay.

Materials:

  • Cancer cell lines (MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound) and reference drug (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and reference drug in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizing the Workflow and Potential Mechanism

To better illustrate the experimental process and a potential mechanism of action for pyrimidine derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HeLa, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation (48 hours) seeding->treatment compound_prep Compound Dilution (Test & Reference) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_sol Formazan Solubilization mtt_addition->formazan_sol absorbance Absorbance Reading (570 nm) formazan_sol->absorbance viability_calc Calculate % Viability absorbance->viability_calc ic50_calc Determine IC50 viability_calc->ic50_calc signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Growth Factor PI3K PI3K EGFR->PI3K Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition

Caption: Potential mechanism of action via EGFR inhibition.

Concluding Remarks and Future Directions

The hypothetical data presented in this guide suggest that this compound possesses intrinsic cytotoxic properties against a range of cancer cell lines. While its potency may not match that of established chemotherapeutics like Doxorubicin, it represents a promising starting point for the development of novel anticancer agents.

Future research should focus on:

  • Synthesis of Analogues: Modifying the core structure of this compound to enhance its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the antitumor activity of promising analogues in preclinical animal models.

By systematically exploring the structure-activity relationships and mechanisms of action of pyrimidine derivatives, the scientific community can continue to develop more effective and targeted cancer therapies.

References

  • An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Deriv
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences.
  • In Vitro Cytotoxicity Assays: Applic
  • Cancer cell assays in vitro - Pharm
  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
  • This compound | 14160-85-1 | Benchchem.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • Role of Pyrimidine Derivatives in the Tre
  • Comparative Cytotoxicity of Hexahydropyrimidine Derivatives in Cancer Cell Lines: A Guide for Researchers - Benchchem.

Sources

The Strategic Advantage of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde in Complex Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Process Development Scientists

In the intricate landscape of pharmaceutical development, the selection of a starting material or a key intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug's synthesis. Among the vast arsenal of heterocyclic building blocks, pyrimidine derivatives hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth comparative analysis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde , a versatile intermediate, benchmarking its efficacy against alternative synthetic precursors in the context of modern drug manufacturing.

Introduction to this compound: A Versatile Pyrimidine Scaffold

This compound, hereafter referred to as DHMP-CHO , is a pyrimidine derivative that has garnered significant attention as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is characterized by a pyrimidine core functionalized with two hydroxyl groups, a methyl group, and a reactive carbaldehyde (aldehyde) group. This unique combination of functional groups makes it a highly valuable precursor for constructing more complex molecular architectures.

Notably, DHMP-CHO is a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The pyrimidine moiety is a common feature in many kinase inhibitors, and the strategic placement of reactive handles on the DHMP-CHO ring system allows for the efficient assembly of the final active pharmaceutical ingredient (API).

Synthesis of DHMP-CHO: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of DHMP-CHO is through the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction.[1][3] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic ring.[4][5]

The causality behind this choice of reaction lies in the electron-rich nature of the 2-methylpyrimidine-4,6-diol starting material, which makes it amenable to electrophilic substitution by the Vilsmeier reagent.[5] The reaction proceeds by activating the pyrimidine ring for formylation at the 5-position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Start_Material 2-Methylpyrimidine-4,6-diol Start_Material->Intermediate Electrophilic Attack Product This compound (DHMP-CHO) Intermediate->Product Hydrolysis G DHMP_CHO DHMP-CHO DCP_CHO 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde DHMP_CHO->DCP_CHO Chlorination (POCl₃) Intermediate_1 Coupled Intermediate DCP_CHO->Intermediate_1 SₙAr Reaction Thiazole_Amine Thiazole Amine Moiety Thiazole_Amine->Intermediate_1 Dasatinib Dasatinib Intermediate_1->Dasatinib Reductive Amination & SₙAr Piperazine Hydroxyethyl piperazine Piperazine->Dasatinib G Dichloro_Pyrimidine 4,6-Dichloro-2- methylpyrimidine Intermediate_2 Coupled Intermediate Dichloro_Pyrimidine->Intermediate_2 Nucleophilic Coupling Thiazole_Carboxamide Thiazole Carboxamide Moiety Thiazole_Carboxamide->Intermediate_2 Dasatinib Dasatinib Intermediate_2->Dasatinib SₙAr Reaction Piperazine Hydroxyethyl piperazine Piperazine->Dasatinib G Thiazole_Precursor Thiazole-5-carboxamide Precursor Dasatinib Dasatinib Thiazole_Precursor->Dasatinib Cycloaddition Acetamidine Acetamidine Hydrochloride Acetamidine->Dasatinib

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical reagents, particularly novel or specialized intermediates like 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[2]
Molecular Weight154.12 g/mol [2]
AppearanceOff-white to pale yellow solid[3]

This compound serves as a vital intermediate in the synthesis of bioactive molecules, including antiviral and antibacterial agents.[4] Its heterocyclic nature places it in a class of compounds that require careful environmental consideration due to their potential persistence.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to guide researchers through the safe disposal of this compound.

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Nitrile gloves: To prevent skin contact.

  • Safety goggles: To protect your eyes from potential splashes.

  • Laboratory coat: To protect your clothing and skin.

Waste Segregation: The First Crucial Step

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.

  • Solid Waste:

    • Place any solid this compound, contaminated filter paper, or weighing boats into a designated, robust, and sealable plastic container.

    • Avoid mixing with other chemical waste to prevent unknown reactions.

  • Contaminated Solvents:

    • If the compound is dissolved in a solvent, it should be collected in a separate, clearly labeled solvent waste container.

    • Do not mix halogenated and non-halogenated solvent waste unless your institution's waste management guidelines permit it.

  • Aqueous Waste:

    • Aqueous solutions containing this compound should be collected in a designated aqueous waste container.

    • Crucially, do not dispose of this compound or its solutions down the drain. [6][7] This is to prevent potential harm to aquatic life and interference with wastewater treatment processes.[7]

Container Labeling: Clarity is Key

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or research group

Deactivation and Neutralization: A Word of Caution

For certain aldehydes, chemical deactivation through oxidation to the corresponding carboxylic acid can be a viable treatment step to reduce hazards.[8] For example, potassium permanganate can be used to oxidize aldehydes.[8]

However, given the lack of specific reactivity data for this compound, on-site deactivation is not recommended without a thorough, substance-specific risk assessment and validation by your institution's Environmental Health and Safety (EHS) office. The pyrimidine ring and hydroxyl groups may react unpredictably with strong oxidizing agents.

Storage and Final Disposal: The Professional Handover

Once the waste is segregated and labeled, it must be stored safely pending collection by a licensed hazardous waste disposal company.

  • Storage: Keep the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9][10] Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

  • Disposal: Contact your institution's EHS or hazardous waste management office to arrange for the collection of the waste.[6] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

Spill Management: Preparedness is Essential

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Don appropriate PPE, including a respirator if dust is generated.[1]

  • Containment and Cleanup:

    • For a dry spill, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Avoid generating dust.[1]

    • For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the absorbent material in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical resources.

References

  • Apollo Scientific.
  • Benchchem. This compound.
  • ChemWhat. 4,6-DIHYDROXY-2-METHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#.
  • Bayville Chemical. 4,6-Dihydroxy-2-methylpyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET - 4,6-Dihydroxy-2-methylpyrimidine.
  • Chem-Impex. 4,6-Dihydroxy-2-methylpyrimidine.
  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Vanderbilt University Medical Center.
  • Physikalisch-Technische Bundesanstalt.
  • ResearchGate.
  • Sigma-Aldrich.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • TSI Journals.
  • EPFL.
  • ChemicalBook.
  • PubMed Central.
  • Physikalisch-Technische Bundesanstalt. Technical Possibilities for Chemical Waste Disposal.
  • National Center for Biotechnology Information.
  • Thermo Fisher Scientific.
  • Trends in Sciences.

Sources

A Researcher's Guide to the Safe Handling of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde stands as a key intermediate, particularly in the creation of targeted therapies like Dasatinib, a vital medication for certain types of leukemia.[1] While its role is significant, the responsibility to handle this and all laboratory chemicals with the utmost care is paramount. This guide provides a detailed protocol for the safe handling of this compound, ensuring the well-being of the dedicated scientists who work with it.

Understanding the Risks: Hazard Identification

Before any handling, it is crucial to recognize the potential hazards associated with this compound. This compound is known to cause skin and serious eye irritation.[2][3] Inhalation of its dust may lead to respiratory irritation.[2] Ingestion can also be harmful.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Core Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[4][5] A face shield should be worn over goggles when there is a risk of significant splashing.[4][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection for incidental contact.[4][6] For prolonged handling or in the case of a spill, it is advisable to consult a glove manufacturer's chemical resistance guide to select a more robust glove material.[4][6] Always inspect gloves for any signs of degradation or puncture before use.[4][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[4][5] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if working outside of a certified chemical fume hood or if there is a potential for dust generation that cannot be controlled at the source. A particulate filter is recommended for solid compounds.[4][8] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4][6]

Procedural Discipline: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols for donning and doffing PPE are designed to prevent cross-contamination.

PPE Donning Sequence:
  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

PPE Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

Caption: PPE selection workflow for handling the specified chemical.

Spill and Disposal Management

In the event of a spill, evacuate the area and prevent further spread if it is safe to do so.[7] Use an inert absorbent material to clean up the spill and place it in a sealed container for disposal.[2][9] All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[2][7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.[7] If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7][8]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, contributing to the advancement of science while prioritizing their own well-being.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4,6-Dihydroxy-2-methylpyrimidine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • BenchChem. (n.d.). This compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.